molecular formula Ru B095826 Ruthenium-99 CAS No. 15411-62-8

Ruthenium-99

Cat. No.: B095826
CAS No.: 15411-62-8
M. Wt: 98.90593 g/mol
InChI Key: KJTLSVCANCCWHF-YPZZEJLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruthenium-99 is a stable, naturally occurring isotope of Ruthenium with a natural abundance of 12.76% . This material is supplied as a high-purity (99.9%) metal, ideal for advanced research applications . Its primary research value is in Nuclear Magnetic Resonance (NMR) spectroscopy, where Ru-99 is the preferred isotope due to its favorable nuclear spin (I = 5/2) and relatively low quadrupole moment compared to other ruthenium isotopes, which allows for more detailed spectroscopic analysis of ruthenium-containing compounds . Researchers utilize Ru-99 NMR to investigate the geometrical features, stoichiometry, and ligand environments of organometallic and coordination complexes, with chemical shifts sensitive to changes in the coordination sphere . Beyond NMR, Ru-99 is also applied in Mossbauer studies . The growing demand for ruthenium in high-tech applications, such as semiconductors and chemical catalysis, further underscores the importance of specialized isotopes like Ru-99 for fundamental material and chemical research . Disclaimer: This product is intended for research purposes only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

15411-62-8

Molecular Formula

Ru

Molecular Weight

98.90593 g/mol

IUPAC Name

ruthenium-99

InChI

InChI=1S/Ru/i1-2

InChI Key

KJTLSVCANCCWHF-YPZZEJLDSA-N

SMILES

[Ru]

Isomeric SMILES

[99Ru]

Canonical SMILES

[Ru]

Other CAS No.

15411-62-8

Synonyms

99Ru isotope
Ru-99 isotope
Ruthenium-99

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Ruthenium-99 Isotopic Properties for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isotopic properties of Ruthenium-99 (⁹⁹Ru), with a focus on its applications in scientific research, particularly in the fields of drug development and catalysis. This document details the nuclear characteristics of ⁹⁹Ru and explores its utility in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy.

Core Isotopic Properties of Ruthenium-99

Ruthenium-99 is a stable, naturally occurring isotope of ruthenium, an element belonging to the platinum group metals.[1] Its unique nuclear properties make it a valuable tool in various scientific disciplines. A summary of its fundamental properties is presented in the table below.

PropertyValueUnit
Atomic Number (Z)44-
Mass Number (A)99-
Neutron Number (N)55-
Atomic Mass98.9059393Da
Natural Abundance12.76%
Half-lifeStable-
Nuclear Spin (I)5/2-
Magnetic Dipole Moment (μ)-0.641μN
Quadrupole Moment (Q)+0.079barn

Applications in Scientific Research

The distinct nuclear characteristics of Ruthenium-99 make it particularly suitable for specialized analytical techniques that provide detailed insights into molecular structure, bonding, and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁹⁹Ru NMR spectroscopy is a powerful method for characterizing the chemical environment of ruthenium in various compounds.[2] Although it is a challenging nucleus to study due to its low gyromagnetic ratio and moderate quadrupole moment, it is preferred over other ruthenium isotopes for NMR due to its lower quadrupole moment.[2][3] This technique is particularly valuable for studying inorganic and organometallic ruthenium-containing compounds, which are often investigated for their catalytic and medicinal properties.[2][4]

Mössbauer Spectroscopy

⁹⁹Ru Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear hyperfine interactions of the ⁹⁹Ru nucleus.[5][6] This method provides information about the oxidation state, chemical bonding, and magnetic properties of ruthenium atoms in a solid matrix.[6][7] It has been successfully applied to study a range of ruthenium compounds, including nitrosyls and oxides.[6][7]

Drug Development and Cancer Therapy

Ruthenium-based complexes have emerged as promising anticancer agents, offering potential alternatives to platinum-based drugs.[1][4] These compounds can exhibit unique mechanisms of action, including the induction of apoptosis and autophagy in cancer cells.[8] While many studies focus on ruthenium complexes in general, the use of isotopically labeled compounds, including those with stable isotopes like ⁹⁹Ru, is crucial for pharmacokinetic and mechanistic studies. The synthesis of radiolabeled ruthenium complexes, such as [¹⁰³Ru]BOLD-100, for preclinical evaluation highlights the importance of isotopic labeling in drug development.[9][10]

The cellular uptake of ruthenium-based anticancer drugs is a complex process that can involve both passive and active transport mechanisms. Understanding these pathways is critical for designing more effective and targeted cancer therapies.

Cellular_Uptake_of_Ruthenium_Anticancer_Drugs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ru_Complex Ruthenium (III/II) Complex Passive_Diffusion Passive Diffusion Ru_Complex->Passive_Diffusion Energy-independent Active_Transport Active Transport (e.g., CTR1) Ru_Complex->Active_Transport Energy-dependent Facilitated_Diffusion Facilitated Diffusion (Na+/K+ pump dependent) Ru_Complex->Facilitated_Diffusion Energy-dependent Endocytosis Endocytosis (Caveolae-mediated) Ru_Complex->Endocytosis Energy-dependent Intracellular_Ru Intracellular Ruthenium Complex Passive_Diffusion->Intracellular_Ru Active_Transport->Intracellular_Ru Facilitated_Diffusion->Intracellular_Ru Endocytosis->Intracellular_Ru Activation Activation by Reduction (Ru(III) -> Ru(II)) Intracellular_Ru->Activation Efflux Efflux (e.g., P-gp) Intracellular_Ru->Efflux Efflux->Ru_Complex

Cellular uptake pathways of ruthenium anticancer drugs.

Once inside the cell, ruthenium complexes can undergo activation, often through reduction from a less reactive Ru(III) prodrug to a more cytotoxic Ru(II) species, which can then interact with various cellular targets to induce cell death.

Ruthenium_Drug_Mechanism_of_Action cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Activated_Ru Activated Ru(II) Complex DNA DNA Activated_Ru->DNA Mitochondria Mitochondria Activated_Ru->Mitochondria ER Endoplasmic Reticulum Activated_Ru->ER Protein_Kinases Protein Kinases (e.g., ERK, Akt) Activated_Ru->Protein_Kinases DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage ROS_Generation ROS Generation Mitochondria->ROS_Generation ER_Stress ER Stress ER->ER_Stress Kinase_Inhibition Kinase Inhibition Protein_Kinases->Kinase_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->Apoptosis Autophagy Autophagy ROS_Generation->Autophagy ER_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest

Mechanism of action of ruthenium-based anticancer drugs.
Catalysis

Ruthenium complexes are widely used as catalysts in a variety of organic reactions, including hydrogenation, hydroformylation, and olefin metathesis.[11][12][13] The study of these catalytic cycles often involves the characterization of reaction intermediates and the elucidation of reaction mechanisms. ⁹⁹Ru NMR can be a valuable tool in these investigations, providing direct information about the structure and bonding of the ruthenium catalyst at different stages of the reaction.

A general workflow for a ruthenium-catalyzed reaction, such as the azide-alkyne cycloaddition (RuAAC), involves several key steps from catalyst activation to product formation.

Ruthenium_Catalysis_Workflow Start Start Catalyst_Precursor Ru(II) Catalyst Precursor (e.g., [Cp*RuCl]) Start->Catalyst_Precursor Substrates Substrates (Azide + Alkyne) Start->Substrates Reaction_Setup Reaction Setup (Solvent, Temperature) Catalyst_Precursor->Reaction_Setup Substrates->Reaction_Setup Catalyst_Activation Catalyst Activation Reaction_Setup->Catalyst_Activation Oxidative_Coupling Oxidative Coupling (Ruthenacycle formation) Catalyst_Activation->Oxidative_Coupling Reductive_Elimination Reductive Elimination Oxidative_Coupling->Reductive_Elimination Product_Formation Product Formation (Triazole) Reductive_Elimination->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration End End Product_Formation->End Catalyst_Regeneration->Oxidative_Coupling Catalytic Cycle

A generalized workflow for a ruthenium-catalyzed reaction.

Experimental Protocols

⁹⁹Ru Solid-State NMR Spectroscopy

The following provides a general methodology for acquiring ⁹⁹Ru solid-state NMR spectra of organometallic compounds.[3][8][14]

3.1.1. Sample Preparation:

  • Finely grind the solid sample to a homogeneous powder to ensure efficient and stable magic-angle spinning (MAS).

  • Pack the powdered sample into a zirconia rotor of appropriate size (e.g., 4 mm). Ensure the rotor is well-balanced to prevent crashing at high spinning speeds.

3.1.2. Spectrometer Setup:

  • Insert the packed rotor into the solid-state NMR probe.

  • Tune the probe to the ⁹⁹Ru resonance frequency for the given magnetic field strength.

  • Set the magic-angle spinning rate. The optimal rate will depend on the sample and the specific experiment.

3.1.3. Data Acquisition:

  • A robust pulse sequence for acquiring ultrawide-line ⁹⁹Ru spectra is the WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill) sequence.[8]

  • For samples with low ⁹⁹Ru sensitivity, cross-polarization (CP) from abundant spins like ¹H can be employed using sequences like BRAIN-CP (Broadband Adiabatic Inversion - Cross-Polarization).[8]

  • Set the appropriate experimental parameters, including pulse lengths, delays, and the number of scans, to achieve an adequate signal-to-noise ratio.

3.1.4. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., TopSpin). This typically involves Fourier transformation, phasing, and baseline correction.

  • Analyze the resulting spectrum to extract parameters such as the chemical shift and the electric field gradient tensor, which provide information about the local environment of the ruthenium nucleus.

⁹⁹Ru Mössbauer Spectroscopy

The following outlines a general procedure for conducting ⁹⁹Ru Mössbauer spectroscopy.[6][7]

3.2.1. Source and Absorber Preparation:

  • The Mössbauer source is typically a radioactive isotope that decays to the excited state of ⁹⁹Ru. A common source is ⁹⁹Rh.

  • The absorber is the ⁹⁹Ru-containing sample of interest, which should be in a solid, powdered form and uniformly distributed to an appropriate thickness.

3.2.2. Experimental Setup:

  • The experiment is typically performed at cryogenic temperatures (e.g., 4.2 K) to increase the recoil-free fraction (Lamb-Mössbauer factor).

  • The source is mounted on a velocity transducer, which moves it relative to the absorber, thereby Doppler shifting the energy of the emitted gamma rays.

  • A gamma-ray detector is placed behind the absorber to measure the transmission of gamma rays as a function of the source velocity.

3.2.3. Data Acquisition:

  • The number of gamma rays transmitted through the sample is recorded for a range of source velocities.

  • The data is collected over a sufficient period to achieve good statistical accuracy.

3.2.4. Data Analysis:

  • The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.

  • The spectrum is fitted with theoretical line shapes (typically Lorentzian) to extract hyperfine parameters:

    • Isomer Shift (δ): Provides information about the s-electron density at the nucleus and is sensitive to the oxidation state of ruthenium.

    • Quadrupole Splitting (ΔEQ): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the local environment.

    • Magnetic Hyperfine Splitting: Observed in magnetically ordered materials and provides information about the internal magnetic field at the ruthenium nucleus.

Conclusion

Ruthenium-99 is a stable isotope with unique nuclear properties that make it an invaluable tool for researchers in chemistry, materials science, and drug development. Its application in advanced spectroscopic techniques like NMR and Mössbauer spectroscopy provides detailed insights into the structure, bonding, and reactivity of ruthenium-containing compounds. As the development of ruthenium-based therapeutics and catalysts continues, the importance of analytical methods utilizing ⁹⁹Ru is expected to grow, enabling the rational design of new molecules with enhanced properties.

References

An In-depth Technical Guide to the Core Properties of Ruthenium-99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stable isotope Ruthenium-99 (⁹⁹Ru). The document details its nuclear and metallic characteristics, production methodologies, and its significant applications in advanced analytical techniques. All quantitative data are presented in structured tables for ease of reference, and key experimental and conceptual frameworks are visualized through diagrams.

Quantitative Data Summary

The physical, nuclear, and chemical properties of Ruthenium-99 are summarized in the tables below. Table 1 outlines the fundamental nuclear and atomic properties of the ⁹⁹Ru isotope. Table 2 provides the general physical and chemical properties of elemental ruthenium, which are applicable to ⁹⁹Ru.

Table 1: Nuclear and Atomic Properties of Ruthenium-99

PropertyValue
Atomic Number (Z)44
Mass Number (A)99
Neutron Number (N)55
Atomic Mass98.9059393 u[1]
Natural Abundance12.76%[1][2]
Half-lifeStable[1][3][4]
Nuclear Spin (I)5/2+[2][4]
Magnetic Dipole Moment (μ/μN)-0.641(5) μN[4]
Electric Quadrupole Moment (Q)+0.079(4) barn[4]
Gyromagnetic Ratio (γ)-1.2286 x 10⁷ rad T⁻¹ s⁻¹[2]
Resonance Frequency1.9553 MHz at 1 T[2]
Electron Configuration[Kr] 4d⁷ 5s¹[3]

Table 2: General Physical and Chemical Properties of Ruthenium

PropertyValue
AppearanceSilvery-white, hard metallic[1][3]
Crystal StructureHexagonal Close-Packed (HCP)[1]
Melting Point2607 K[1]
Boiling Point4423 K[1]
Density12.45 g/cm³[5]
Atomic Radius134 pm[1][3]
Covalent Radius130 pm[1]
Electronegativity (Pauling scale)2.2[1]
Heat of Formation650.6 kJ/mol[1]
Thermal Conductivity117 W/(m·K)[1]
Chemical ReactivityUnreactive to most acids; dissolves in fused alkalis; reacts with halogens and oxygen at high temperatures.[1]

Visualizations of Key Concepts and Processes

The following diagrams illustrate the relationships between the properties of Ruthenium-99, its production, and its application in key experimental techniques.

Ruthenium_99_Properties Conceptual Relationship of Ruthenium-99 Properties Ru99 Ruthenium-99 Nuclear Nuclear Properties (Spin=5/2, Stable, Magnetic Moment) Ru99->Nuclear Defines Isotope Chemical Chemical Properties (Elemental Ruthenium) Ru99->Chemical Physical Physical Properties (Metallic, HCP structure) Ru99->Physical Applications Applications Nuclear->Applications Enables Chemical->Applications Physical->Applications NMR NMR Spectroscopy Applications->NMR Mossbauer Mössbauer Spectroscopy Applications->Mossbauer Isotope_Enrichment_Workflow Workflow for Ruthenium-99 Isotope Enrichment start Natural Ruthenium Metal vaporization Vaporization start->vaporization ionization Ionization vaporization->ionization acceleration Ion Beam Acceleration ionization->acceleration separation Electromagnetic Separation (Magnetic Field) acceleration->separation collection Isotope Collection separation->collection Separated by Mass processing Chemical Processing & Purification collection->processing end Enriched ⁹⁹Ru (>96%) processing->end Solid_State_NMR_Workflow Experimental Workflow for Solid-State ⁹⁹Ru NMR Spectroscopy sample_prep Sample Preparation (e.g., Ru(NH₃)₆Cl₂) rotor_packing Pack into MAS Rotor sample_prep->rotor_packing spectrometer Insert into NMR Spectrometer (e.g., 11.75 T) rotor_packing->spectrometer mas Magic Angle Spinning (MAS) spectrometer->mas rf_pulse Apply RF Pulse Sequence (Determine 90° pulse) mas->rf_pulse acquisition Signal Acquisition (FID) rf_pulse->acquisition processing Data Processing (Fourier Transform) acquisition->processing analysis Spectral Analysis (Chemical Shift, Cq) processing->analysis Mossbauer_Spectroscopy_Setup Schematic of a ⁹⁹Ru Mössbauer Spectroscopy Experiment source Gamma-Ray Source (e.g., ⁹⁹Rh) drive Velocity Transducer (Doppler Shift) gamma_ray Gamma Rays source->gamma_ray Emission drive->source Vibrates sample ⁹⁹Ru Absorber (Sample) gamma_ray->sample detector Detector sample->detector Transmission mca Multichannel Analyzer detector->mca spectrum Mössbauer Spectrum (Transmission vs. Velocity) mca->spectrum

References

natural abundance and stability of Ruthenium-99 isotope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Abundance and Stability of the Ruthenium-99 Isotope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-99 (⁹⁹Ru) is a stable, naturally occurring isotope of the platinum group element ruthenium. Its unique nuclear properties make it a valuable tool in a variety of scientific disciplines, including materials science, chemistry, and increasingly, in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the natural abundance, stability, and key nuclear characteristics of Ruthenium-99. Furthermore, it details the experimental methodologies used to determine its isotopic abundance and to characterize ruthenium-containing compounds through Mössbauer and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in leveraging the properties of ⁹⁹Ru in their work.

Core Properties of Ruthenium-99

Ruthenium-99 is one of seven stable isotopes of ruthenium and is distinguished by its specific nuclear structure, which consists of 44 protons and 55 neutrons.[1] It is a non-radioactive and stable isotope, making it safe to handle and suitable for a wide range of applications without the need for radiological controls.[2]

Natural Abundance and Isotopic Stability

Naturally occurring ruthenium is a composite of seven stable isotopes.[3] The natural abundance of Ruthenium-99 is consistently reported to be in the range of 12.7% to 12.8%.[3][4][5] This significant natural presence makes it a readily available and cost-effective choice for various applications compared to rarer isotopes.

Quantitative Data Summary

The key properties of Ruthenium-99, alongside the other stable isotopes of ruthenium, are summarized in the table below for easy comparison.

IsotopeAtomic Mass (Da)Natural Abundance (%)Nuclear Spin (I)
⁹⁶Ru95.9075985.540
⁹⁸Ru97.9052871.870
⁹⁹Ru 98.905939 12.76 5/2
¹⁰⁰Ru99.90422012.600
¹⁰¹Ru100.90558217.065/2
¹⁰²Ru101.90435031.550
¹⁰⁴Ru103.90543018.620

Data sourced from multiple consistent references.[4][5]

Experimental Protocols

The characterization and quantification of Ruthenium-99 rely on sophisticated analytical techniques. This section provides detailed methodologies for the key experimental procedures.

Determination of Natural Abundance by Mass Spectrometry

Mass spectrometry is the primary technique for determining the isotopic abundance of elements.[3] For high-precision measurements of ruthenium isotopes, Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) are the methods of choice.[6][7]

Sample Preparation Protocol for Mass Spectrometry
  • Digestion: The ruthenium-containing sample is first digested using strong acids to bring the element into solution.[8]

  • Chemical Separation: Ruthenium is chemically separated and purified from the sample matrix to avoid isobaric interferences (elements with similar masses). This is typically achieved through ion-exchange chromatography and/or distillation of the volatile RuO₄.[7][9]

  • Sample Loading (for TIMS): A purified aliquot of the ruthenium solution is loaded onto a rhenium or platinum filament. An ionization enhancer, such as silica (B1680970) gel or Ba(NO₃)₂, may be added to improve ionization efficiency.[9][10]

Instrumental Analysis Protocol (TIMS Example)
  • Filament Baking: The filament is baked at a high current to remove any potential contaminants, particularly molybdenum, which can cause isobaric interference.[9]

  • Sample Ionization: The filament current is gradually increased to heat the sample, causing it to ionize.

  • Mass Separation: The generated ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.

  • Detection: The abundance of each isotope is measured by a detector, and the data is used to calculate the precise isotopic ratios.[9]

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Ruthenium-containing Sample Digestion Acid Digestion Sample->Digestion Separation Chemical Separation (Ion Exchange/Distillation) Digestion->Separation Loading Sample Loading (TIMS Filament) Separation->Loading Ionization Thermal Ionization Loading->Ionization Separation_MS Mass Separation (Magnetic Sector) Ionization->Separation_MS Detection Ion Detection Separation_MS->Detection Isotopic Abundance Data Isotopic Abundance Data Detection->Isotopic Abundance Data

Workflow for Isotopic Abundance Determination.
⁹⁹Ru Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for studying the chemical environment of specific isotopes by observing the resonant absorption of gamma rays.[11][12] For ⁹⁹Ru, this technique provides valuable information about oxidation state, site symmetry, and magnetic properties of ruthenium compounds.[13][14]

Experimental Protocol for ⁹⁹Ru Mössbauer Spectroscopy
  • Source Preparation: A radioactive source that decays to the excited state of ⁹⁹Ru is required.

  • Sample Preparation: The solid sample containing natural ruthenium is cooled to cryogenic temperatures (typically 4.2 K) to increase the probability of recoil-free gamma-ray absorption.[13] The sample should be of an appropriate thickness to optimize the signal-to-noise ratio.[15]

  • Data Acquisition: The source is moved with a range of velocities relative to the absorber, creating a Doppler shift in the energy of the emitted gamma rays. A detector measures the transmission of gamma rays through the sample as a function of the source velocity.[12]

  • Spectral Analysis: The resulting Mössbauer spectrum shows absorption dips at velocities where the gamma-ray energy matches a nuclear transition in the ⁹⁹Ru atoms of the sample. The isomer shift, quadrupole splitting, and magnetic hyperfine splitting of these absorptions provide detailed information about the local chemical and magnetic environment of the ruthenium atoms.[16]

Mossbauer_Spectroscopy_Workflow Source Radioactive Source (e.g., ⁹⁹Rh) Velocity Velocity Transducer (Doppler Modulation) Source->Velocity Sample Cryogenically Cooled ⁹⁹Ru-containing Sample Velocity->Sample γ-rays Detector Gamma Ray Detector Sample->Detector MCA Multichannel Analyzer Detector->MCA Spectrum Mössbauer Spectrum MCA->Spectrum

Mössbauer Spectroscopy Experimental Setup.
⁹⁹Ru Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules.[17] ⁹⁹Ru NMR is particularly useful for characterizing organometallic and inorganic ruthenium complexes.[1][5] Due to its lower nuclear quadrupole moment compared to ¹⁰¹Ru, ⁹⁹Ru is the preferred isotope for NMR studies, often resulting in sharper lines.[1]

Experimental Protocol for ⁹⁹Ru NMR Spectroscopy
  • Sample Preparation: A sufficient amount of the ruthenium-containing compound (typically 20-50 mg for ¹³C-like sensitivity) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[18] The solution is then transferred to a high-precision NMR tube.

  • Spectrometer Setup: The NMR spectrometer is tuned to the resonance frequency of ⁹⁹Ru. A common reference standard is 0.3M K₄Ru(CN)₆ in D₂O.[1]

  • Data Acquisition: A one-dimensional ⁹⁹Ru NMR spectrum is typically acquired.[1] Due to the low resonance frequency of ⁹⁹Ru, care must be taken to minimize acoustic ringing, which can distort the baseline.[1]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts of the ⁹⁹Ru signals provide information about the electronic environment and coordination of the ruthenium center.

NMR_Spectroscopy_Logical_Flow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound Ruthenium Compound Dissolution Dissolution Compound->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tuning Tuning to ⁹⁹Ru Frequency Spectrometer->Tuning Acquisition Pulse Sequence & Data Acquisition Tuning->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Spectrum ⁹⁹Ru NMR Spectrum FT->Spectrum

Logical Flow for ⁹⁹Ru NMR Spectroscopy.

Applications in Drug Development and Research

The unique chemical properties of ruthenium, such as its range of accessible oxidation states and its ability to form stable complexes with various ligands, have made it a promising candidate for the development of novel therapeutic agents, particularly in oncology.[3][6] Ruthenium complexes have shown significant anticancer activity, with some compounds having entered clinical trials.[4][11] The mechanism of action of these complexes is often different from that of traditional platinum-based drugs, offering potential advantages in overcoming drug resistance.[2] The use of ⁹⁹Ru in spectroscopic studies is crucial for characterizing these drug candidates and understanding their interactions with biological targets.

Conclusion

Ruthenium-99 is a stable isotope with a significant natural abundance, making it a valuable tool for a wide range of scientific applications. Its nuclear properties are well-suited for detailed characterization by Mössbauer and NMR spectroscopy, providing invaluable insights into the structure, bonding, and electronic properties of ruthenium-containing compounds. For researchers and professionals in drug development, a thorough understanding of the properties of ⁹⁹Ru and the analytical techniques used to study it is essential for the rational design and characterization of new ruthenium-based therapeutics. This guide has provided a comprehensive overview of the key technical aspects of Ruthenium-99, from its fundamental properties to the detailed experimental protocols for its analysis.

References

Navigating the Synthesis and Purification of Ruthenium-Labeled Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding Ruthenium isotopes: The user's original query specified Ruthenium-99. It is crucial to note that Ruthenium-99 is a stable, non-radioactive isotope and, therefore, not used for radiolabeling in the context of imaging or therapy. This guide will focus on the medically relevant radioactive isotopes of ruthenium: Ruthenium-97 (B1201883) (⁹⁷Ru) , a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, and Ruthenium-103 (B1205195) (¹⁰³Ru) , a beta emitter used in preclinical studies and as a potential therapeutic agent.

This technical guide provides a comprehensive overview of the synthesis, purification, and quality control of radiolabeled compounds using these medically significant ruthenium isotopes. It is intended for researchers, scientists, and professionals in the field of drug development.

Production of Medically Relevant Ruthenium Isotopes

The availability of high-quality radionuclides is the first critical step in the development of radiopharmaceuticals. The production methods for Ruthenium-97 and Ruthenium-103 are distinct and summarized below.

IsotopeProduction MethodTarget MaterialReactionKey Features
Ruthenium-97 (⁹⁷Ru) Alpha particle irradiationNatural Molybdenum (natMo)natMo(α,xn)⁹⁷RuSuitable for SPECT imaging due to its 216 keV gamma emission and 2.9-day half-life.[1] Production can also be achieved via proton irradiation of Technetium-99 (⁹⁹Tc(p,3n)⁹⁷Ru) or neutron irradiation of enriched Ruthenium-96 (⁹⁶Ru(n,γ)⁹⁷Ru).[1]
Ruthenium-103 (¹⁰³Ru) Neutron irradiationNatural Ruthenium (natRu) metal or RuCl₃¹⁰²Ru(n,γ)¹⁰³RuLonger half-life of 39.3 days makes it suitable for extended preclinical studies. It is also considered a potential therapeutic isotope.[1][2]

Synthesis of a Ruthenium-Labeled Compound: The Case of [⁹⁷/¹⁰³Ru]BOLD-100

BOLD-100 (formerly IT-139), a ruthenium-based chemotherapeutic agent, has been successfully radiolabeled with both ⁹⁷Ru and ¹⁰³Ru.[1][2][3][4] The synthesis provides a well-documented example of incorporating a ruthenium radionuclide into a complex molecule.

Experimental Workflow for [⁹⁷/¹⁰³Ru]BOLD-100 Synthesis

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Cation Exchange cluster_2 Step 3: Final Product Formation RuCl3 [97/103Ru]RuCl3 Reflux1 Reflux in HCl and Ethanol (B145695) RuCl3->Reflux1 Ru_species Formation of reactive Ru(III) species Reflux1->Ru_species Reflux2 Reflux Ru_species->Reflux2 Indazole Indazole Indazole->Reflux2 Indazolium_salt Indazolium salt intermediate Reflux2->Indazolium_salt Stirring Stir at Room Temperature Indazolium_salt->Stirring CsCl Cesium Chloride CsCl->Stirring Cesium_salt Cesium salt intermediate Stirring->Cesium_salt Cation_exchange Cation exchange Cesium_salt->Cation_exchange NaAlSO4 Sodium Aluminum Sulfate Solution NaAlSO4->Cation_exchange Precipitation Precipitation from Acetonitrile (B52724)/MTBE Cation_exchange->Precipitation Final_Product [97/103Ru]BOLD-100 Precipitation->Final_Product

Caption: Synthesis workflow for [⁹⁷/¹⁰³Ru]BOLD-100.

Detailed Experimental Protocol: Synthesis of [¹⁰³Ru]BOLD-100

This protocol is adapted from the published synthesis of carrier-added (c.a.) [¹⁰³Ru]BOLD-100.[1][2]

Step 1: Synthesis of [¹⁰³Ru]Indazolium trans-[tetrachloridobis(indazole)ruthenate(III)]

  • A solution of [¹⁰³Ru]RuCl₃·xH₂O in 37% HCl is diluted with ethanol.

  • The mixture is refluxed for 3 hours to ensure the absence of Ru(IV) species.

  • A solution of indazole in water and concentrated HCl is added to the [¹⁰³Ru]RuCl₃ solution.

  • The reaction mixture is refluxed for an additional 3 hours.

  • After cooling to room temperature, the resulting suspension is centrifuged, and the supernatant is removed to yield the crude indazolium salt intermediate.

Step 2: Synthesis of [¹⁰³Ru]Cesium trans-[tetrachloridobis(indazole)ruthenate(III)]

  • The indazolium salt from Step 1 is suspended in ethanol.

  • An excess of Cesium Chloride (CsCl) is added, and the mixture is stirred at room temperature for 2 hours.

  • The solid is separated by centrifugation and washed with ethanol.

  • The product is further purified by stirring in an ethanol/water mixture, followed by centrifugation and washing with ethanol to yield the cesium salt intermediate.

Step 3: Synthesis of [¹⁰³Ru]BOLD-100 (Sodium salt)

  • The cesium salt from Step 2 is suspended in an aqueous solution of sodium aluminum sulfate.

  • The cation exchange from cesium to sodium is performed.

  • The final product, [¹⁰³Ru]BOLD-100, is obtained by precipitation from a mixture of acetonitrile and methyl tert-butyl ether.

  • The precipitate is collected by centrifugation, washed, and dried.

Purification and Quality Control

Purification of the final radiolabeled compound is essential to remove unreacted radionuclide, precursors, and byproducts. Quality control ensures the final product is safe and effective for its intended application.

Purification Techniques

For the [⁹⁷/¹⁰³Ru]BOLD-100 synthesis, purification is achieved through a series of precipitation and washing steps at each stage of the synthesis. This method is effective for this particular compound. For other radiolabeled compounds, different techniques may be required. Common purification methods in radiopharmacy include:

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique widely used for the purification and analysis of radiopharmaceuticals.[5]

  • Solid-Phase Extraction (SPE): Utilizes cartridges with a solid sorbent to separate the desired compound from impurities based on polarity.

  • Thin-Layer Chromatography (TLC): Can be used for both analysis and, in some cases, for the purification of small batches of radiopharmaceuticals.[6]

Quality Control

Quality control (QC) is a mandatory step before any clinical or preclinical use. Key QC tests include:

  • Radiochemical Purity (RCP): This determines the percentage of the total radioactivity that is in the desired chemical form. It is a critical measure of the success of the labeling reaction and purification.[7][8] For [⁹⁷/¹⁰³Ru]BOLD-100, RCP is determined by Radio-HPLC.[1]

  • Radionuclidic Purity: Ensures that the radioactivity comes from the intended radionuclide and not from isotopic impurities. This is typically assessed using gamma-ray spectroscopy.

  • Chemical Purity: Measures the amount of non-radioactive chemical impurities.

  • pH and Appearance: The final product should be a clear, colorless solution (unless the compound itself is colored) with a physiologically compatible pH.[9][10]

Quantitative Data for [⁹⁷/¹⁰³Ru]BOLD-100 Synthesis
Parameter[⁹⁷Ru]BOLD-100[¹⁰³Ru]BOLD-100
Overall Radiochemical Yield 8%35-40%
Overall Chemical Yield 13%39-54%
Radiochemical Purity (RCP) >99%>93-95%
Specific Activity 0.1 MBq/mg1.8 - 4.2 MBq/mg

Data compiled from references[1][2][4]. Yields and specific activity can vary based on the specific activity of the starting radionuclide and reaction scale.

Biological Fate and Mechanism of Action

Understanding the biological behavior of a radiolabeled compound is paramount for its application. While the exact mode of action of BOLD-100 is still under investigation, it is known to bind to blood proteins and accumulate in tumor tissues.

Proposed Mechanism of Action for BOLD-100

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Injection [97/103Ru]BOLD-100 (Injected) Binding Binding to Blood Proteins (Albumin, Transferrin) Injection->Binding Transport Systemic Transport Binding->Transport EPR Enhanced Permeability and Retention (EPR) Effect Transport->EPR Accumulation Accumulation in Tumor Tissue EPR->Accumulation Internalization Cellular Internalization Accumulation->Internalization MoA Therapeutic/Imaging Effect Internalization->MoA

Caption: Proposed biological pathway of [⁹⁷/¹⁰³Ru]BOLD-100.

This proposed pathway suggests that after intravenous injection, BOLD-100 binds to transport proteins in the blood, such as albumin.[2] This complex then circulates and preferentially accumulates in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, which is characteristic of many solid tumors. Once localized in the tumor, the compound can exert its therapeutic effect or be detected by SPECT imaging.

Conclusion

The development of Ruthenium-97 and Ruthenium-103 labeled compounds represents a promising frontier in nuclear medicine for both diagnostics and therapy. The successful synthesis and preclinical evaluation of [⁹⁷/¹⁰³Ru]BOLD-100 serves as a valuable case study, demonstrating a viable pathway from radionuclide production to a well-characterized radiopharmaceutical. Future research will likely focus on developing novel chelating agents specifically for ruthenium isotopes and expanding the library of ruthenium-labeled molecules for a wider range of biological targets. Rigorous adherence to detailed protocols for synthesis, purification, and quality control will remain the cornerstone of advancing these powerful tools for the benefit of patients.

References

Theoretical Models of the Ruthenium-99 Nuclear Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical models used to describe the nuclear structure of Ruthenium-99 (⁹⁹Ru). As a stable isotope with a non-zero spin, ⁹⁹Ru serves as a crucial subject for testing and refining nuclear theories that bridge the gap between single-particle and collective behaviors. This document details the fundamental properties of the ⁹⁹Ru nucleus, explores the applicability of the Nuclear Shell Model, Collective Models, and the Interacting Boson-Fermion Model (IBFM), and outlines the advanced experimental protocols used to determine its key structural parameters. Quantitative data are summarized in tabular form for clarity, and key conceptual and experimental workflows are illustrated using diagrams for an audience of researchers, scientists, and professionals in drug development who may utilize ruthenium-based compounds or technologies.

Fundamental Nuclear Properties of Ruthenium-99

Ruthenium-99 is a stable isotope of ruthenium, an element with atomic number 44.[1] It is composed of 44 protons and 55 neutrons.[2] The nucleus of ⁹⁹Ru possesses intrinsic angular momentum (spin) and is not perfectly spherical, leading to non-zero magnetic dipole and electric quadrupole moments. These fundamental properties are the primary observables that theoretical models aim to reproduce.

Data Presentation: Summary of Quantitative Data

The experimentally determined properties of the Ruthenium-99 nucleus are summarized in the table below.

PropertyValue
Atomic Number (Z)44
Neutron Number (N)55[2]
Isotopic Mass98.905934(7) u[2]
Natural Abundance12.76(14) %[2]
Half-lifeStable[2][3][4][5]
Spin and Parity (J^π)5/2+[2][3][4]
Magnetic Dipole Moment (μ)-0.641(5) μN[2][3]
Electric Quadrupole Moment (Q)+0.079(4) barn[2][6]

Theoretical Models of Nuclear Structure

The structure of an odd-mass nucleus like ⁹⁹Ru, with an odd number of neutrons, is complex. Its properties arise from the interplay between the motion of the single unpaired neutron and the collective behavior of the even-even core (⁹⁸Ru).

The Nuclear Shell Model

The Nuclear Shell Model posits that nucleons (protons and neutrons) move in quantized orbitals within a mean-field potential, analogous to electrons in an atom.[7] For ⁹⁹Ru, with 55 neutrons, the first 50 neutrons form a closed magic shell. The properties of the nucleus are primarily determined by the 55th neutron. According to the shell model ordering, this unpaired neutron occupies the 2d₅/₂ orbital, which correctly predicts the observed ground state spin and parity of J^π = 5/2+.

Collective Models

In contrast to the single-particle focus of the shell model, collective models treat the nucleus as a deformable drop of nuclear fluid that can undergo coordinated vibrational and rotational motions.[7][8][9] While detailed calculations using models like the Anharmonic Vibrator Model or the Variable Moment of Inertia Model are typically applied to neighboring even-even ruthenium isotopes, the structure of ⁹⁹Ru can be understood within this framework through a particle-core coupling mechanism.[8] In this picture, the unpaired d₅/₂ neutron couples to the vibrational or rotational states of the ⁹⁸Ru core, leading to a spectrum of excited states.

The Interacting Boson-Fermion Model (IBFM)

The Interacting Boson-Fermion Model (IBFM) provides a more sophisticated and unified framework. It is an extension of the Interacting Boson Model (IBM), which describes the collective properties of even-even nuclei by treating pairs of valence nucleons as bosons.[10][11] For an odd-mass nucleus like ⁹⁹Ru, the IBFM couples the single unpaired nucleon (a fermion) to the system of bosons that represent the even-even ⁹⁸Ru core.[12] This approach allows for a detailed calculation of energy levels and electromagnetic properties by accounting for both single-particle and collective degrees of freedom simultaneously.

Nuclear_Models_for_Ru99 cluster_0 Fundamental Concepts cluster_1 Advanced Framework cluster_2 Core Description (for IBFM) ShellModel Nuclear Shell Model (Single-Particle States) Fermion Unpaired Neutron (Fermion in d₅/₂ orbital) ShellModel->Fermion Predicts unpaired nucleon state CollectiveModel Collective Model (Vibrations/Rotations) IBM Interacting Boson Model (IBM) Describes ⁹⁸Ru Core CollectiveModel->IBM Approximated by Boson System IBFM Interacting Boson-Fermion Model (IBFM) for ⁹⁹Ru Ru99_Properties Predicted Properties of ⁹⁹Ru (Energy Levels, Moments, etc.) IBFM->Ru99_Properties IBM->IBFM Fermion->IBFM

Caption: Conceptual relationship between nuclear models applied to ⁹⁹Ru.

Experimental Protocols for Determining Nuclear Properties

The validation of theoretical models relies on precise experimental data. Several key techniques are employed to measure the nuclear moments and energy level structure of ⁹⁹Ru.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ⁹⁹Ru NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of ruthenium nuclei.[13] Due to its smaller nuclear quadrupole moment, ⁹⁹Ru is often preferred over ¹⁰¹Ru for NMR studies.[14]

Methodology:

  • A powdered solid sample containing ⁹⁹Ru is placed in a strong, static external magnetic field (B₀).

  • The nuclear spins align with this field, and radiofrequency (RF) pulses are applied to excite the nuclei to higher energy states.

  • As the nuclei relax, they emit a signal (Free Induction Decay), which is detected.

  • Fourier transformation of this signal yields the NMR spectrum.

  • Analysis of the spectrum provides the isotropic chemical shift, which is sensitive to the electronic structure, and the nuclear quadrupolar coupling constant (C(Q)), which arises from the interaction of the electric quadrupole moment with the local electric field gradient (EFG).[13] A common reference standard is K₄[Ru(CN)₆] in D₂O.[14]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a high-resolution technique that measures the resonant absorption of gamma rays, providing information about the hyperfine interactions between a nucleus and its surrounding electrons.

Methodology: The experimental setup for determining the quadrupole moment ratio in ⁹⁹Ru involved using the Mössbauer effect with single-crystal absorbers of ruthenocene.[15]

  • A radioactive source (e.g., ⁹⁹Rh) that decays to the excited state of ⁹⁹Ru is prepared. This source emits 89 keV gamma rays as the excited ⁹⁹Ru nucleus decays to its ground state.

  • These gamma rays are directed at an absorber containing ⁹⁹Ru, such as a single crystal of ruthenocene.

  • The source is moved with a precise velocity to Doppler shift the energy of the emitted gamma rays.

  • A detector measures the transmission of gamma rays through the absorber as a function of the source velocity.

  • Resonant absorption occurs when the gamma-ray energy exactly matches the transition energy in the absorber nuclei. The interaction between the nuclear quadrupole moment and the EFG in the ruthenocene crystal splits the nuclear energy levels, resulting in a multi-peak absorption spectrum.

  • Analysis of this "quadrupole splitting" in the spectrum allows for the precise determination of the ratio of the electric quadrupole moments of the first excited state and the ground state.[15]

Mossbauer_Workflow Source ⁹⁹Rh Gamma Source (Emits 89 keV γ-rays) Velocity Velocity Transducer (Doppler Shifting) Source->Velocity Absorber ⁹⁹Ru Absorber (e.g., Ruthenocene Crystal) Velocity->Absorber Detector Gamma-Ray Detector Absorber->Detector Analysis Data Analysis (Transmission vs. Velocity) Detector->Analysis Result Quadrupole Moment Ratio (Q_excited / Q_ground) Analysis->Result

Caption: Experimental workflow for ⁹⁹Ru Mössbauer spectroscopy.
Molecular Method for Quadrupole Moment Determination

This modern approach combines experimental spectroscopy with high-level theoretical calculations to derive a precise value for the nuclear quadrupole moment. It was recently used to refine the value for ¹⁰¹Ru, which in turn provided an improved estimate for ⁹⁹Ru.[16]

Methodology:

  • Experimental Measurement: The nuclear quadrupole coupling constant (NQCC) is measured with high precision for a simple, ruthenium-containing molecule in the gas phase (e.g., ¹⁰¹RuC) using techniques like microwave spectroscopy.[16]

  • Quantum Chemical Calculation: State-of-the-art relativistic electronic structure calculations (e.g., four-component coupled-cluster methods) are performed on the same molecule to compute the electric field gradient (EFG) at the position of the ruthenium nucleus.[16]

  • Derivation of Quadrupole Moment: The nuclear quadrupole moment (Q) is then derived from the fundamental relationship: NQCC = eQ * Vzz / h, where Vzz is the principal component of the EFG tensor, e is the elementary charge, and h is Planck's constant.

  • Ratio Application: The highly accurate Q value for ¹⁰¹Ru is then combined with the experimentally known ratio of Q(⁹⁹Ru)/Q(¹⁰¹Ru) to determine a precise value for the ⁹⁹Ru quadrupole moment.[16]

Molecular_Method Exp Experiment: Measure Nuclear Quadrupole Coupling Constant (NQCC) (e.g., via Microwave Spectroscopy) Formula Combine via Formula: Q = NQCC / EFG Exp->Formula Theory Theory: Calculate Electric Field Gradient (EFG) at Nucleus (e.g., via Coupled-Cluster Method) Theory->Formula Result Precise Nuclear Quadrupole Moment (Q) Formula->Result

Caption: Logical workflow of the molecular method for NQM determination.

Summary and Outlook

The nuclear structure of Ruthenium-99 is best described by models that incorporate both single-particle and collective behaviors. While the simple Nuclear Shell Model correctly predicts its ground-state spin and parity, a comprehensive understanding of its excited states and electromagnetic properties requires the sophisticated framework of the Interacting Boson-Fermion Model. The continued refinement of these theoretical models is critically dependent on high-precision data from advanced experimental techniques like solid-state NMR, Mössbauer spectroscopy, and methods combining molecular spectroscopy with quantum chemical calculations. Future research focusing on detailed IBFM calculations for ⁹⁹Ru and its neighbors will further illuminate the complex interplay of nuclear forces in this region of the nuclear chart.

References

Unveiling Ruthenium-99: A Technical Guide to its Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and History of Ruthenium

The journey to the identification of ruthenium was a multi-decade process involving several notable scientists. The element's discovery is officially credited to Russian chemist Karl Ernst Klaus in 1844.[1][2][3] Klaus, a professor at Kazan University, successfully isolated the new element from the residues of platinum ore sourced from the Ural Mountains.[1][3][4] He named it "ruthenium" after "Ruthenia," the Latin name for Russia, in honor of his homeland.[1][3]

However, the path to this discovery was paved by earlier investigations. In 1827, Jöns Jacob Berzelius and Gottfried Wilhelm Osann, while examining platinum ore residues, believed they had found three new metals. Osann proposed the name "ruthenium" for one of them.[2] It was Klaus's meticulous work that later clarified that Osann's "ruthenium" was impure and that a new element was indeed present.[2][3] There is also an earlier claim by Polish chemist Jędrzej Śniadecki in 1807, who reported discovering a new element he called "vestium" from South American platinum ores. However, his findings could not be replicated by French chemists at the time, leading him to withdraw his claim.

The discovery of ruthenium marked the last of the platinum group metals to be identified.[3] Klaus's comprehensive investigation not only isolated ruthenium but also delved into the chemistry of other platinum metals like rhodium, iridium, and osmium, contributing significantly to the understanding of this group of elements.[1][3]

Discovery_of_Ruthenium cluster_timeline Timeline of Ruthenium's Discovery 1807 1807 Jędrzej Śniadecki claims discovery of 'vestium' (later retracted). 1827 1827 Berzelius and Osann investigate platinum ore residues. Osann proposes the name 'ruthenium'. 1807->1827 Early Investigations 1844 1844 Karl Ernst Klaus isolates and confirms the new element. He retains the name 'ruthenium'. 1827->1844 Confirmation & Isolation

Figure 1: A timeline illustrating the key events in the discovery of Ruthenium.

Nuclear and Physical Properties of Ruthenium-99

Ruthenium-99 (⁹⁹Ru) is one of the seven stable, naturally occurring isotopes of ruthenium. It has a natural abundance of approximately 12.76%. The table below summarizes its key nuclear and physical properties.

PropertyValue
Nuclear Properties
Natural Abundance12.76%
Atomic Mass98.90593 u
Nuclear Spin (I)5/2+
Magnetic Dipole Moment (μ)-0.641(5) μN
Quadrupole Moment (Q)+0.079(4) barn
Physical Properties
Density (at 20°C)12.37 g/cm³
Melting Point2334 °C
Boiling Point4150 °C
Electron Configuration[Kr] 4d⁷ 5s¹
Atomic Radius134 pm

Production of Enriched Ruthenium-99

While Ruthenium-99 is naturally occurring, specific research applications, particularly in spectroscopy, may require samples enriched to a higher isotopic purity than its natural abundance. The production of enriched stable isotopes is a complex process. One of the primary methods used for the enrichment of ruthenium isotopes is the electromagnetic isotope separation (EMIS) technique.

The general workflow for this process involves:

  • Vaporization: The elemental ruthenium is first vaporized into a gaseous state.

  • Ionization: The gaseous atoms are then ionized to create a beam of ruthenium ions.

  • Acceleration and Separation: The ion beam is accelerated and passed through a strong magnetic field. The magnetic field deflects the ions based on their mass-to-charge ratio. Since different isotopes have different masses, they are deflected by varying degrees.

  • Collection: The separated isotopic beams are then collected in individual pockets.

  • Chemical Processing: The collected isotopes are chemically processed to ensure high purity.

This method allows for the production of Ruthenium-99 with isotopic enrichment levels significantly higher than its natural abundance.

Isotope_Enrichment_Workflow cluster_workflow Electromagnetic Isotope Separation (EMIS) Workflow for ⁹⁹Ru start Natural Ruthenium Sample vaporization Vaporization start->vaporization ionization Ionization vaporization->ionization acceleration Acceleration ionization->acceleration separation Magnetic Separation acceleration->separation collection Isotope Collection separation->collection processing Chemical Processing collection->processing end Enriched ⁹⁹Ru processing->end

Figure 2: A simplified workflow for the enrichment of Ruthenium-99 using the EMIS process.

Applications in Spectroscopic Analysis

Ruthenium-99 is a valuable nuclide for two key spectroscopic techniques: Mössbauer spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the chemical environment, electronic structure, and magnetic properties of ruthenium-containing compounds.

⁹⁹Ru Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique that probes the interactions between the nucleus and its surrounding electrons. For ⁹⁹Ru Mössbauer spectroscopy, a radioactive source that decays to an excited state of ⁹⁹Ru is used. The subsequent gamma-ray emission and resonant absorption by ⁹⁹Ru nuclei in a sample provide information on:

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the ruthenium atom.

  • Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, offering insights into the symmetry of the local environment around the ruthenium atom.

  • Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split, leading to a multi-line spectrum from which the internal magnetic field at the nucleus can be determined.

⁹⁹Ru Nuclear Magnetic Resonance (NMR) Spectroscopy

Ruthenium-99 is an NMR-active nucleus (spin I = 5/2). While its low gyromagnetic ratio and the presence of a quadrupole moment present challenges, ⁹⁹Ru NMR spectroscopy, particularly in the solid state, is a powerful tool for characterizing ruthenium-containing materials. Key information obtained from ⁹⁹Ru NMR includes:

  • Chemical Shift (δ): The chemical shift is highly sensitive to the local electronic environment of the ruthenium atom, providing detailed information about its coordination chemistry and bonding.

  • Quadrupolar Coupling Constant (Cq): This parameter, derived from the interaction of the nuclear quadrupole moment with the electric field gradient, gives information about the symmetry of the ruthenium site.

Potential Applications in Drug Development

While ruthenium-based compounds are being extensively investigated as potential anticancer and antimicrobial agents, the specific use of Ruthenium-99 in this field is primarily as a stable isotope tracer in research and development. Stable isotope labeling is a crucial technique in modern drug development for several reasons:

  • Metabolic Studies: By incorporating a stable isotope like ⁹⁹Ru into a drug candidate, its metabolic fate can be traced through the body using mass spectrometry. This helps in identifying metabolites and understanding the drug's metabolic pathways.

  • Pharmacokinetic (PK) Studies: Stable isotope-labeled compounds can be used to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive tracers.

  • Bioavailability Studies: Co-administering a labeled intravenous microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability.

Although Ruthenium-99 is a stable isotope, other radioactive isotopes of ruthenium, such as ⁹⁷Ru and ¹⁰³Ru, are being explored for their potential in radiopharmaceuticals for both diagnostic imaging and therapy. The fundamental coordination chemistry and biological interactions of ruthenium are often first elucidated using stable isotopes like ⁹⁹Ru in non-clinical studies.

Experimental Protocols

⁹⁹Ru Mössbauer Spectroscopy

Objective: To determine the hyperfine parameters (isomer shift, quadrupole splitting, and magnetic field) of a ruthenium-containing sample.

Methodology:

  • Source Preparation: A radioactive source, typically ⁹⁹Rh diffused into a rhodium metal foil, is used. This source decays to the 89.6 keV excited state of ⁹⁹Ru.

  • Absorber Preparation: The powdered sample containing natural or enriched ⁹⁹Ru is uniformly distributed and sealed in a sample holder. The optimal thickness of the absorber needs to be calculated to maximize the resonant absorption effect.

  • Spectrometer Setup: The source is mounted on a velocity transducer which moves the source relative to the absorber with a precise velocity waveform (typically a constant acceleration). The absorber is cooled to low temperatures (e.g., 4.2 K) using a cryostat to increase the recoilless fraction.

  • Data Acquisition: A gamma-ray detector placed behind the absorber measures the transmission of gamma rays as a function of the source velocity. The data is collected over many hours or days to achieve a sufficient signal-to-noise ratio.

  • Data Analysis: The resulting Mössbauer spectrum (a plot of transmission vs. velocity) is fitted with Lorentzian line shapes to extract the hyperfine parameters.

Solid-State ⁹⁹Ru NMR Spectroscopy

Objective: To obtain high-resolution NMR spectra of a solid ruthenium-containing sample to determine the chemical shift and quadrupolar coupling parameters.

Methodology:

  • Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor of a specific diameter (e.g., 1.3 to 7 mm).

  • Spectrometer Setup: The rotor is placed in the NMR probe, which is then inserted into the high-field magnet of the NMR spectrometer. The probe is tuned to the ⁹⁹Ru resonance frequency.

  • Magic Angle Spinning (MAS): The sample is spun at a high and stable rate (typically several kilohertz) at the "magic angle" (54.74°) with respect to the main magnetic field. This is crucial for averaging out anisotropic interactions and obtaining narrower lines.

  • Pulse Sequence and Data Acquisition: A suitable NMR pulse sequence is applied to excite the ⁹⁹Ru nuclei and acquire the free induction decay (FID) signal. Due to the low sensitivity of ⁹⁹Ru, a large number of scans are typically required.

  • Data Processing and Analysis: The acquired FID is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased and referenced to a standard compound (e.g., Ru(CN)₆⁴⁻). The resulting spectrum is analyzed to determine the isotropic chemical shift and, if observable, the quadrupolar interaction parameters.

Spectroscopic_Workflow cluster_mossbauer Mössbauer Spectroscopy Workflow cluster_nmr Solid-State NMR Spectroscopy Workflow m_start Sample Preparation (Powdered Absorber) m_setup Spectrometer Setup (Source, Cryostat, Detector) m_start->m_setup m_acq Data Acquisition (Velocity Scan) m_setup->m_acq m_analysis Spectral Analysis (Fitting for Hyperfine Parameters) m_acq->m_analysis m_end Isomer Shift, Quadrupole Splitting, Magnetic Field m_analysis->m_end n_start Sample Preparation (Packing Rotor) n_setup Spectrometer Setup (MAS, Probe Tuning) n_start->n_setup n_acq Data Acquisition (Pulse Sequence, FID) n_setup->n_acq n_analysis Data Processing (Fourier Transform, Phasing) n_acq->n_analysis n_end Chemical Shift, Quadrupolar Coupling n_analysis->n_end

Figure 3: General experimental workflows for ⁹⁹Ru Mössbauer and solid-state NMR spectroscopy.

Summary and Future Outlook

Ruthenium-99, a stable isotope of a fascinating platinum group metal, has a rich history tied to the golden age of elemental discovery. Its unique nuclear properties make it an invaluable tool for advanced spectroscopic techniques, providing deep insights into the structure and bonding of ruthenium-containing materials. While its direct application in pharmaceuticals is currently centered on its role as a stable isotope tracer in preclinical research, the broader field of ruthenium-based medicine is rapidly advancing. The fundamental understanding of ruthenium chemistry and its interactions with biological systems, often gained through studies involving stable isotopes like ⁹⁹Ru, is crucial for the rational design of new and effective therapeutic and diagnostic agents. Future research will likely see continued use of ⁹⁹Ru in elucidating the mechanisms of action of novel ruthenium drugs and in the development of advanced materials with tailored electronic and magnetic properties.

References

A Comparative Analysis of Ruthenium-99 and Other Ruthenium Isotopes in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of ruthenium, a platinum group metal, have positioned its various isotopes at the forefront of diverse scientific research, ranging from catalysis and materials science to nuclear medicine. This guide provides a comprehensive technical overview of Ruthenium-99 (⁹⁹Ru) in comparison to other prominent ruthenium isotopes—notably Ruthenium-97 (B1201883) (⁹⁷Ru), Ruthenium-103 (B1205195) (¹⁰³Ru), and Ruthenium-106 (¹⁰⁶Ru)—with a focus on their applications in research and drug development.

Core Isotopic Properties: A Comparative Summary

The selection of a ruthenium isotope for a specific research application is fundamentally dictated by its nuclear properties. These properties, including half-life, decay mode, and emitted radiation, determine the isotope's suitability for applications such as in vivo imaging, radiotherapy, or spectroscopic studies.

IsotopeHalf-lifeDecay Mode(s)Principal Emissions (Energy)Key Research Applications
⁹⁹Ru Stable--Nuclear Magnetic Resonance (NMR) Spectroscopy, Mössbauer Studies
⁹⁷Ru 2.9 daysElectron Capture (EC)γ-rays (216 keV)Single-Photon Emission Computed Tomography (SPECT) Imaging, Radiopharmaceutical Development
¹⁰³Ru 39.3 daysBeta-minus (β⁻)β⁻ particles, γ-rays (497 keV)Radiotracer studies, Preclinical evaluation of anticancer drugs, Potential for Auger electron therapy (via ¹⁰³ᵐRh daughter)
¹⁰⁶Ru 373.6 daysBeta-minus (β⁻)High-energy β⁻ particlesBrachytherapy (especially for uveal melanoma)

Ruthenium-99: A Stable Isotope for Structural Elucidation

Unlike its radioactive counterparts, Ruthenium-99 is a stable isotope, making it an invaluable tool for non-invasive analytical techniques. Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy .[1][2] ⁹⁹Ru NMR spectroscopy provides detailed insights into the molecular structure, dynamics, and chemical environment of ruthenium-containing compounds.[3] This is particularly crucial in the development of novel catalysts and ruthenium-based pharmaceuticals, where understanding the precise coordination chemistry is paramount.

Experimental Protocol: Solid-State ⁹⁹Ru NMR Spectroscopy

Solid-state ⁹⁹Ru NMR can be challenging but offers rich information about the local structure of ruthenium in solid materials.[3]

Objective: To characterize the local environment of ruthenium in a solid diamagnetic compound.

Methodology:

  • Sample Preparation: The solid ruthenium-containing compound is finely powdered and packed into an appropriate NMR rotor.

  • Spectrometer Setup: A high-field solid-state NMR spectrometer equipped with a wide-bore magnet and a suitable probe for low-frequency nuclei is used.

  • Pulse Sequence: A robust pulse sequence, such as the wideband, uniform rate, and smooth truncation quadrupolar Carr-Purcell Meiboom-Gill (WURST-QCPMG) sequence, is employed to acquire the ultrawideline ⁹⁹Ru NMR spectra.[4]

  • Data Acquisition: Spectra are acquired at a high magnetic field strength (e.g., 18.8 T or 35.2 T) to maximize signal dispersion and sensitivity.[4] Due to the low gyromagnetic ratio and typically broad signals of ⁹⁹Ru, long acquisition times are often necessary.

  • Data Processing and Analysis: The acquired free induction decay (FID) is processed with appropriate apodization and Fourier transformation. The resulting spectrum is analyzed to determine the isotropic chemical shift, chemical shift anisotropy (CSA), and nuclear quadrupolar coupling constant (CQ), which provide detailed information about the electronic structure and symmetry of the ruthenium site.[2][3]

Radioactive Ruthenium Isotopes in Biomedical Research

The radioactive isotopes of ruthenium have carved a significant niche in nuclear medicine and the preclinical evaluation of pharmaceuticals, primarily due to their diverse decay characteristics.

Ruthenium-97: The Imaging Agent

With a half-life of 2.9 days and the emission of gamma rays at an energy suitable for SPECT imaging (216 keV), ⁹⁷Ru is an excellent candidate for developing radiopharmaceuticals for diagnostic purposes.[5][6][7][8] Its chemical versatility allows for chelation with various molecules to target specific biological sites.[5][7][9]

Experimental Protocol: ⁹⁷Ru-DTPA for Cisternography

This protocol describes the use of ⁹⁷Ru chelated to diethylenetriaminepentaacetic acid (DTPA) for imaging cerebrospinal fluid (CSF) dynamics.[5][6]

Objective: To visualize and assess the flow of cerebrospinal fluid.

Methodology:

  • Radiopharmaceutical Preparation: ⁹⁷Ru is complexed with DTPA to form ⁹⁷Ru-DTPA. The chelation efficiency is verified using techniques like paper chromatography.

  • Animal Model: The experiment is typically conducted in an animal model, such as a dog.

  • Administration: A specific activity of ⁹⁷Ru-DTPA (e.g., 0.4 mCi) is injected into the cisterna magna.[5][6]

  • SPECT Imaging: The movement of the radiotracer through the CSF is monitored using a gamma camera interfaced with a computer at various time points (e.g., up to 48 hours post-injection).[5][6]

  • Biodistribution Analysis: Blood and urine samples are collected at regular intervals to determine the kinetics and excretion profile of the radiopharmaceutical.[5][6]

SPECT_Workflow cluster_preparation Radiopharmaceutical Preparation cluster_imaging SPECT Imaging Procedure prep ⁹⁷Ru-Radiolabeling of Targeting Molecule qc Quality Control (e.g., Radiochemical Purity) prep->qc admin Administration to Subject acq Image Acquisition (Gamma Camera) admin->acq recon Image Reconstruction acq->recon analysis Image Analysis and Interpretation recon->analysis cluster_preparation cluster_preparation cluster_imaging cluster_imaging

Caption: General workflow for SPECT imaging using a ⁹⁷Ru-labeled radiopharmaceutical.

Ruthenium-103: A Versatile Tool for Drug Development

¹⁰³Ru, with its longer half-life of 39.3 days and beta-minus decay, is frequently used as a radiotracer in preclinical studies to evaluate the pharmacokinetics and biodistribution of novel ruthenium-based anticancer drugs.[10][11] Its chemical similarity to other ruthenium isotopes allows it to act as a reliable surrogate for therapeutic or diagnostic analogues. Furthermore, its decay product, Rhodium-103m, is an Auger electron emitter, opening possibilities for targeted radionuclide therapy.

Experimental Protocol: Preclinical Evaluation of a ¹⁰³Ru-Labeled Anticancer Drug

This protocol outlines the general steps for assessing the in vivo behavior of a novel ruthenium-based therapeutic candidate labeled with ¹⁰³Ru.[10][11]

Objective: To determine the biodistribution and tumor uptake of a ¹⁰³Ru-labeled drug in a tumor-bearing animal model.

Methodology:

  • Radiolabeling: The anticancer drug is radiolabeled with ¹⁰³Ru.

  • Animal Model: Tumor-bearing mice (e.g., with allografts of a specific cancer cell line) are used.[11]

  • Administration: The ¹⁰³Ru-labeled compound is administered to the mice, typically via intravenous injection.

  • Biodistribution Study: At various time points post-injection, cohorts of mice are euthanized, and organs of interest (including the tumor, blood, liver, kidneys, etc.) are harvested and weighed.

  • Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile and assess tumor targeting efficacy.

Preclinical_Evaluation cluster_synthesis Compound Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis synthesis Synthesis of ¹⁰³Ru-labeled Anticancer Drug administration Drug Administration synthesis->administration animal_model Tumor-bearing Animal Model animal_model->administration biodistribution Biodistribution and Pharmacokinetic Analysis administration->biodistribution data_proc Measurement of Radioactivity in Tissues biodistribution->data_proc evaluation Evaluation of Tumor Targeting and Efficacy data_proc->evaluation

Caption: Workflow for the preclinical evaluation of a ¹⁰³Ru-labeled therapeutic agent.

Ruthenium-106: A Therapeutic Workhorse in Brachytherapy

¹⁰⁶Ru is a potent beta-emitter with a relatively long half-life, making it ideal for brachytherapy applications.[12][13] It is most notably used in the treatment of uveal melanoma, where a plaque containing ¹⁰⁶Ru is sutured to the sclera overlying the tumor.[1][14][15] The high-energy beta particles deliver a localized, high dose of radiation to the tumor while sparing surrounding healthy tissues due to their limited penetration depth.[12][16][17]

Experimental Protocol: ¹⁰⁶Ru Plaque Brachytherapy for Uveal Melanoma

This protocol provides a simplified overview of the clinical procedure.

Objective: To deliver a therapeutic dose of radiation to a uveal melanoma using a ¹⁰⁶Ru plaque.

Methodology:

  • Patient Evaluation and Treatment Planning: The tumor dimensions (height and basal diameter) are precisely measured using ultrasound and other imaging modalities.[18] A treatment plan is formulated using specialized software to calculate the required radiation dose to the tumor apex and base, as well as to critical structures like the optic nerve and macula.[12][18]

  • Plaque Selection and Preparation: A ¹⁰⁶Ru plaque of the appropriate size and shape is selected.

  • Surgical Procedure: The patient undergoes surgery to expose the sclera overlying the tumor. The ¹⁰⁶Ru plaque is carefully sutured to the scleral surface.

  • Treatment Duration: The plaque is left in place for a predetermined duration to deliver the prescribed radiation dose.

  • Plaque Removal: A second surgical procedure is performed to remove the plaque.

  • Follow-up: The patient is monitored regularly for tumor regression and potential side effects.

Ruthenium-Based Drugs: Targeting Cellular Signaling Pathways

Ruthenium-based anticancer compounds exert their therapeutic effects through various mechanisms of action, often involving the modulation of key cellular signaling pathways. While some ruthenium complexes can bind to DNA, many exhibit novel mechanisms that differ from traditional platinum-based drugs.[12][17][19][20]

Several studies have indicated that ruthenium complexes can induce apoptosis (programmed cell death) and cell cycle arrest by targeting signaling pathways such as:

  • p53 Signaling: Activation of the p53 tumor suppressor pathway.[12]

  • ERK and Akt Signaling: Inhibition of the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, which are often overactive in cancer and promote cell survival and proliferation.[16]

  • Mitochondrial-mediated Apoptosis: Some ruthenium complexes accumulate in the mitochondria and induce apoptosis by disrupting mitochondrial function.[12]

Signaling_Pathways cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Ru_complex Ruthenium-based Anticancer Drug p53 p53 Pathway Ru_complex->p53 activates ERK_Akt ERK/Akt Pathway Ru_complex->ERK_Akt inhibits Mitochondria Mitochondrial Function Ru_complex->Mitochondria disrupts Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest ERK_Akt->Apoptosis ERK_Akt->CellCycleArrest Mitochondria->Apoptosis

Caption: Simplified diagram of signaling pathways targeted by some ruthenium-based anticancer drugs.

Conclusion

The diverse array of ruthenium isotopes offers a powerful toolkit for researchers and drug development professionals. The stable isotope ⁹⁹Ru provides unparalleled insights into molecular structure through NMR spectroscopy. In contrast, the radioactive isotopes ⁹⁷Ru, ¹⁰³Ru, and ¹⁰⁶Ru serve as indispensable tools for in vivo imaging, preclinical drug evaluation, and targeted radiotherapy. The continued exploration of the unique properties of each ruthenium isotope, coupled with the development of novel ruthenium-based compounds, holds immense promise for advancing our understanding of complex biological systems and for the development of next-generation diagnostics and therapeutics.

References

A Comprehensive Technical Guide to Ruthenium-99: Commercial Availability, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the stable isotope Ruthenium-99 (⁹⁹Ru), focusing on its commercial availability, key applications in research and drug development, and essential experimental protocols. This document is intended to serve as a valuable resource for professionals requiring a thorough understanding of this specific isotope.

Commercial Availability and Suppliers

Ruthenium-99 is a stable, non-radioactive isotope of ruthenium that is commercially available from a number of specialized suppliers. It is typically offered in elemental form, most commonly as a metal powder or foil. The isotopic enrichment of ⁹⁹Ru can vary, with suppliers offering different purity levels to meet the specific needs of researchers.

Procurement of Ruthenium-99 generally requires contacting suppliers directly for a quotation, as pricing and lead times are dependent on the requested quantity, purity, and form. Suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) with the shipment.[1]

Table 1: Summary of Ruthenium-99 Suppliers and Commercial Offerings

SupplierAvailable FormsPurity/EnrichmentNotes
American Elements Metal Powder, Foil, Rod, Pellets, Granules, Sputtering TargetsIsotopic Enrichment: 96-97 atom %Generally immediately available.[1] Provides CoA and SDS.
BuyIsotope.com Metal Powder, Metal FoilIsotopic Enrichment information available upon request.Used for Mössbauer studies.[2] Provides SDS for both forms.[2]
National Isotope Development Center (NIDC) Not specifiedIsotopic Enrichment: 96-97 atom %
Trace Sciences International MetalEnrichment levels up to 85%+ for ¹⁰⁰Ru, 93%+ for ¹⁰¹Ru, and 99%+ for ¹⁰²Ru and ¹⁰⁴Ru. Specific enrichment for ⁹⁹Ru is not listed but can be inquired.Used for NMR studies.[3]
Eurisotop MetalChemical Purity: 98%

It is important to note that the handling and shipping of even stable isotopes may be subject to specific regulations.[4]

Physicochemical Properties of Ruthenium-99

Ruthenium-99 possesses distinct nuclear and physical properties that make it valuable for specific analytical techniques.

Table 2: Key Physicochemical Properties of Ruthenium-99

PropertyValueReference
Natural Abundance 12.76%[2]
Atomic Mass 98.9059393 Da[2]
Half-life Stable[2]
Nuclear Spin (I) 5/2+[5]
Quadrupole Moment (Q) +0.079(4) barn[5]
Melting Point 2607 K[2]
Boiling Point 4423 K[2]

Key Applications in Research and Drug Development

The unique properties of Ruthenium-99 make it a valuable tool in several advanced research applications, particularly in the fields of materials science and drug development.

Mössbauer Spectroscopy

Ruthenium-99 is a Mössbauer-active nuclide, making it a powerful probe for investigating the chemical environment of ruthenium in solid materials.[6][7] ⁹⁹Ru Mössbauer spectroscopy can provide detailed information about the oxidation state, spin state, and local symmetry of ruthenium atoms in a variety of compounds.[6][7] This technique is particularly useful for characterizing ruthenium-based catalysts and coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a nuclide with a nuclear spin of 5/2+, Ruthenium-99 is amenable to Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Solid-state ⁹⁹Ru NMR can provide valuable insights into the local structure and bonding of ruthenium in diamagnetic compounds.[8] Recent advancements in ultra-wideline SSNMR spectroscopy have made the acquisition of high-quality ⁹⁹Ru spectra more accessible, enabling detailed characterization of organometallic and coordination complexes.[9][10][11][12]

Isotope Dilution Mass Spectrometry (IDMS)

Ruthenium-99 can be used as a spike in isotope dilution mass spectrometry for the precise quantification of ruthenium in various samples.[13] This technique is essential for trace element analysis and can be applied in geological, environmental, and materials science research.

Drug Development and Cancer Research

Ruthenium-based complexes are being extensively investigated as potential anticancer agents, offering a promising alternative to platinum-based drugs.[14][15][16] These complexes are believed to exert their cytotoxic effects through various mechanisms, including DNA binding and the induction of apoptosis.[14][17] The use of ⁹⁹Ru in these complexes allows for detailed mechanistic studies using techniques like NMR and Mössbauer spectroscopy to understand their mode of action at a molecular level.

Experimental Protocols and Methodologies

Handling and Safety of Ruthenium-99 Powder

As with any fine powder, proper handling procedures are crucial to minimize exposure and ensure safety. The following is a general protocol based on information from safety data sheets for ruthenium powder.

Experimental Workflow for Handling Ruthenium-99 Powder

Caption: Workflow for the safe handling of Ruthenium-99 powder.

Synthesis of Ruthenium-99 Labeled Compounds

The synthesis of ruthenium-labeled compounds is a critical step in their development as therapeutic or diagnostic agents. The following provides a generalized workflow for the synthesis of a ruthenium(II) complex.

Generalized Workflow for Synthesis of a ⁹⁹Ru(II) Complex

G start Start with a suitable ⁹⁹Ru precursor (e.g., [⁹⁹Ru(p-cymene)Cl₂]₂) dissolve Dissolve the ⁹⁹Ru precursor in an appropriate solvent (e.g., dichloromethane) start->dissolve add_ligand Add the desired ligand (e.g., a bidentate N,N-donor) dissolve->add_ligand stir Stir the reaction mixture for a specified time (e.g., 1 hour) add_ligand->stir concentrate Concentrate the resulting suspension stir->concentrate separate Separate the solid product by filtration concentrate->separate crystallize Crystallize the product from a suitable solvent system (e.g., dichloromethane/ether) separate->crystallize wash Wash the crystals with a non-polar solvent (e.g., diethyl ether) crystallize->wash characterize Characterize the final product: - NMR (¹H, ¹³C, ⁹⁹Ru) - Mass Spectrometry - Elemental Analysis - X-ray Crystallography (if possible) wash->characterize

Caption: A generalized workflow for the synthesis of a Ruthenium-99 labeled complex.

In Vitro Screening of Ruthenium-Based Anticancer Compounds

Once synthesized, ruthenium complexes undergo a series of in vitro tests to evaluate their potential as anticancer agents.

Experimental Workflow for In Vitro Screening

G start Synthesized ⁹⁹Ru Complex cytotoxicity Cytotoxicity Assay (e.g., MTT) - Determine IC₅₀ values in various cancer cell lines (e.g., HeLa, B16) start->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI staining) - Quantify apoptotic cell death cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis - Determine the effect on cell cycle progression apoptosis->cell_cycle ros Reactive Oxygen Species (ROS) Assay - Measure intracellular ROS levels cell_cycle->ros mechanism Mechanistic Studies - Western Blot for key proteins (e.g., caspases, Akt, MAPK) - Molecular Docking ros->mechanism

Caption: A typical workflow for the in vitro screening of ruthenium-based anticancer compounds.

Signaling Pathways in Ruthenium-Induced Apoptosis

Ruthenium complexes have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades. The PI3K/Akt and MAPK signaling pathways are often implicated in these processes.[18][19][20][21]

Simplified Representation of Ruthenium-Induced Apoptotic Signaling

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_regulation Regulatory Pathways ru_complex Ruthenium(II) Complex ros Increased ROS Production ru_complex->ros pi3k_akt PI3K/Akt Pathway (Survival) ru_complex->pi3k_akt Inhibition mapk MAPK Pathway (e.g., ERK, JNK, p38) ru_complex->mapk Modulation mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pi3k_akt->mitochondria Inhibits mapk->apoptosis Promotes/Inhibits

Caption: A simplified diagram of signaling pathways involved in ruthenium-induced apoptosis.

Conclusion

Ruthenium-99 is a commercially available stable isotope with significant applications in advanced scientific research and drug development. Its utility in Mössbauer and NMR spectroscopy provides researchers with powerful tools to probe the chemical and electronic structure of ruthenium-containing compounds. In the field of oncology, ruthenium-based complexes, which can be studied in detail using ⁹⁹Ru, represent a promising new class of anticancer agents. This guide provides a foundational understanding of the procurement, properties, and applications of Ruthenium-99, along with essential experimental workflows to aid researchers in their endeavors. As research in this area continues to expand, the importance of Ruthenium-99 as a research tool is expected to grow.

References

An In-depth Technical Guide to the Handling and Safety of Ruthenium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ruthenium-99: It is a common misconception that all isotopes are radioactive. Ruthenium-99 (⁹⁹Ru) is, in fact, a stable and non-radioactive isotope of Ruthenium.[1][2][3][4] It occurs naturally and is one of seven stable isotopes of this element.[3] While ⁹⁹Ru is utilized in scientific applications such as Nuclear Magnetic Resonance (NMR) studies, it does not pose a radiological hazard.[5][6][7]

This guide will focus on the general principles of handling and safety precautions applicable to the radioactive isotopes of Ruthenium , such as Ruthenium-103 (¹⁰³Ru) and Ruthenium-106 (¹⁰⁶Ru), which are of greater concern in research and drug development due to their radioactivity.[3]

Radiological Data for Common Radioactive Ruthenium Isotopes

A clear understanding of the radiological properties of the isotopes in use is crucial for ensuring safety. The following table summarizes key data for the most common radioactive Ruthenium isotopes.

IsotopeHalf-LifeDecay ModePrimary Emissions
Ruthenium-97 (⁹⁷Ru) 2.837 daysElectron Capture (ε)Gamma (γ)
Ruthenium-103 (¹⁰³Ru) 39.245 daysBeta (β⁻)Beta (β⁻), Gamma (γ)
Ruthenium-105 (¹⁰⁵Ru) 4.44 hoursBeta (β⁻)Beta (β⁻), Gamma (γ)
Ruthenium-106 (¹⁰⁶Ru) 371.8 daysBeta (β⁻)Beta (β⁻)
(Data compiled from multiple sources)

General Principles of Radiation Safety (ALARA)

All work with radioactive materials must adhere to the ALARA principle: keeping radiation exposure A s L ow A s R easonably A chievable. This is accomplished through the application of three fundamental principles:

  • Time: Minimize the duration of exposure.

  • Distance: Maximize the distance from the radioactive source.

  • Shielding: Use appropriate shielding materials between the source and personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling unsealed radioactive sources to prevent external and internal contamination.

  • Required PPE:

    • A full-length laboratory coat, worn closed with sleeves rolled down.[8][9]

    • Disposable gloves (latex or nitrile are generally suitable).[8][9] Gloves should be changed frequently to prevent the spread of contamination.[8]

    • Close-toed shoes.[8][9]

    • Safety glasses with side shields to protect against splashes.[8][9]

  • Wrist Protection: To prevent contamination of the skin on the wrists, consider the following:

    • Wear long gloves and tuck the lab coat sleeves into them.[8][9]

    • Use Tyvek sleeve protectors.[8][9]

    • Wrap tape or a rubber band around the sleeve to keep the cuff from dragging on contaminated surfaces.[8][9]

Experimental Protocols and Handling Procedures

Adherence to standardized protocols is essential for the safe handling of radioactive materials.

Receiving and Opening Radioactive Material Shipments
  • Visually inspect the package for any signs of damage upon receipt.

  • If the package is damaged, perform a wipe test on the exterior to check for contamination before opening.

  • Open the package in a designated radioactive materials work area, preferably within a fume hood, especially if the material is volatile.[10][11]

  • Verify that the contents match the order and the packing slip.

  • Monitor the packing material for contamination before disposal.

  • Log the receipt of the radioactive material in the laboratory's inventory sheet.[12]

General Laboratory Practices
  • Designated Work Area: All work with radioactive materials should be conducted in a designated and clearly labeled area.[13] Cover work surfaces with absorbent paper to contain potential spills.[2]

  • Pre-operational Survey: Before starting any work, ensure that the work area is free of pre-existing contamination.[8]

  • Rehearsing Procedures: For unfamiliar procedures, it is highly recommended to perform a "dry run" without the radioactive material to identify potential issues and streamline the workflow.[8][11]

  • No Mouth Pipetting: Never pipette radioactive solutions by mouth; always use a mechanical pipetting aid.[8][13]

  • Food and Beverages: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in any area where unsealed radioactive materials are used or stored.[8][9][13] Do not store food or beverages in refrigerators or freezers used for radioactive materials.[9]

  • Contamination Monitoring: Frequently monitor gloves, lab coat, and the work area for contamination using an appropriate survey meter or by performing wipe tests.[13]

Waste Disposal
  • Segregate radioactive waste at the source into appropriate, clearly labeled containers for solid, liquid, and sharps waste.

  • Ensure all waste containers are labeled with the "Caution: Radioactive Material" symbol and specify the isotope.[10]

  • Dispose of radioactive waste in accordance with institutional and national regulations.[10][14]

  • Maintain accurate records of all radioactive waste disposals.[12]

Visualizations

Workflow for Handling Radioactive Materials

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_survey Conduct Pre-operational Survey prep_area->prep_survey prep_dryrun Perform Dry Run (if new procedure) prep_survey->prep_dryrun handling_receive Receive & Log Isotope prep_dryrun->handling_receive Proceed to Handling handling_exp Perform Experiment handling_receive->handling_exp handling_monitor Monitor for Contamination Frequently handling_exp->handling_monitor post_waste Segregate & Dispose of Waste handling_monitor->post_waste Experiment Complete post_survey Conduct Post-operational Survey post_waste->post_survey post_decon Decontaminate Area & Equipment post_survey->post_decon post_ppe Remove & Survey PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash G spill Spill Occurs spill_type Minor or Major Spill? spill->spill_type minor_alert Alert personnel in the immediate area spill_type->minor_alert Minor major_evacuate Evacuate the immediate area spill_type->major_evacuate Major minor_path Minor minor_contain Contain the spill with absorbent paper minor_alert->minor_contain minor_clean Clean the spill area (moving from outer edge inward) minor_contain->minor_clean minor_survey Survey the area and personnel for contamination minor_clean->minor_survey minor_report Report the incident to the Radiation Safety Officer (RSO) minor_survey->minor_report major_path Major major_isolate Isolate the area to prevent entry major_evacuate->major_isolate major_alert Alert personnel and notify the RSO immediately major_isolate->major_alert major_decon Await instructions from RSO for decontamination major_alert->major_decon

References

Computational Modeling of Ruthenium-99 Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-99 (⁹⁹Ru), a stable isotope of ruthenium with a natural abundance of 12.76%, possesses unique nuclear and chemical properties that make it a nuclide of significant interest in various scientific domains, particularly in the fields of materials science and medicinal chemistry.[1][2] Its non-zero nuclear spin and quadrupole moment make it amenable to spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy, providing sensitive probes of the local electronic and magnetic environment.[1][2] The increasing application of ruthenium complexes as catalysts and, more importantly, as potential anticancer agents has spurred the need for a deeper understanding of their fundamental properties at the atomic level.[3][4][5]

Computational modeling, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, has emerged as a powerful tool to complement experimental studies. These methods allow for the prediction and interpretation of spectroscopic parameters, the elucidation of reaction mechanisms, and the rational design of novel ruthenium-based compounds with tailored properties. This technical guide provides a comprehensive overview of the computational modeling of ⁹⁹Ru properties, with a focus on its application in drug development. It aims to equip researchers with the necessary knowledge to integrate computational and experimental approaches for the accelerated discovery and development of innovative ruthenium-based therapeutics.

Fundamental Properties of Ruthenium-99

A thorough understanding of the intrinsic properties of the ⁹⁹Ru nucleus is paramount for any computational or experimental investigation. These properties are summarized in the table below.

PropertyValue
Natural Abundance (%)12.76[1][2]
Atomic Mass (Da)98.9059393[2]
Neutron Number (N)55[2]
Proton Number (Z)44[2]
Nuclear Spin (I)5/2[2]
Quadrupole Moment (Q) (barn)+0.079(4)[2]
Magnetic Dipole Moment (μ/μN)-0.641(5)[1]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)-1.229

Computational Modeling Techniques

The computational investigation of ⁹⁹Ru-containing systems primarily relies on two powerful methodologies: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to large biomolecular systems.

For ⁹⁹Ru complexes, DFT is instrumental in:

  • Predicting Spectroscopic Parameters: DFT calculations can accurately predict NMR chemical shifts and Mössbauer isomer shifts and quadrupole splittings. These predictions are crucial for interpreting experimental spectra and validating theoretical models.

  • Understanding Electronic Structure and Bonding: DFT provides insights into the nature of the chemical bonds between ruthenium and its ligands, the distribution of electron density, and the energies of molecular orbitals. This information is vital for understanding the reactivity and stability of the complexes.

  • Investigating Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This is particularly valuable in elucidating the mechanism of action of ruthenium-based drugs.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular systems, allowing researchers to study the time evolution of their structure and properties. In the context of ⁹⁹Ru complexes, MD simulations are employed to:

  • Study Solvation and Dynamics: MD simulations can model the behavior of ruthenium complexes in solution, providing information about their solvation structure, diffusion, and conformational dynamics.

  • Investigate Interactions with Biomolecules: A key application of MD is to simulate the interaction of ruthenium complexes with biological targets, such as proteins and DNA. These simulations can reveal the binding modes, affinities, and the structural changes induced upon binding.

Experimental Validation: Key Spectroscopic Techniques

Computational models, no matter how sophisticated, must be validated against experimental data. For ⁹⁹Ru-containing compounds, NMR and Mössbauer spectroscopy are the primary techniques for this purpose.

Ruthenium-99 Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its nuclear spin of 5/2, the ⁹⁹Ru nucleus is NMR active. Solid-state ⁹⁹Ru NMR spectroscopy is a powerful tool for characterizing the local environment of ruthenium in solid materials. The large chemical shift range of ⁹⁹Ru makes it highly sensitive to subtle changes in the coordination environment.

Ruthenium-99 Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique that probes the hyperfine interactions between the nucleus and its surrounding electrons. For ⁹⁹Ru, it provides valuable information about the oxidation state, spin state, and symmetry of the ruthenium site.

Experimental Protocols

Ruthenium-99 Solid-State NMR Spectroscopy

A robust experimental protocol for acquiring high-quality ⁹⁹Ru solid-state NMR spectra is crucial for validating computational models. The following provides a general outline of a typical experimental setup.

Sample Preparation:

  • The solid sample is finely powdered to ensure homogeneous packing.

  • The powdered sample is carefully packed into a solid-state NMR rotor (typically zirconia). The packing must be tight and uniform to avoid rotor instability during high-speed spinning.

Spectrometer Setup and Data Acquisition:

  • The experiment is typically performed on a high-field NMR spectrometer.

  • A specialized solid-state NMR probe capable of magic-angle spinning (MAS) is used.

  • The probe must be tuned to the ⁹⁹Ru resonance frequency.

  • Due to the broad nature of ⁹⁹Ru NMR spectra, specialized pulse sequences are often required for efficient signal acquisition. The Wideband Uniform-Rate Smooth-Truncation Quadrupolar Carr-Purcell Meiboom-Gill (WURST-QCPMG) pulse sequence is a common choice.

  • Key acquisition parameters to be optimized include:

    • Magic-Angle Spinning (MAS) rate: To average out anisotropic interactions.

    • Pulse lengths and power levels: For efficient excitation and refocusing of the nuclear spins.

    • Recycle delay: To allow for sufficient relaxation of the nuclear spins between scans.

    • Number of scans: To achieve an adequate signal-to-noise ratio.

Data Processing:

  • The raw data is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and baseline corrected.

  • The isotropic chemical shift and other NMR parameters are extracted by fitting the experimental spectrum to a theoretical model.

Ruthenium-99 Mössbauer Spectroscopy

The following outlines the general procedure for conducting a ⁹⁹Ru Mössbauer spectroscopy experiment.

Experimental Setup:

  • Source: A radioactive source that populates the excited state of ⁹⁹Ru is required. A common source is Rhodium-99 (⁹⁹Rh).

  • Absorber: The sample containing ⁹⁹Ru is prepared as a thin, uniform powder and placed in a sample holder.

  • Transducer: The source is mounted on a velocity transducer that moves it relative to the absorber, thereby Doppler shifting the energy of the emitted gamma rays.

  • Detector: A gamma-ray detector is placed behind the absorber to measure the transmitted radiation.

Data Acquisition:

  • The spectrometer records the number of transmitted gamma rays as a function of the source velocity.

  • The data is collected over a range of velocities to scan across the nuclear energy levels of ⁹⁹Ru in the sample.

Data Analysis:

  • The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.

  • The spectrum is fitted with Lorentzian line shapes to extract the Mössbauer parameters:

    • Isomer Shift (δ): Provides information about the s-electron density at the nucleus and thus the oxidation state of ruthenium.

    • Quadrupole Splitting (ΔEQ): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the local environment.

    • Magnetic Hyperfine Splitting: Observed in magnetically ordered materials and provides information about the internal magnetic field at the ruthenium nucleus.

Application in Drug Development: A Case Study of Ruthenium-Based Anticancer Agents

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their potentially lower toxicity and different mechanisms of action.[3][4][5] Computational modeling plays a crucial role in understanding their biological activity and in the design of new, more effective drug candidates.

Many ruthenium-based anticancer drugs are believed to exert their cytotoxic effects by interacting with cellular signaling pathways that control cell proliferation, survival, and apoptosis. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK Signaling Pathway and Ruthenium Drug Intervention

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the cell nucleus, leading to changes in gene expression and cellular responses. Dysregulation of this pathway is a hallmark of many cancers. Certain ruthenium complexes have been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.

Below is a diagram illustrating a simplified MAPK signaling pathway and a hypothetical point of intervention by a Ruthenium-99 labeled drug.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Apoptosis Apoptosis Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Ru_Drug ⁹⁹Ru-Drug Ru_Drug->MEK Inhibition Ru_Drug->Apoptosis Induction Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified MAPK signaling pathway and potential intervention by a ⁹⁹Ru-based drug.

Integrated Computational and Experimental Workflow

The synergy between computational modeling and experimental validation is key to the successful development of new ⁹⁹Ru-based compounds. The following diagram illustrates a typical integrated workflow.

Workflow cluster_design Design & Synthesis cluster_characterization Characterization & Validation cluster_evaluation Biological Evaluation A Hypothesis & Target Identification B Computational Design of ⁹⁹Ru Complexes (DFT) A->B C Synthesis & Purification of ⁹⁹Ru-labeled Compound B->C E Computational Prediction of Spectroscopic Properties B->E H MD Simulations of Drug-Target Interactions B->H D Spectroscopic Characterization (⁹⁹Ru NMR, Mössbauer) C->D F Comparison & Model Refinement D->F E->F F->B Iterative Refinement G In vitro & In vivo Biological Assays F->G I Mechanism of Action Studies G->I H->I J Lead Optimization I->J J->A

Caption: Integrated workflow for the design and validation of ⁹⁹Ru-based compounds.

Conclusion

The computational modeling of Ruthenium-99 properties offers a powerful and indispensable tool for modern research, particularly in the realm of drug discovery and development. By leveraging the predictive power of DFT and the dynamic insights from MD simulations, researchers can gain a deep understanding of the structure, properties, and biological activity of ⁹⁹Ru-containing compounds. The integration of these computational approaches with robust experimental validation, primarily through ⁹⁹Ru NMR and Mössbauer spectroscopy, creates a synergistic workflow that can significantly accelerate the design and optimization of novel ruthenium-based therapeutics. As computational methods continue to evolve in accuracy and efficiency, their role in unraveling the complexities of ruthenium chemistry and biology is set to expand, paving the way for the development of next-generation metal-based drugs.

References

Methodological & Application

Application Notes and Protocols for Ruthenium-99 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and application of Ruthenium-99 (⁹⁹Ru) NMR spectroscopy. This technique, while challenging, offers valuable insights into the electronic structure and chemical environment of ruthenium-containing compounds, which are of significant interest in catalysis, materials science, and medicinal chemistry.

Introduction to ⁹⁹Ru NMR Spectroscopy

Ruthenium-99 is a quadrupolar nucleus (spin I = 5/2) with a low natural abundance (12.76%) and a low gyromagnetic ratio, making it an inherently insensitive nucleus for NMR spectroscopy.[1][2] Despite these challenges, ⁹⁹Ru NMR is preferred over ¹⁰¹Ru NMR due to its lower quadrupole moment, which results in sharper lines.[1] The chemical shifts of ⁹⁹Ru are highly sensitive to the coordination environment of the ruthenium center, providing a powerful tool for characterizing inorganic and organometallic complexes.[3][4]

A significant challenge in ⁹⁹Ru NMR is "acoustic ringing," a phenomenon where the application of a radiofrequency pulse induces mechanical oscillations in the probe, leading to baseline distortions, especially at the low frequencies characteristic of ⁹⁹Ru.[1][5] Specialized pulse sequences and data processing techniques are often required to mitigate this issue.[6][7]

Quantitative Data Summary

Quantitative data for ⁹⁹Ru NMR is crucial for the identification and characterization of ruthenium complexes. The following tables summarize key NMR properties and representative chemical shifts.

Table 1: Nuclear Properties of Ruthenium Isotopes
IsotopeNatural Abundance (%)Nuclear Spin (I)Quadrupole Moment (Q/m²)Resonance Frequency (MHz) at 11.744TRelative Sensitivity (¹H=1.00)
⁹⁹Ru12.765/27.9 x 10⁻²23.111.95 x 10⁻⁴
¹⁰¹Ru17.065/20.45726.371.41 x 10⁻³

Data sourced from IMSERC, Northwestern University.[1]

Table 2: ⁹⁹Ru NMR Chemical Shifts of Tris-Polypyridine Ruthenium(II) Complexes in Acetonitrile
ComplexChemical Shift (δ/ppm)
Ru(dpk-oxime)₃²⁺3998
Ru(df-bpy)₃²⁺4541
Ru(bpy)₃²⁺4546
Ru(bpy)₃²⁺4580
Ru(bpz)₃²⁺4586
Ru(2,9-dmphen)₃²⁺4601
Ru(4,4'-dmbpy)₃²⁺4615
Ru(5-Me-phen)₃²⁺4657
Ru(5-phyl-phen)₃²⁺4666
Ru(phen)₃²⁺4685
Ru(5-Cl-phen)₃²⁺4706
Ru(5-NO₂-phen)₃²⁺4709
Ru(Hdpa)₃²⁺6532

Reference: K₄[Ru(CN)₆] in D₂O. Data adapted from Xiao et al. (1997).[3]

Experimental Protocols

Protocol for Solution-State ¹D ⁹⁹Ru NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional ⁹⁹Ru NMR spectrum of a diamagnetic ruthenium complex in solution.

3.1.1. Sample Preparation

  • Compound Solubility: Ensure the ruthenium complex is sufficiently soluble in a deuterated solvent. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Concentration: Prepare a concentrated sample solution (typically 0.1–0.5 M) to maximize the signal-to-noise ratio.

  • NMR Tube: Use a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter by filtration if necessary.

  • Reference Standard: A common external reference is a 0.3 M solution of K₄[Ru(CN)₆] in D₂O.[1]

3.1.2. Spectrometer Setup and Calibration

  • Probe Tuning: Tune the NMR probe to the ⁹⁹Ru frequency (e.g., ~23.1 MHz at 11.7 T).

  • Shimming: Shim the magnetic field homogeneity using the deuterium (B1214612) lock signal of the solvent to obtain a narrow and symmetric lock signal.

  • Pulse Calibration: Determine the 90° pulse width for ⁹⁹Ru on the sample. Due to the low sensitivity, this may need to be done on a highly concentrated sample or a standard.

3.1.3. Data Acquisition

  • Pulse Sequence: A simple one-pulse experiment is often sufficient. To mitigate acoustic ringing, specialized pulse sequences such as "aring" or "aring2" (available on Bruker spectrometers) can be used.[6] Alternatively, a spin-echo sequence can help reduce baseline distortions.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 500-1000 ppm) is recommended initially to ensure all peaks are captured.

    • Acquisition Time (AT): Typically 0.1 to 0.5 seconds.

    • Relaxation Delay (D1): A delay of 1-5 times the estimated T₁ of the ⁹⁹Ru nucleus. For many Ru(II) complexes, T₁ values are in the range of milliseconds to a few seconds. A shorter delay can be used to increase the number of scans in a given time, but may lead to signal saturation.

    • Number of Scans (NS): A large number of scans (from several thousand to hundreds of thousands) is typically required to achieve an adequate signal-to-noise ratio.

3.1.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 50-200 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually phase the spectrum.

  • Baseline Correction: Apply a polynomial baseline correction to correct for any residual distortions.

  • Referencing: Reference the spectrum to the external K₄[Ru(CN)₆] standard (δ = 0 ppm).

Protocol for Solid-State ⁹⁹Ru NMR Spectroscopy

Solid-state ⁹⁹Ru NMR is a powerful technique for characterizing ruthenium complexes in their native solid form. The following protocol is based on the use of the WURST-QCPMG pulse sequence, which is effective for acquiring ultra-wideline spectra of quadrupolar nuclei.[8]

3.2.1. Sample Preparation

  • Sample Packing: Finely powder the crystalline or amorphous sample and pack it tightly into a solid-state NMR rotor (e.g., 1.3 mm to 4 mm diameter).

3.2.2. Spectrometer Setup

  • Probe Setup: Use a solid-state NMR probe capable of magic angle spinning (MAS), if desired, although for very broad patterns, static experiments are common.

  • Tuning: Tune the probe to the ⁹⁹Ru frequency.

3.2.3. Data Acquisition

  • Pulse Sequence: The frequency-stepped WURST-QCPMG (Wideband Uniform Rate Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequence is recommended for acquiring broad ⁹⁹Ru powder patterns.[8][9]

  • Acquisition Parameters (Example for a Ruthenocene at 18.8 T):

    • WURST Pulse: Use a broadband WURST pulse for excitation and refocusing.

    • CPMG Echo Train: Acquire a train of echoes to enhance sensitivity.

    • Recycle Delay: A recycle delay appropriate for the T₁ of the sample.

    • Number of Scans: Accumulate a sufficient number of scans at each frequency offset.

    • Frequency Stepping: Acquire spectra at multiple transmitter offsets to cover the entire spectral width of the powder pattern.[9]

3.2.4. Data Processing

  • Reconstruction: Co-add the spectra acquired at different frequency offsets to reconstruct the full powder pattern.

  • Analysis: The resulting spectrum can be simulated to extract the chemical shift anisotropy (CSA) and quadrupolar coupling parameters.

Application in Drug Development: Studying Ruthenium Drug-Protein Interactions

While direct detection of ⁹⁹Ru NMR signals from a drug bound to a large protein is extremely challenging due to low sensitivity and broad lines, NMR spectroscopy remains a vital tool for studying the interactions of ruthenium-based drugs with biological targets.[10][11] The focus is typically on observing the NMR signals of the drug's ligands or the protein itself.

Protocol: Ligand-Observed NMR for Ruthenium Drug-Protein Binding

This protocol uses ¹H NMR to detect the binding of a ruthenium-based drug to a target protein.

  • Sample Preparation:

    • Prepare a solution of the ruthenium drug in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O).

    • Prepare a stock solution of the target protein in the same buffer.

  • ¹H NMR of the Free Drug: Acquire a high-quality ¹H NMR spectrum of the ruthenium drug alone. This will serve as a reference.

  • Titration: Add increasing amounts of the target protein to the NMR tube containing the drug solution.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the protein.

  • Data Analysis:

    • Chemical Shift Perturbations (CSPs): Monitor changes in the chemical shifts of the ligand protons upon protein binding. Significant CSPs indicate which parts of the ligand are involved in the interaction.

    • Line Broadening: Observe any broadening of the ligand proton signals. Significant line broadening upon addition of the protein is a strong indicator of binding.

    • Saturation Transfer Difference (STD) NMR: This experiment can identify which protons of the ligand are in close proximity to the protein, providing epitope mapping of the binding interaction.[11]

Troubleshooting

  • Problem: Severe baseline distortion (acoustic ringing).

    • Solution:

      • Use a pulse sequence designed to suppress acoustic ringing (e.g., "aring" on Bruker systems).[6]

      • Employ a spin-echo sequence (90° - τ - 180° - τ - acquire). The delay allows the ringing to decay before acquisition.

      • In post-processing, discard the first few points of the FID where the ringing is most intense and apply a backward linear prediction.

  • Problem: Poor signal-to-noise ratio.

    • Solution:

      • Increase the number of scans.

      • Use a higher magnetic field spectrometer.

      • Increase the sample concentration.

      • For solid-state NMR, use the QCPMG echo train to enhance sensitivity.[12]

  • Problem: Broad spectral lines.

    • Solution:

      • For quadrupolar nuclei like ⁹⁹Ru, broad lines are expected. Use appropriate line broadening during processing to improve the appearance of the spectrum.

      • Ensure good shimming to minimize broadening from magnetic field inhomogeneity.

      • For paramagnetic Ru(III) complexes, very broad lines are common due to fast nuclear spin relaxation.[10] Cooling the sample may sometimes help to sharpen the signals.

Visualizations

Experimental_Workflow_Ru99_NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solubilize Dissolve Ru Complex in Deuterated Solvent Concentrate Prepare Concentrated Solution (0.1-0.5 M) Solubilize->Concentrate Filter Filter if Necessary Concentrate->Filter Tube Transfer to NMR Tube Filter->Tube Tune Tune Probe to ⁹⁹Ru Frequency Tube->Tune Lock Lock on Solvent Signal Tune->Lock Shim Shim Magnetic Field Lock->Shim PulseCal Calibrate 90° Pulse Shim->PulseCal SetParams Set Acquisition Parameters (SW, D1, NS) PulseCal->SetParams PulseSeq Select Pulse Sequence (e.g., aring, WURST-QCPMG) SetParams->PulseSeq Acquire Acquire FID PulseSeq->Acquire FT Fourier Transform (with Line Broadening) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analyze Analyze Chemical Shifts & Linewidths Reference->Analyze

Caption: General experimental workflow for ⁹⁹Ru NMR spectroscopy.

Ru99_Challenges_Solutions cluster_challenges Challenges in ⁹⁹Ru NMR cluster_solutions Solutions & Mitigation Strategies LowSensitivity Low Sensitivity (Low γ, Low Abundance) HighConcentration High Sample Concentration LowSensitivity->HighConcentration HighField High Magnetic Field LowSensitivity->HighField ManyScans Large Number of Scans LowSensitivity->ManyScans QuadrupolarNucleus Quadrupolar Nucleus (I = 5/2) LineBroadening Line Broadening (Processing) QuadrupolarNucleus->LineBroadening AcousticRinging Acoustic Ringing (Low Frequency) SpecialPulseSeq Specialized Pulse Sequences (e.g., aring, spin-echo) AcousticRinging->SpecialPulseSeq FID_Manipulation FID Manipulation (e.g., remove first points) AcousticRinging->FID_Manipulation

Caption: Key challenges in ⁹⁹Ru NMR and corresponding solutions.

References

Application Notes and Protocols for Solid-State Ruthenium-99 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-state Ruthenium-99 (⁹⁹Ru) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit challenging, analytical technique for characterizing the local atomic environment of ruthenium in solid materials. Its application spans catalysis, materials science, and the development of ruthenium-based pharmaceuticals. This document provides detailed application notes and experimental protocols for performing solid-state ⁹⁹Ru NMR experiments.

Introduction to Solid-State ⁹⁹Ru NMR

Ruthenium-99 is a quadrupolar nucleus (I = 5/2) with a low gyromagnetic ratio and a moderate natural abundance (12.76%), making it one of the more challenging nuclei for NMR spectroscopy.[1][2] The combination of these properties results in broad spectral lines and low signal-to-noise ratios, necessitating specialized hardware and experimental techniques.[1][2] However, the sensitivity of ⁹⁹Ru NMR parameters to the local coordination environment, including ligand identity and geometry, provides invaluable insights into the structure-property relationships of ruthenium-containing compounds.[1][2][3]

Recent advancements in high magnetic fields, probe technology, and pulse sequences have made the acquisition of high-quality solid-state ⁹⁹Ru NMR spectra more feasible, opening new avenues for the characterization of organometallic complexes, heterogeneous catalysts, and active pharmaceutical ingredients (APIs).[2][3]

Key Applications

Characterization of Organometallic Complexes and Catalysts

Solid-state ⁹⁹Ru NMR is instrumental in characterizing the structure of ruthenium-based catalysts and organometallic precursors. The chemical shift and quadrupolar coupling parameters are highly sensitive to the electronic environment of the ruthenium atom, providing information on:

  • Coordination geometry: Distinguishing between different coordination numbers and geometries (e.g., octahedral, tetrahedral).

  • Ligand effects: Probing the influence of different ligands on the electronic structure of the ruthenium center.[2]

  • Active site identification: In heterogeneous catalysts, identifying and characterizing the catalytically active ruthenium species.

Drug Development: Characterization of Ruthenium-Based Anticancer Agents

Ruthenium complexes such as NAMI-A and KP1019 are promising anticancer drug candidates.[4][5] Solid-state ⁹⁹Ru NMR can be a valuable tool in the development of such drugs by:

  • Polymorph identification: Differentiating between different solid forms (polymorphs) of a ruthenium-based API, which can have different solubilities and bioavailabilities.

  • Drug-excipient interactions: Studying the interaction between the ruthenium drug and excipients in a pharmaceutical formulation.

  • Structural integrity: Confirming the structure and purity of the solid drug substance.

Experimental Techniques and Protocols

The acquisition of high-quality solid-state ⁹⁹Ru NMR spectra requires careful optimization of experimental parameters and the use of specialized pulse sequences designed for broad, quadrupolar-broadened powder patterns.

General Experimental Workflow

The following diagram illustrates the general workflow for a solid-state NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Finely powder the sample packing Pack sample into a MAS rotor sample_prep->packing insert_sample Insert rotor into the probe packing->insert_sample set_spinning Set magic angle and spinning speed insert_sample->set_spinning tune_probe Tune and match the probe set_spinning->tune_probe load_pulse_sequence Load appropriate pulse sequence (e.g., WURST-QCPMG) tune_probe->load_pulse_sequence set_parameters Set experimental parameters (pulse lengths, delays, etc.) load_pulse_sequence->set_parameters acquire_data Acquire the FID set_parameters->acquire_data fourier_transform Fourier transform the FID acquire_data->fourier_transform phase_correction Phase and baseline correction fourier_transform->phase_correction spectral_fitting Spectral simulation and fitting phase_correction->spectral_fitting interpretation Extract NMR parameters and interpret results spectral_fitting->interpretation

General workflow for a solid-state NMR experiment.
Protocol 1: Wideline ⁹⁹Ru NMR using WURST-QCPMG

The Wideband Uniform-Rate Smooth-Truncation Carr-Purcell-Meiboom-Gill (WURST-QCPMG) pulse sequence is highly effective for acquiring ultra-wideline NMR spectra of quadrupolar nuclei.[1][2] It uses frequency-swept WURST pulses for broad excitation and refocusing, combined with a CPMG echo train to enhance sensitivity.[1][2]

1. Sample Preparation:

  • Finely grind the solid sample to a homogeneous powder to ensure efficient and stable magic-angle spinning (MAS).
  • Pack the powdered sample into a zirconia MAS rotor (typically 1.3 to 4 mm outer diameter). Ensure the rotor is well-balanced.

2. Spectrometer Setup:

  • Insert the rotor into the solid-state NMR probe.
  • Set the magic angle (54.74°) and begin spinning the sample. For ⁹⁹Ru, experiments are often performed on static samples, but MAS can be used to narrow signals from other nuclei if required.
  • Tune and match the probe to the ⁹⁹Ru Larmor frequency. This is a critical step to ensure efficient radiofrequency (RF) pulse transmission and signal detection.

3. Data Acquisition (WURST-QCPMG):

  • Pulse Sequence: A schematic of the WURST-QCPMG pulse sequence is shown below. It consists of a WURST excitation pulse followed by a train of WURST refocusing pulses and acquisition of the resulting echoes.
  • Key Parameters:
  • Magnetic Field: Higher magnetic fields (e.g., 18.8 T or 35.2 T) are highly advantageous for ⁹⁹Ru NMR as they increase sensitivity and reduce the second-order quadrupolar broadening.[2]
  • WURST Pulse Duration and Sweep Width: The duration and frequency sweep of the WURST pulses should be optimized to cover the entire spectral width of the ⁹⁹Ru signal. Sweep widths can be 1.5 to 2 times the expected powder pattern breadth.[2]
  • Recycle Delay: The delay between scans should be optimized to balance signal intensity and experimental time, typically on the order of the spin-lattice relaxation time (T₁).
  • Number of Echoes (CPMG Train): A larger number of echoes increases sensitivity, but is limited by the transverse relaxation time (T₂).
  • Proton Decoupling: If protons are present in the sample, high-power proton decoupling can be applied during acquisition to reduce line broadening, though this increases probe heating.[2]

4. Data Processing:

  • The acquired echo train is processed by Fourier transformation.
  • The resulting "spikelet" spectrum is then phased and baseline corrected.
  • The envelope of the spikelet pattern represents the true lineshape of the ⁹⁹Ru powder pattern.
  • The spectrum is then simulated and fitted using specialized software (e.g., ssNake, DMfit) to extract the chemical shift tensor (δiso, δaniso, ηCS) and the quadrupolar coupling parameters (CQ, ηQ).

Protocol 2: Sensitivity Enhancement with BRAIN-CP

For proton-containing samples, the Broadband Adiabatic Inversion Cross-Polarization (BRAIN-CP) pulse sequence can be used to transfer magnetization from the abundant ¹H spins to the dilute ⁹⁹Ru spins, leading to a significant sensitivity enhancement.[6]

1. Sample Preparation and Spectrometer Setup:

  • Follow the same steps as in Protocol 1.

2. Data Acquisition (BRAIN-CP):

  • Pulse Sequence: This sequence involves a cross-polarization step where magnetization is transferred from ¹H to ⁹⁹Ru using adiabatic pulses on the ⁹⁹Ru channel. This can be followed by a WURST-QCPMG train for further sensitivity enhancement.
  • Key Parameters:
  • Hartmann-Hahn Matching: The RF field strengths on the ¹H and ⁹⁹Ru channels must be matched to satisfy the Hartmann-Hahn condition for efficient cross-polarization.
  • Contact Time: The duration of the cross-polarization period needs to be optimized for maximum signal transfer.
  • Adiabatic Pulse Parameters: The parameters of the WURST pulse used for the cross-polarization step (duration, sweep width, and power) need to be carefully optimized.

3. Data Processing:

  • Data processing is similar to that for the WURST-QCPMG experiment.

Data Presentation

The extracted ⁹⁹Ru NMR parameters provide a wealth of information about the local environment of the ruthenium atom. Summarizing this data in tables allows for easy comparison between different compounds or materials.

Table 1: ⁹⁹Ru Solid-State NMR Parameters for Selected Ruthenium Compounds.

CompoundMagnetic Field (T)Isotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Asymmetry Parameter (ηQ)Reference
Ru(NH₃)₆Cl₂9.47569< 0.1-[7]
K₄[Ru(CN)₆]·3H₂O9.400.450.0[7]
Ru₃(CO)₁₂ (Site 1)9.4-151.850.20[7]
Ru₃(CO)₁₂ (Site 2)9.4381.360.95[7]
Cp₂Ru18.8-440013.00.90[2]
Cp₂Ru18.8-520011.50.85[2]
CpClRu(cod)35.2-330025.00.60[2]

Visualization of Experimental Logic

The following diagram illustrates the logical flow of a solid-state NMR experiment for catalyst characterization, from catalyst synthesis to the final interpretation of the NMR data.

catalyst_characterization_workflow cluster_synthesis Catalyst Synthesis & Preparation cluster_nmr Solid-State 99Ru NMR Experiment cluster_analysis Data Analysis and Interpretation cluster_correlation Structure-Activity Correlation synthesis Synthesize Ru-based catalyst calcination Calcination/Activation synthesis->calcination sample_prep_nmr Prepare sample for NMR calcination->sample_prep_nmr nmr_acquisition Acquire 99Ru SSNMR spectrum (e.g., WURST-QCPMG) sample_prep_nmr->nmr_acquisition process_data Process raw NMR data nmr_acquisition->process_data fit_spectrum Simulate and fit the spectrum process_data->fit_spectrum extract_params Extract δiso, CQ, ηQ fit_spectrum->extract_params correlate_nmr_structure Correlate NMR parameters with catalyst structure extract_params->correlate_nmr_structure correlate_structure_activity Relate structure to catalytic activity correlate_nmr_structure->correlate_structure_activity

Workflow for catalyst characterization using solid-state ⁹⁹Ru NMR.

Conclusion

Solid-state ⁹⁹Ru NMR spectroscopy, while technically demanding, offers unique and valuable insights into the structure and bonding of ruthenium-containing materials. The protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to harness the power of this technique for the detailed characterization of catalysts, organometallic complexes, and pharmaceutical compounds. With ongoing developments in NMR technology, the accessibility and application of solid-state ⁹⁹Ru NMR are expected to continue to grow.

References

Application Notes and Protocols for Ruthenium-99 Mössbauer Spectroscopy in Materials Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ruthenium-99 Mössbauer Spectroscopy

Ruthenium-99 (⁹⁹Ru) Mössbauer spectroscopy is a powerful analytical technique for probing the local chemical environment of ruthenium atoms in solid-state materials. Based on the recoilless nuclear resonance absorption of gamma rays, this method provides valuable insights into the electronic structure, bonding characteristics, magnetic properties, and oxidation state of ruthenium.[1][2] The technique is exquisitely sensitive to subtle changes in the coordination sphere of the ruthenium nucleus, making it an indispensable tool for materials science, catalysis, and the characterization of potential therapeutic agents.[3][4]

The core principle of Mössbauer spectroscopy lies in the Mössbauer effect, where a nucleus in a solid matrix can emit and absorb gamma rays without recoil.[2] The energy of these gamma rays can be modulated by the Doppler effect, achieved by moving the radioactive source relative to the sample.[1] A Mössbauer spectrum is a plot of gamma-ray transmission through the sample as a function of the source velocity, revealing absorption peaks that correspond to nuclear transitions in the ⁹⁹Ru atoms within the sample.[1]

The key parameters derived from a ⁹⁹Ru Mössbauer spectrum are:

  • Isomer Shift (δ): This parameter provides information about the s-electron density at the nucleus and is sensitive to the oxidation state and covalency of the ruthenium atom.[5][6]

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, offering insights into the local symmetry of the ruthenium site.[5][7]

  • Magnetic Hyperfine Splitting: In the presence of a magnetic field (either internal or externally applied), the nuclear energy levels split, leading to a multi-line spectrum. This splitting is proportional to the magnitude of the magnetic field at the nucleus and provides information on the magnetic properties of the material.[5]

Applications in Materials Analysis

⁹⁹Ru Mössbauer spectroscopy finds applications in diverse fields of materials research:

Catalysis

Ruthenium-based catalysts are pivotal in a wide range of chemical transformations. ⁹⁹Ru Mössbauer spectroscopy can be employed to:

  • Characterize the active sites of heterogeneous catalysts.

  • Determine the oxidation state of ruthenium during different stages of a catalytic reaction.

  • Investigate the interaction of ruthenium with support materials.[8]

  • Follow the changes in the catalyst structure under reaction conditions.

Coordination Chemistry and Drug Development

The unique coordination chemistry of ruthenium has led to the development of numerous complexes with potential therapeutic applications, particularly as anticancer agents.[9][10][11] ⁹⁹Ru Mössbauer spectroscopy can aid in:

  • Characterization of Novel Ruthenium Complexes: Confirming the oxidation state and coordination environment of ruthenium in newly synthesized potential drug candidates.[7][12]

  • Studying Drug-Target Interactions: While challenging, in principle, it can be used to probe the binding of a ruthenium-based drug to its biological target, such as DNA or proteins, by observing changes in the Mössbauer parameters.

  • Investigating the Mechanism of Action: Understanding the electronic and structural changes in the ruthenium complex upon cellular uptake and interaction with the cellular environment. This can shed light on the activation mechanism of prodrugs.[13][14]

Solid-State Physics and Materials Science

This technique is instrumental in studying the fundamental properties of ruthenium-containing materials, including:

  • Magnetic Ordering: Determining the presence and nature of magnetic ordering in ruthenium oxides and alloys.

  • Phase Transitions: Monitoring changes in the local environment of ruthenium during phase transitions.

  • Electronic Structure: Probing the electronic configuration of ruthenium in various compounds.

Experimental Protocols for ⁹⁹Ru Mössbauer Spectroscopy

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality ⁹⁹Ru Mössbauer spectra.

A. Solid Powdered Samples:

  • Homogenization: The sample should be a fine, homogeneous powder to ensure uniform thickness and prevent orientation effects.

  • Optimal Thickness: The optimal sample thickness depends on the concentration of ruthenium and the sample matrix. A general guideline is to have an absorber thickness that results in a reasonable absorption effect without excessive line broadening due to thickness effects.

  • Sample Holder: The powdered sample is typically pressed into a sample holder made of a material that is transparent to the 90 keV gamma rays of ⁹⁹Ru, such as a plastic or aluminum ring.[5] The powder is often mixed with an inert binder like boron nitride or sucrose (B13894) to ensure a uniform distribution.[5]

B. Frozen Solutions:

For studying ruthenium complexes in a solution-like state, the sample can be rapidly frozen to liquid nitrogen or helium temperatures to form a glass. This preserves the coordination environment of the ruthenium complex in solution.

II. Experimental Setup

A typical ⁹⁹Ru Mössbauer spectrometer consists of the following components:

  • Radioactive Source: The most common source for ⁹⁹Ru Mössbauer spectroscopy is ⁹⁹Rh diffused into a rhodium metal foil. ⁹⁹Rh decays to the excited state of ⁹⁹Ru, which then emits the 90 keV Mössbauer gamma ray.

  • Cryostat: Due to the relatively low recoilless fraction of ⁹⁹Ru at room temperature, both the source and the absorber are typically cooled to cryogenic temperatures, often to 4.2 K (liquid helium temperature), using a cryostat.

  • Velocity Transducer: This device moves the source with a precise and controlled velocity profile (typically a sinusoidal or triangular waveform) to induce the Doppler effect.

  • Gamma-Ray Detector: A detector, such as a scintillation counter or a semiconductor detector, is used to measure the intensity of the gamma rays transmitted through the sample.

  • Data Acquisition System: A multichannel analyzer is used to record the number of detected gamma rays as a function of the source velocity.

III. Data Acquisition
  • Calibration: The velocity scale of the spectrometer is calibrated using a standard reference material, such as a metallic ruthenium foil.

  • Measurement: The Mössbauer spectrum of the sample is acquired by counting the transmitted gamma rays at each velocity point for a sufficient amount of time to achieve good statistics. Measurement times for ⁹⁹Ru can be significantly longer than for ⁵⁷Fe Mössbauer spectroscopy due to the lower source activity and recoilless fraction.

  • Data Folding: The acquired data is typically "folded" to correct for the geometric effect of the moving source, resulting in a symmetric velocity scale centered at zero.

IV. Data Analysis

The acquired Mössbauer spectrum is analyzed by fitting it with theoretical line shapes (typically Lorentzian) to extract the Mössbauer parameters (isomer shift, quadrupole splitting, and magnetic hyperfine field). Specialized software is used for this fitting process.[15]

Quantitative Data Presentation

The following tables summarize typical ⁹⁹Ru Mössbauer parameters for various classes of ruthenium compounds. Isomer shifts are reported relative to Ru metal at 4.2 K.

Table 1: ⁹⁹Ru Mössbauer Parameters of Ruthenium Oxides

CompoundTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Magnetic Hyperfine Field (T)
SrRuO₃4.2-0.32035.2
CaRuO₃4.2-0.2800
Y₂Ru₂O₇4.2-0.25012.6
BaRuO₃4.2-0.2700

Table 2: ⁹⁹Ru Mössbauer Parameters of Ruthenium Nitrosyl Complexes [7]

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
K₂[Ru(NO)Cl₅]-0.43~0
[Ru(NO)(NH₃)₅]Cl₃-0.180.38
--INVALID-LINK--₂-0.200.40
--INVALID-LINK--₂-0.210.42

Mandatory Visualizations

Experimental Workflow for ⁹⁹Ru Mössbauer Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_exp Mössbauer Experiment cluster_analysis Data Analysis start Start: Ruthenium-containing Material powder Grind to Homogeneous Powder start->powder frozen Rapidly Freeze Solution start->frozen press Press into Sample Holder powder->press mount Mount Sample in Cryostat press->mount frozen->mount cool Cool Source and Sample to 4.2 K mount->cool acquire Acquire Spectrum with ⁹⁹Rh Source cool->acquire calibrate Calibrate Velocity Scale acquire->calibrate fit Fit Spectrum with Lorentzian Lines calibrate->fit extract Extract Mössbauer Parameters fit->extract interpret Interpret Data extract->interpret end End: Characterization of Ruthenium Environment interpret->end spectral_interpretation cluster_params Spectral Parameters cluster_info Derived Information cluster_applications Applications start ⁹⁹Ru Mössbauer Spectrum isomer_shift Isomer Shift (δ) start->isomer_shift quad_split Quadrupole Splitting (ΔE_Q) start->quad_split mag_split Magnetic Splitting start->mag_split oxidation_state Oxidation State isomer_shift->oxidation_state s-electron density covalency Covalency isomer_shift->covalency coordination Coordination Symmetry quad_split->coordination Electric Field Gradient magnetic_props Magnetic Properties mag_split->magnetic_props Hyperfine Field drug_action Mechanism of Drug Action oxidation_state->drug_action Activation of Prodrug catalyst_activity Catalyst Characterization covalency->catalyst_activity Catalytic Activity drug_binding Drug-Target Interaction coordination->drug_binding Binding to Target material_design Materials Design magnetic_props->material_design Design of Magnetic Materials drug_action_pathway cluster_cellular_entry Cellular Environment cluster_interaction Molecular Interactions cluster_cellular_response Cellular Response cluster_mossbauer Mössbauer Spectroscopy Role drug_admin Ru(III) Prodrug Administration cellular_uptake Cellular Uptake drug_admin->cellular_uptake reduction Reduction to Ru(II) in Hypoxic Tumor Environment cellular_uptake->reduction Activation dna_binding Binding to DNA reduction->dna_binding protein_interaction Interaction with Proteins (e.g., enzymes) reduction->protein_interaction mossbauer_probe ⁹⁹Ru Mössbauer spectroscopy can probe the change in oxidation state (Ru(III) to Ru(II)) and coordination environment upon binding to cellular targets. dna_damage DNA Damage dna_binding->dna_damage enzyme_inhibition Enzyme Inhibition protein_interaction->enzyme_inhibition apoptosis Apoptosis (Cell Death) dna_damage->apoptosis enzyme_inhibition->apoptosis

References

Application Notes and Protocols for Ruthenium-99 in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ruthenium-99 in catalysis research, with a focus on two highly impactful areas: Asymmetric Hydrogenation and Olefin Metathesis. While the catalytic behavior of Ruthenium-99 is chemically identical to that of natural abundance ruthenium, its unique nuclear properties make it an invaluable tool for in-depth mechanistic studies and catalyst characterization through specialized spectroscopic techniques.

This document offers detailed experimental protocols for key Ruthenium-catalyzed reactions, quantitative data for performance evaluation, and an introduction to the application of Ruthenium-99 in advanced analytical methods.

Application in Asymmetric Hydrogenation of Ketones

Ruthenium-based catalysts are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones to produce chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. The use of chiral ligands, such as those in Noyori-type catalysts, allows for precise stereochemical control.

Quantitative Data Summary: Asymmetric Hydrogenation
Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Conditions
Ru-BINAP complexAromatic and heteroaromatic ketonesChiral alcoholsUp to >99Up to 99.9H₂ gas, various solvents[1]
[RuCl₂(diphosphine)(diamine)]Acetophenone1-Phenylethanol>99>9930 bar H₂, 60 °C
Ru-NNP complexes with cinchona alkaloidsVarious ketonesChiral alcoholsHighUp to 99.9Mild conditions
Tethered Ru(II) complexesKetonesAlcohols>95>9930 bar H₂, 60 °C
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example for the asymmetric hydrogenation of a ketone using a Ruthenium-BINAP catalyst system.

Materials:

  • Ruthenium(II)-BINAP catalyst (e.g., [RuCl₂((R)-BINAP)]) (0.01-0.1 mol%)

  • Acetophenone (1.0 equiv)

  • Propan-2-ol (degassed)

  • Potassium tert-butoxide (t-BuOK) solution in propan-2-ol (1 M)

  • High-pressure reactor (e.g., Parr autoclave)

  • Schlenk flask and standard Schlenk line techniques

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the Ruthenium-BINAP catalyst.

  • Reaction Setup: Outside the glovebox, add degassed propan-2-ol to the Schlenk flask, followed by acetophenone.

  • Degassing: Subject the resulting mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Base Addition: Add the t-BuOK solution to the reaction mixture.

  • Transfer to Reactor: Transfer the solution to a high-pressure reactor under an inert atmosphere.

  • Hydrogenation: Purge the reactor with hydrogen gas three times, then pressurize to the desired pressure (e.g., 30 bar). Heat the reaction to the specified temperature (e.g., 60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_catalyst Charge Ru Catalyst (in glovebox) start->charge_catalyst add_reagents Add Solvent and Substrate charge_catalyst->add_reagents degas Degas Mixture (Freeze-Pump-Thaw) add_reagents->degas add_base Add Base degas->add_base transfer Transfer to Autoclave add_base->transfer purge Purge with H₂ transfer->purge pressurize Pressurize and Heat purge->pressurize stir Stir and Monitor pressurize->stir depressurize Cool and Depressurize stir->depressurize concentrate Concentrate depressurize->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

General workflow for Ruthenium-catalyzed asymmetric hydrogenation.

Application in Olefin Metathesis

Ruthenium catalysts, particularly Grubbs-type catalysts, have revolutionized organic synthesis by providing a versatile and functional-group-tolerant method for the formation of carbon-carbon double bonds. These reactions are central to the synthesis of complex molecules and polymers.

Quantitative Data Summary: Olefin Metathesis
Catalyst SystemReaction TypeSubstrate(s)ProductYield (%)Z-Selectivity (%)
Grubbs II CatalystRing-Closing Metathesis (RCM)DieneCyclic Olefin>90Varies
Hoveyda-Grubbs II CatalystCross Metathesis (CM)Terminal OlefinsInternal OlefinHighVaries
Chelated Ru-NHC CatalystsZ-Selective CMTerminal OlefinsZ-Internal Olefin>90>95
C-H Activated Ru CatalystsZ-Selective HomodimerizationTerminal OlefinsZ-DimerHigh>95
Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for an RCM reaction using a second-generation Grubbs catalyst.

Materials:

  • Grubbs Second-Generation Catalyst (1-5 mol%)

  • Diene substrate (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM), degassed

  • Schlenk flask and standard Schlenk line techniques

  • Argon or nitrogen gas

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, dissolve the diene substrate in anhydrous, degassed DCM in a Schlenk flask.

  • Catalyst Addition: Add the Grubbs catalyst to the solution. The solution will typically change color upon addition of the catalyst.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic olefin.

catalytic_cycle_metathesis Ru_Carbene [Ru]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane + Olefin [2+2] Cycloaddition Olefin R²CH=CHR³ New_Olefin R¹CH=CHR² New_Ru_Carbene [Ru]=CHR³ Metallacyclobutane->New_Ru_Carbene Retro [2+2] Cycloaddition New_Ru_Carbene->Ru_Carbene Reacts with another olefin to regenerate

Simplified Chauvin mechanism for olefin metathesis.

Special Applications of Ruthenium-99: Mechanistic Studies

The stable isotope Ruthenium-99 (¹²·⁷⁶% natural abundance) is particularly valuable for advanced spectroscopic techniques that provide deep insights into the structure and electronic environment of catalytic species.[2]

⁹⁹Ru Mössbauer Spectroscopy

⁹⁹Ru Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin state, and coordination environment of ruthenium atoms in a catalyst.[1] By using ⁹⁹Ru-enriched catalysts, researchers can:

  • Characterize the electronic structure of active catalytic intermediates.

  • Study the interaction between the ruthenium center and its ligands.

  • Investigate the nature of catalyst-support interactions in heterogeneous systems.[1]

This technique is particularly useful for distinguishing between different ruthenium species that may be present during a catalytic cycle.

⁹⁹Ru NMR Spectroscopy

Solid-state ⁹⁹Ru NMR spectroscopy provides detailed information about the local structure around the ruthenium nucleus.[3][4] It is highly sensitive to subtle changes in the chemical environment. Key applications include:

  • Characterization of diamagnetic ruthenium complexes.[3][4]

  • Determination of the number of distinct ruthenium environments in a sample.

  • Probing the symmetry of the ligand field around the ruthenium atom.

The use of ⁹⁹Ru-enriched samples can significantly enhance the signal-to-noise ratio in these experiments, making it feasible to study complex catalytic systems.

signaling_pathway cluster_catalysis Catalytic Reaction cluster_analysis Mechanistic Analysis with ⁹⁹Ru Precatalyst Ru Precatalyst ActiveSpecies Active Catalytic Species Precatalyst->ActiveSpecies Activation Intermediate Reaction Intermediate ActiveSpecies->Intermediate Substrate Binding Deactivated Deactivated Catalyst ActiveSpecies->Deactivated Deactivation Mossbauer ⁹⁹Ru Mössbauer Spectroscopy ActiveSpecies->Mossbauer Characterize Oxidation State Product Product Intermediate->Product Product Formation NMR ⁹⁹Ru NMR Spectroscopy Intermediate->NMR Probe Local Structure Product->ActiveSpecies Catalyst Regeneration Deactivated->Mossbauer Identify Inactive Species

Investigating a catalytic cycle with ⁹⁹Ru spectroscopic techniques.

References

Application Notes and Protocols: Ruthenium in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

This document provides detailed application notes and protocols concerning the use of ruthenium isotopes in biomedical imaging. It is crucial to begin with a point of clarification regarding Ruthenium-99 (⁹⁹Ru) . Your query specified this isotope; however, ⁹⁹Ru is a stable, non-radioactive isotope of ruthenium.[1][2] As such, it does not undergo radioactive decay and cannot be used as a tracer in imaging modalities that rely on the detection of gamma rays or other emissions, such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The primary scientific application of ⁹⁹Ru is in Nuclear Magnetic Resonance (NMR) studies.[2]

However, the field of nuclear medicine has explored other, radioactive isotopes of ruthenium that possess properties highly suitable for biomedical imaging and therapy. This document will, therefore, focus on Ruthenium-97 (B1201883) (⁹⁷Ru) , an isotope with excellent characteristics for SPECT imaging. We will also briefly discuss the therapeutic isotope Ruthenium-103 (B1205195) (¹⁰³Ru) , which forms a potential "theranostic" pair with ⁹⁷Ru.

Application Notes

Introduction to Radioactive Ruthenium Isotopes for Imaging

Ruthenium's rich coordination chemistry allows it to be incorporated into a wide variety of molecules, making its radioactive isotopes promising candidates for developing novel radiopharmaceuticals. While several radioisotopes of ruthenium exist, ⁹⁷Ru is the most promising for diagnostic imaging due to its favorable decay characteristics.

Ruthenium-97 (⁹⁷Ru) for SPECT Imaging

Ruthenium-97 is arguably the most valuable ruthenium radioisotope for diagnostic imaging.[3] Its physical properties are highly suitable for SPECT, a widely used clinical imaging modality.

  • Favorable Decay Properties: ⁹⁷Ru decays by electron capture with a half-life of 2.9 days.[4] This half-life is ideal for multi-day studies, allowing for the imaging of biological processes that occur over extended periods, such as antibody trafficking or slow drug distribution, while still being short enough to minimize the long-term radiation dose to the subject.

  • Optimal Gamma Emission: It emits a principal gamma ray at 216 keV (86% abundance), an energy that is well-suited for standard gamma cameras used in SPECT imaging, offering a good balance between tissue penetration and detection efficiency.[5][6]

  • Versatile Chemistry: Like other ruthenium isotopes, ⁹⁷Ru can be chelated and attached to various biomolecules to target specific biological markers, including tumors, bones, or organs.[5][7]

Potential Clinical Applications of ⁹⁷Ru Tracers

Research has demonstrated the potential of ⁹⁷Ru-labeled compounds in several diagnostic areas:

  • Oncology: ⁹⁷Ru-labeled complexes are being evaluated for their ability to localize in tumors, which could aid in cancer diagnosis, staging, and monitoring treatment response.[5][8]

  • Bone Imaging: Similar to the widely used ⁹⁹ᵐTc-MDP, ⁹⁷Ru can be complexed with phosphonates (e.g., EHDP, EDTMP) to create agents that accumulate in areas of high bone turnover, useful for detecting bone metastases or other skeletal abnormalities.[5][9]

  • Organ-Specific Imaging: Different ⁹⁷Ru complexes have shown specific uptake patterns. For example, ⁹⁷Ru-DTPA is cleared rapidly by the kidneys, suggesting its use in renal studies, while other complexes have shown promise as hepatobiliary (liver and gallbladder) agents.[4][5][7]

The Theranostic Concept: Pairing ⁹⁷Ru and ¹⁰³Ru

The term "theranostics" refers to the combination of therapy and diagnostics. It involves using a pair of radioisotopes of the same element: one for diagnostic imaging and one for therapy. Ruthenium offers a potential theranostic pair:

  • ⁹⁷Ru (The Diagnostic): Used for SPECT imaging to visualize the target (e.g., a tumor) and determine if a patient is a suitable candidate for the corresponding therapy.

  • ¹⁰³Ru (The Therapeutic): A beta-emitter with a longer half-life (39.3 days).[6][10] If the ⁹⁷Ru scan shows significant uptake in the tumor, the patient could then be treated with the same targeting molecule labeled with ¹⁰³Ru. The beta particles emitted by ¹⁰³Ru would deliver a cytotoxic radiation dose directly to the cancer cells, while minimizing damage to surrounding healthy tissue. This theranostic approach allows for personalized medicine, ensuring that the therapy is directed only to patients who are most likely to benefit.[6]

Data Presentation

Table 1: Comparison of Medically Relevant Ruthenium Isotopes
PropertyRuthenium-99 (⁹⁹Ru) Ruthenium-97 (⁹⁷Ru) Ruthenium-103 (¹⁰³Ru) Ruthenium-106 (¹⁰⁶Ru)
Half-life Stable2.9 days39.3 days373.6 days
Decay Mode None (Stable)Electron Capture (EC)Beta Minus (β⁻)Beta Minus (β⁻)
Principal Emissions (Energy, Abundance) Noneγ: 216 keV (86%)β⁻ (max): 226 keV; γ: 497 keV (91%)β⁻ (max): 39.4 keV
Primary Application NMR Studies[2]Diagnostic SPECT Imaging[3]Radionuclide Therapy (Theranostics)[3][6]Brachytherapy[1][11]
Table 2: Biodistribution of Selected ⁹⁷Ru-Labeled Compounds in Preclinical Models
CompoundKey Organ(s) of AccumulationClearance PathwayPotential ApplicationReference(s)
⁹⁷Ru-Chloride Diffuse (Blood, Muscle)Slow, partial excretionGeneral tracer (limited specificity)[5]
⁹⁷Ru-DTPA None (rapid clearance)Kidneys / UrinaryRenal function studies, Cisternography[4][5]
⁹⁷Ru-Citrate None (rapid clearance)Kidneys / UrinaryRenal function studies[5][9]
⁹⁷Ru-EHDP / ⁹⁷Ru-EDTMP BoneRapid blood clearanceBone Imaging[5][9]
⁹⁷Ru-Oxine Complex LiverBiliaryHepatobiliary Imaging[5]

Mandatory Visualizations

DecayScheme_Ru97 Ru97 Ruthenium-97 (⁹⁷Ru) Spin: 5/2+ Half-life: 2.9 d Tc97_excited1 Technetium-97 (⁹⁷Tc) Excited State 215.7 keV Ru97->Tc97_excited1 EC (88.2%) Tc97_excited2 Technetium-97 (⁹⁷Tc) Excited State 324.5 keV Ru97->Tc97_excited2 EC (10.4%) Tc97_ground Technetium-97 (⁹⁷Tc) Ground State Spin: 9/2+ Tc97_excited1->Tc97_ground γ (215.7 keV) Tc97_excited2->Tc97_ground γ (324.5 keV) Theranostics cluster_diagnostic Diagnostic Phase cluster_therapeutic Therapeutic Phase Ru97 Ruthenium-97 (⁹⁷Ru) (Imaging Isotope) Tracer ⁹⁷Ru-Tracer Ru97->Tracer TargetingMolecule1 Targeting Molecule (e.g., Antibody, Peptide) TargetingMolecule1->Tracer SPECT SPECT/CT Imaging Tracer->SPECT Administer Decision Therapy Decision (Uptake in Tumor?) SPECT->Decision Analyze Therapeutic ¹⁰³Ru-Therapeutic Decision->Therapeutic Yes Ru103 Ruthenium-103 (¹⁰³Ru) (Therapeutic Isotope) Ru103->Therapeutic TargetingMolecule2 Targeting Molecule (Same as Diagnostic) TargetingMolecule2->Therapeutic Treatment Targeted Radionuclide Therapy Therapeutic->Treatment Administer CellDeath Tumor Cell Death Treatment->CellDeath Delivers β⁻ Radiation RadiolabelingWorkflow start Start: ⁹⁷RuCl₃ & Chelator-Peptide ph_adjust 1. Adjust pH of ⁹⁷RuCl₃ to ~5.0 start->ph_adjust reaction 2. Mix Reagents & Incubate (e.g., 90°C, 20 min) ph_adjust->reaction purify 3. Purify via SPE (e.g., C18 Cartridge) reaction->purify qc 4. Quality Control (Radio-HPLC / TLC) purify->qc qc->reaction Fail (Re-optimize) final_product Final Product: ⁹⁷Ru-Peptide (>95% RCP) qc->final_product Pass

References

Application Notes and Protocols for Ruthenium-Based Labeling of Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Ruthenium-99:

Initial research into "Ruthenium-99 labeling" reveals that Ruthenium-99 (⁹⁹Ru) is a stable, non-radioactive isotope of ruthenium.[1][2] As such, it is not used for radiolabeling applications in medical imaging or radiotherapy, which require the decay of a radioactive isotope to be detected or to impart a therapeutic effect. Instead, ⁹⁹Ru is primarily utilized in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and isotope dilution mass spectrometry for structural and quantitative analysis.[3][4][5][6][7]

Given the audience of researchers, scientists, and drug development professionals, it is likely the inquiry intended to explore protocols for radiolabeling with a radioactive ruthenium isotope for applications in nuclear medicine. A highly promising candidate for such applications is Ruthenium-97 (B1201883) (⁹⁷Ru).

Application Focus: Ruthenium-97 for SPECT Imaging

Ruthenium-97 is a radionuclide with decay characteristics well-suited for Single Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality.[8] Its favorable properties make it an excellent choice for the development of novel radiopharmaceuticals.

PropertyValueReference
Half-life2.9 days[9]
Decay ModeElectron Capture (EC)[3]
Principal Gamma Emission216 keV (86% abundance)[3][9]

The 216 keV gamma emission is within the optimal energy window for most modern SPECT cameras, and its 2.9-day half-life is convenient for production, shipping, and imaging over several days if required.

Application Note 1: Direct Radiolabeling of a Ruthenium-Based Anticancer Drug with ⁹⁷Ru

This protocol describes the radiolabeling of BOLD-100 (formerly IT-139), a ruthenium-based anticancer drug currently in clinical trials, with ⁹⁷Ru.[3][7] In this case, the radionuclide is incorporated directly into the molecular structure of the drug.

Experimental Protocol: Synthesis of [⁹⁷Ru]BOLD-100

This is a multi-step synthesis adapted from the published procedure for the synthesis of [¹⁰³Ru]BOLD-100 and [⁹⁷Ru]BOLD-100.[3]

Materials:

  • [⁹⁷Ru]RuCl₃ in 8 M HCl (produced via cyclotron)

  • Non-radioactive RuCl₃·xH₂O

  • Indazole

  • Concentrated HCl (37%)

  • Ethanol (B145695)

  • 2 M HCl

  • Cesium chloride (CsCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (deionized)

  • Standard laboratory glassware and heating apparatus (reflux condenser)

  • Centrifuge

  • HPLC system for purification and analysis

Procedure:

Step 1: Synthesis of [⁹⁷Ru]indazolium trans-[tetrachloridobis(indazole)ruthenate(III)] ([⁹⁷Ru]KP1019)

  • Dissolve non-radioactive RuCl₃·xH₂O (6 mg, 29 µmol) in 0.5 mL concentrated HCl and 1 mL ethanol.

  • Add 0.5 mL of the [⁹⁷Ru]RuCl₃ solution (containing ~18 ng Ru, 6.3 MBq) to the non-radioactive ruthenium solution.

  • Reflux the mixture for 3 hours to ensure the presence of Ru(III) species.[3]

  • In a separate vial, dissolve indazole (23 mg, 192 µmol) in 0.1 mL of water and 0.4 mL of concentrated HCl.

  • Add the indazole solution to the ruthenium mixture and reflux for an additional 3 hours.

  • Cool the reaction mixture to room temperature, which should result in the formation of a solid.

  • Centrifuge the suspension and discard the supernatant.

  • Wash the solid pellet three times with 1 mL of 2 M HCl.

Step 2: Conversion to Cesium Salt ([⁹⁷Ru]KP418)

  • Dissolve the solid from Step 1 in 1 mL of water.

  • Add a solution of CsCl (12 mg, 72 µmol) in 0.5 mL of water to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the resulting solid by centrifugation and wash it twice with 1 mL of 2 M HCl.

Step 3: Final Product Formation ([⁹⁷Ru]BOLD-100)

  • Dissolve the cesium salt from Step 2 in 1 mL of DMSO.

  • Add 0.5 mL of water to the solution.

  • Heat the mixture to 100°C for 1 hour.

  • Purify the final product using preparative HPLC.

Quality Control:
  • Radiochemical Purity: Determined by analytical HPLC.

  • Identity of Product: Confirmed by co-elution with a non-radioactive BOLD-100 standard on HPLC.

Quantitative Data for Ruthenium Radiolabeling of BOLD-100 Analogs:
Parameter⁹⁷Ru-BOLD-100¹⁰³Ru-BOLD-100Reference
Radiochemical Yield13-33%39%[3]
Molar Activity-up to 19.4 MBq/µmol[3]
Deliverable Activity (from production)87-123 MBqup to 648 MBq[3]

Application Note 2: Chelation-Based Radiolabeling of Organic Molecules with ⁹⁷Ru

For many organic molecules, particularly peptides and antibodies, direct incorporation of ruthenium is not feasible. In these cases, a bifunctional chelator is first conjugated to the molecule of interest, and this conjugate is then radiolabeled with the metallic radionuclide. Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelator for this purpose.[9][10]

General Experimental Protocol: ⁹⁷Ru-DTPA Labeling of a Peptide

This is a generalized protocol based on established methods for radiolabeling with metallic radionuclides and bifunctional chelators.

Materials:

  • [⁹⁷Ru]RuCl₃ in dilute HCl

  • DTPA-conjugated peptide (e.g., DTPA-octreotate)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Gentisic acid solution (50 mg/mL in water)

  • Sterile water for injection

  • Syringe filters (0.22 µm)

  • Heating block or water bath

  • ITLC or HPLC system for quality control

Procedure:

Step 1: Preparation of the Labeling Solution

  • In a sterile, pyrogen-free reaction vial, add 100 µg of the DTPA-conjugated peptide.

  • Add 500 µL of sodium acetate buffer.

  • Add 50 µL of gentisic acid solution (as a radioprotectant).

  • Carefully add 50-100 µL of the [⁹⁷Ru]RuCl₃ solution (containing the desired amount of radioactivity, e.g., 100-200 MBq).

Step 2: Radiolabeling Reaction

  • Gently mix the contents of the vial.

  • Incubate the reaction vial at 95-100°C for 30 minutes.

  • Allow the vial to cool to room temperature.

Step 3: Purification (if necessary)

  • For many peptide conjugations, radiochemical purity may be high enough for direct use after sterile filtration.

  • If purification is required to remove unchelated ⁹⁷Ru, a C18 Sep-Pak cartridge can be used.

    • Pre-condition the cartridge with ethanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove unchelated ⁹⁷Ru.

    • Elute the [⁹⁷Ru]DTPA-peptide with an ethanol/water mixture.

    • The eluate can then be diluted with a suitable buffer for in vivo use.

Quality Control:
  • Radiochemical Purity: Determined by Instant Thin Layer Chromatography (ITLC) or radio-HPLC. A typical ITLC system for DTPA-peptides uses a mobile phase of 0.1 M sodium citrate, where the labeled peptide remains at the origin and free ⁹⁷Ru moves with the solvent front.

  • In Vitro Stability: The stability of the radiolabeled conjugate is assessed by incubating it in human serum or a saline solution at 37°C and analyzing the radiochemical purity at various time points (e.g., 1, 4, 24 hours).

Diagrams

Logical Workflow for ⁹⁷Ru Production and Purification

cluster_production Ruthenium-97 Production cluster_purification Purification target Molybdenum (natMo) Target Foil irradiation Cyclotron Irradiation (α particles, ~10h) target->irradiation natMo(α, xn)⁹⁷Ru dissolution Target Dissolution irradiation->dissolution ion_exchange1 Ion Exchange Chromatography 1 (Separation of bulk Mo) dissolution->ion_exchange1 ion_exchange2 Ion Exchange Chromatography 2 ion_exchange1->ion_exchange2 evaporation Evaporation to Dryness ion_exchange2->evaporation Eluate containing ⁹⁷Ru reconstitution Reconstitution in 8M HCl evaporation->reconstitution final_product [⁹⁷Ru]RuCl₃ Solution reconstitution->final_product

Caption: Workflow for the production and purification of the ⁹⁷Ru precursor.

Experimental Workflow for Chelation-Based Radiolabeling

cluster_conjugation Step 1: Conjugation cluster_labeling Step 2: Radiolabeling cluster_qc Step 3: Purification & QC mol Organic Molecule (e.g., Peptide) conjugate Chelator-Molecule Conjugate mol->conjugate bfc Bifunctional Chelator (e.g., DTPA-NHS ester) bfc->conjugate reaction Labeling Reaction (Buffer, 95°C, 30 min) conjugate->reaction ru97 [⁹⁷Ru]RuCl₃ ru97->reaction labeled_product Crude [⁹⁷Ru]Labeled Conjugate reaction->labeled_product purification Purification (e.g., C18 SPE) labeled_product->purification qc Quality Control (HPLC, ITLC) purification->qc final_product Pure [⁹⁷Ru]Radiopharmaceutical qc->final_product >95% RCP

Caption: General workflow for labeling organic molecules with ⁹⁷Ru via a bifunctional chelator.

References

Application Notes and Protocols for Ruthenium-99 Based Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based catalysts are renowned for their versatility and efficiency in a wide range of chemical transformations, including hydrogenation, oxidation, C-H bond functionalization, and metathesis.[1][2][3] The use of the specific stable isotope, Ruthenium-99 (⁹⁹Ru), offers unique advantages for in-depth mechanistic studies and advanced catalyst characterization. With a natural abundance of 12.76%, ⁹⁹Ru serves as a powerful tool for researchers seeking to elucidate complex reaction pathways and characterize catalytic intermediates.[4] This document provides detailed application notes and experimental protocols for the design and execution of experiments utilizing ⁹⁹Ru-based catalysts, with a focus on mechanistic elucidation through Kinetic Isotope Effect (KIE) studies and catalyst characterization via ⁹⁹Ru Mössbauer spectroscopy.

Key Applications of Ruthenium-99 in Catalysis

The primary motivation for employing isotopically pure ⁹⁹Ru catalysts lies in the ability to conduct experiments that are otherwise impossible with naturally abundant ruthenium. The main applications include:

  • Mechanistic Elucidation via Mössbauer Spectroscopy: ⁹⁹Ru is a Mössbauer-active nucleus, allowing for the characterization of ruthenium-containing species.[5] This technique can provide valuable information about the oxidation state, coordination environment, and electronic structure of the catalyst at various stages of the catalytic cycle.

  • Kinetic Isotope Effect (KIE) Studies: While not directly involving the ⁹⁹Ru isotope itself during the reaction, the synthesis of a well-defined ⁹⁹Ru catalyst is often the starting point for comprehensive mechanistic investigations that include KIE studies with other isotopically labeled substrates (e.g., deuterated compounds).[6][7][8]

  • Precise Catalyst Characterization: The use of a single isotope eliminates complexities in mass spectrometric analysis arising from the natural isotopic distribution of ruthenium, allowing for clearer identification of catalyst fragments and intermediates.[9]

Experimental Design: A General Workflow

A typical experimental design for investigating a catalytic reaction using a ⁹⁹Ru-based catalyst involves several key stages, from catalyst synthesis to detailed mechanistic studies.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction & Monitoring cluster_2 Mechanistic Studies cluster_3 Data Analysis & Interpretation start Procure ⁹⁹Ru Precursor (e.g., ⁹⁹RuCl₃·xH₂O) synth Synthesize ⁹⁹Ru Catalyst (e.g., [⁹⁹RuCl₂(p-cymene)]₂) start->synth char_cat Characterize ⁹⁹Ru Catalyst (NMR, MS, Mössbauer) synth->char_cat reaction Perform Catalytic Reaction char_cat->reaction monitoring Monitor Reaction Progress (GC, LC-MS, NMR) reaction->monitoring kie Kinetic Isotope Effect (KIE) Studies monitoring->kie mossbauer In-situ / Ex-situ ⁹⁹Ru Mössbauer Spectroscopy monitoring->mossbauer intermediates Isolation & Characterization of Intermediates monitoring->intermediates analysis Analyze Kinetic and Spectroscopic Data kie->analysis mossbauer->analysis intermediates->analysis conclusion Elucidate Reaction Mechanism analysis->conclusion

Caption: General workflow for experimental design using ⁹⁹Ru-based catalysts.

Application Note 1: Mechanistic Investigation of Alcohol Oxidation using a ⁹⁹Ru Catalyst

This application note describes the use of a ⁹⁹Ru-based catalyst for the oxidation of alcohols to aldehydes or ketones. The primary goal is to investigate the reaction mechanism, specifically to determine if C-H bond cleavage is the rate-determining step through KIE studies and to characterize the catalyst's resting state using ⁹⁹Ru Mössbauer spectroscopy.

Protocol 1: Synthesis of [⁹⁹RuCl₂(p-cymene)]₂

This protocol outlines the synthesis of a common ruthenium catalyst precursor, enriched with the ⁹⁹Ru isotope.

Materials:

  • ⁹⁹RuCl₃·xH₂O (isotopic purity >95%)

  • α-phellandrene

  • Ethanol (B145695) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk flask equipped with a reflux condenser, dissolve ⁹⁹RuCl₃·xH₂O (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Add α-phellandrene (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The color of the solution will change, typically to a deep red.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour to precipitate the product.

  • Filter the resulting solid under an inert atmosphere, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Dry the red-brown solid under vacuum to yield [⁹⁹RuCl₂(p-cymene)]₂.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic enrichment.

Protocol 2: Catalytic Oxidation of Benzyl (B1604629) Alcohol and KIE Study

This protocol details the catalytic oxidation of benzyl alcohol and its deuterated analogue to determine the primary kinetic isotope effect.

Materials:

  • [⁹⁹RuCl₂(p-cymene)]₂ (from Protocol 1)

  • Benzyl alcohol

  • Benzyl-α,α-d₂-alcohol (deuterated substrate)

  • N-Methylmorpholine-N-oxide (NMO) as the oxidant

  • Molecular sieves (4 Å)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC)

Procedure:

  • Set up two parallel reactions in separate oven-dried vials.

  • To each vial, add [⁹⁹RuCl₂(p-cymene)]₂ (2.5 mol%), NMO (1.5 eq), and activated molecular sieves.

  • In vial 1, add benzyl alcohol (1.0 eq) and the internal standard in anhydrous toluene.

  • In vial 2, add benzyl-α,α-d₂-alcohol (1.0 eq) and the internal standard in anhydrous toluene.

  • Place both vials in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Take aliquots from each reaction mixture at regular time intervals and quench with a small amount of saturated Na₂S₂O₃ solution.

  • Analyze the quenched aliquots by GC to determine the conversion of the substrate to benzaldehyde (B42025) over time.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

  • The KIE is calculated as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD).

Data Presentation:

SubstrateCatalyst Loading (mol%)Oxidant (eq)Temperature (°C)Initial Rate (M/s)
Benzyl alcohol2.51.580Value from experiment
Benzyl-α,α-d₂-alcohol2.51.580Value from experiment

KIE (kH/kD) = Calculated value

A significant KIE value (typically > 2) would suggest that the C-H bond cleavage is involved in the rate-determining step of the reaction.

Protocol 3: ⁹⁹Ru Mössbauer Spectroscopy

This protocol provides a general guideline for the preparation and analysis of a sample for ⁹⁹Ru Mössbauer spectroscopy to characterize the catalyst's state.

Materials:

  • ⁹⁹Ru-containing sample (e.g., the catalyst before reaction, after reaction, or a trapped intermediate)

  • Mössbauer spectrometer equipped with a ⁹⁹Rh source and a liquid helium cryostat

Procedure:

  • Sample Preparation:

    • Pre-reaction: Prepare a sample of the pristine [⁹⁹RuCl₂(p-cymene)]₂ catalyst.

    • Post-reaction: Isolate the ruthenium-containing species from the reaction mixture after a set time or upon completion. This may involve precipitation and washing.

    • The sample should be finely powdered and placed in a sample holder.

  • Data Acquisition:

    • Cool the sample and the ⁹⁹Rh source to liquid helium temperature (4.2 K).

    • Acquire the Mössbauer spectrum by measuring the transmission of gamma rays through the sample as a function of the source velocity.

  • Data Analysis:

    • Fit the resulting spectrum to determine Mössbauer parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ).

    • Compare these parameters to literature values for known ruthenium compounds to infer the oxidation state and coordination environment of the ruthenium center in the sample.[10]

Data Presentation:

SampleIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Proposed Ru Species
[⁹⁹RuCl₂(p-cymene)]₂Value from experimentValue from experimentRu(II)
Post-reaction mixtureValue from experimentValue from experimentInferred from data

Application Note 2: Investigating the Catalytic Cycle of a Ruthenium-Catalyzed Hydrogenation

This note details the use of a ⁹⁹Ru-based catalyst to study the mechanism of a transfer hydrogenation reaction.[11] The focus is on identifying key intermediates in the catalytic cycle.

G cluster_0 Proposed Catalytic Cycle for Transfer Hydrogenation A [⁹⁹Ru]-Cl (Precatalyst) B [⁹⁹Ru]-H (Active Catalyst) A->B H-donor (iPrOH) - HCl C [⁹⁹Ru]-O-CH(R₂)₂ B->C iPrOH D Ketone Coordination B->D Ketone C->B - Acetone E Product Release D->E H-transfer E->B Acetone

Caption: A simplified proposed catalytic cycle for transfer hydrogenation.

Protocol 4: Synthesis of a ⁹⁹Ru-Hydride Complex

This protocol describes the in-situ generation or isolation of a putative active catalyst, a ⁹⁹Ru-hydride species.

Materials:

  • ⁹⁹Ru-based precatalyst (e.g., [⁹⁹RuCl₂(p-cymene)]₂)

  • Isopropanol (B130326) (as both solvent and hydrogen source)

  • Base (e.g., KOtBu or NaOiPr)

  • Anhydrous, deoxygenated solvents

  • NMR tubes suitable for variable temperature studies

Procedure:

  • Under an inert atmosphere, dissolve the ⁹⁹Ru precatalyst in deuterated isopropanol or another suitable deuterated solvent.

  • Add the base to the solution. A color change is often indicative of a reaction.

  • The formation of the ruthenium hydride can be monitored by ¹H NMR spectroscopy, looking for a characteristic upfield signal (typically between -5 and -25 ppm) corresponding to the hydride ligand.

  • For isolation, the reaction can be performed on a larger scale, and the product precipitated by the addition of a non-polar solvent like pentane. However, in-situ characterization is often more informative.

Protocol 5: Monitoring the Reaction by in-situ NMR and MS

This protocol focuses on identifying intermediates by monitoring the reaction in real-time.

Materials:

  • ⁹⁹Ru-hydride complex (generated in-situ from Protocol 4)

  • Substrate (e.g., acetophenone)

  • NMR spectrometer

  • Mass spectrometer with a suitable interface for reaction monitoring (e.g., ESI-MS).[9]

Procedure:

  • In an NMR tube, generate the ⁹⁹Ru-hydride complex in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum of the active catalyst.

  • Inject the substrate (acetophenone) into the NMR tube at a controlled temperature.

  • Immediately begin acquiring a series of ¹H NMR spectra over time to observe the disappearance of the substrate and the appearance of the product (1-phenylethanol), as well as changes in the ruthenium species.

  • Simultaneously, a parallel reaction can be monitored by mass spectrometry. A small, continuous flow from the reaction vessel is introduced into the mass spectrometer.

  • Analyze the mass spectra for ions corresponding to the expected intermediates in the catalytic cycle, taking advantage of the unique mass of the ⁹⁹Ru isotope.

Data Presentation:

NMR Data Summary:

Time (min)¹H NMR Signal (ppm)Assignment
0e.g., -15.2[⁹⁹Ru]-H
5e.g., 4.8Product C-H
5New signalsPotential Intermediate

MS Data Summary:

m/z (observed)Formula with ⁹⁹RuProposed Intermediate
Value 1e.g., C₁₆H₂₁O⁹⁹Ru⁺[⁹⁹Ru(p-cymene)(acetophenone)]⁺
Value 2e.g., C₁₉H₂₉O⁹⁹Ru⁺[⁹⁹Ru(p-cymene)(OiPr)]⁺

By combining the data from these protocols, a comprehensive picture of the reaction mechanism can be constructed, supported by direct spectroscopic evidence of the catalyst's structure and the kinetics of the transformation. The use of the ⁹⁹Ru isotope is central to the precision and clarity of these advanced mechanistic investigations.

References

Ruthenium-99 NMR Spectroscopy: Application Notes and Protocols for the Characterization of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ⁹⁹Ru NMR Spectroscopy

Ruthenium-99 Nuclear Magnetic Resonance (⁹⁹Ru NMR) spectroscopy is a powerful, albeit challenging, technique for the characterization of organometallic and coordination complexes. As a quadrupolar nucleus (spin I = 5/2) with a low natural abundance (12.76%) and a low gyromagnetic ratio, ⁹⁹Ru presents considerable experimental hurdles.[1][2] However, the chemical shift of ⁹⁹Ru is exquisitely sensitive to the electronic environment at the metal center, spanning a vast range of over 18,000 ppm. This sensitivity makes ⁹⁹Ru NMR an invaluable tool for probing subtle changes in ligand coordination, oxidation state, and molecular geometry.[2][3]

This document provides detailed application notes and experimental protocols for utilizing ⁹⁹Ru NMR in the study of organometallic complexes, with a focus on applications relevant to catalysis, materials science, and drug development.

Key Applications of ⁹⁹Ru NMR in Organometallic Chemistry

⁹⁹Ru NMR spectroscopy provides critical insights into the structure and bonding of ruthenium complexes. Its primary applications include:

  • Characterization of Ligand Environments: The ⁹⁹Ru chemical shift is highly sensitive to the nature of the ligands coordinated to the ruthenium center. Different donor atoms (e.g., C, N, P, H) and ligand frameworks result in distinct chemical shift ranges, allowing for the identification of specific coordination environments.

  • Determination of Oxidation State: The oxidation state of the ruthenium atom significantly influences the electronic shielding and, consequently, the ⁹⁹Ru chemical shift. This allows for the differentiation between various oxidation states, such as Ru(II), Ru(III), and Ru(IV).

  • Probing Molecular Geometry: Isomeric forms of ruthenium complexes can often be distinguished by their unique ⁹⁹Ru chemical shifts. This is particularly useful in identifying cis/trans isomers and facial/meridional isomers in octahedral complexes.

  • Studying Reaction Mechanisms: By monitoring changes in the ⁹⁹Ru NMR spectrum over time, it is possible to follow the course of a chemical reaction involving a ruthenium complex. This can provide valuable information about reaction intermediates and kinetics.

  • Investigating Metal-Ligand Bonding: In conjunction with computational methods like Density Functional Theory (DFT), experimental ⁹⁹Ru NMR data can be used to understand the nature of the metal-ligand bonds, including the contributions of σ-donation and π-backbonding.[1][2][4]

Quantitative Data Presentation

The following tables summarize representative ⁹⁹Ru NMR chemical shift data for various classes of organometallic ruthenium complexes. It is important to note that chemical shifts are referenced to a 0.3 M solution of K₄[Ru(CN)₆] in D₂O.[5]

Table 1: ⁹⁹Ru NMR Chemical Shifts of Representative Ruthenium(II) Complexes [3]

ComplexChemical Shift (δ/ppm)
[Ru(OH₂)₆]²⁺16050
[Ru(NH₃)₆]²⁺7820
[Ru(en)₃]²⁺6600
[Ru(CN)₆]⁴⁻0

Table 2: ⁹⁹Ru NMR Chemical Shifts of Ruthenium Carbonyl Complexes [6]

ComplexChemical Shift (δ/ppm)
Ru₃(CO)₁₂-1650 (avg.)
[Ru(CO)₃Cl₃]⁻-380
[Ru(CO)₂Cl₄]²⁻100

Table 3: ⁹⁹Ru NMR Chemical Shifts of Ruthenocene Derivatives (Solid-State) [1]

ComplexIsotropic Chemical Shift (δiso/ppm)
Ruthenocene (Cp₂Ru)-220
Decamethylruthenocene (Cp*₂Ru)485

Note: Data for hydride, phosphine, and nitrosyl complexes are less systematically tabulated in the literature. The chemical shifts for these complexes are highly dependent on the specific ligand set and geometry. However, computational studies have shown success in predicting these shifts.[7]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase ⁹⁹Ru NMR Spectroscopy

This protocol outlines the general steps for acquiring a one-dimensional ⁹⁹Ru NMR spectrum of a diamagnetic organometallic complex in solution.

1. Sample Preparation:

  • Dissolve 10-50 mg of the ruthenium complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, (CD₃)₂CO, (CD₃)₂SO, C₆D₆). Ensure the complex is fully dissolved.

  • Filter the solution if any solid particles are present to improve spectral quality.

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband probe.

  • Tune the probe to the ⁹⁹Ru frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For ⁹⁹Ru, which often has broad signals, shimming on a proton spectrum of the same sample first can be beneficial.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse (zg) or a pulse sequence with acoustic ringing suppression is recommended.[5]

  • Spectral Width (SW): A wide spectral width is crucial due to the large chemical shift range of ⁹⁹Ru. Start with a width of at least 2000 ppm and adjust as necessary.

  • Transmitter Offset (O1P): Center the spectral width in a region appropriate for the expected chemical shift of the complex.

  • Acquisition Time (AQ): An acquisition time of 0.1 to 0.5 seconds is typically sufficient.

  • Relaxation Delay (D1): Due to the quadrupolar nature of ⁹⁹Ru, relaxation times can be short. A relaxation delay of 1-2 seconds is a good starting point.

  • Pulse Width (P1): Calibrate the 90° pulse width for ⁹⁹Ru.

  • Number of Scans (NS): A large number of scans is usually required to obtain an adequate signal-to-noise ratio. Start with several thousand scans and increase as needed.

4. Data Processing:

  • Apply an exponential line broadening (LB) of 50-200 Hz to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Phase the spectrum.

  • Reference the spectrum using an external standard or a secondary internal standard.

Experimental_Workflow

Figure 1: Workflow for acquiring a solution-phase ⁹⁹Ru NMR spectrum.

Protocol 2: Measurement of T₁ and T₂ Relaxation Times

The measurement of longitudinal (T₁) and transverse (T₂) relaxation times can provide valuable information about the molecular dynamics and the presence of paramagnetic species.

T₁ Measurement (Inversion-Recovery):

  • Use an inversion-recovery pulse sequence (e.g., t1ir).

  • Set up an array of variable delays (VD) before the 90° pulse. The delays should range from very short (e.g., 0.01 s) to approximately 5 times the expected T₁.

  • Acquire a series of spectra with varying delay times.

  • Process the spectra and measure the intensity of the ⁹⁹Ru signal for each delay.

  • Fit the signal intensity as a function of the delay time to an exponential recovery curve to determine T₁.

T₂ Measurement (Spin-Echo):

  • Use a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence (e.g., cpmg).

  • Set up an array of echo times (TE).

  • Acquire a series of spectra with varying echo times.

  • Process the spectra and measure the intensity of the ⁹⁹Ru signal for each echo time.

  • Fit the signal intensity as a function of the echo time to an exponential decay curve to determine T₂.

Relaxation_Measurement

Figure 2: General workflows for T₁ and T₂ relaxation time measurements.

⁹⁹Ru NMR in Drug Development

Ruthenium complexes are a promising class of next-generation anticancer agents.[8] ⁹⁹Ru NMR can play a crucial role in the development of these drugs by:

  • Characterizing Drug-Target Interactions: Changes in the ⁹⁹Ru chemical shift and relaxation times upon binding of a ruthenium complex to a biological target (e.g., a protein or DNA) can confirm interaction and provide insights into the binding mode.[9]

  • Assessing Drug Stability: ⁹⁹Ru NMR can be used to monitor the stability of ruthenium-based drugs in biological media and to identify any decomposition products.

  • Probing the Coordination Environment: The coordination environment of the ruthenium center is critical for its biological activity. ⁹⁹Ru NMR can verify the intended coordination sphere and detect any ligand exchange reactions that may occur in a biological setting.

Challenges and Considerations

  • Low Sensitivity: The inherent low sensitivity of the ⁹⁹Ru nucleus necessitates the use of high-concentration samples, high magnetic fields, and long acquisition times.

  • Broad Linewidths: As a quadrupolar nucleus, ⁹⁹Ru often exhibits broad spectral lines, which can reduce resolution and make signal detection difficult.

  • Acoustic Ringing: The low resonance frequency of ⁹⁹Ru can lead to acoustic ringing, which can distort the baseline of the spectrum.[5] Modern spectrometers often have pulse sequences designed to mitigate this effect.

  • Paramagnetism: For paramagnetic ruthenium complexes (e.g., Ru(III)), the NMR signals will be significantly broadened and shifted, requiring specialized experimental techniques and data interpretation.

Conclusion

⁹⁹Ru NMR spectroscopy, despite its experimental challenges, offers a unique and powerful window into the electronic structure and chemical environment of ruthenium-containing organometallic complexes. By carefully selecting experimental parameters and leveraging the high sensitivity of the ⁹⁹Ru chemical shift, researchers can gain invaluable insights into the structure, bonding, and reactivity of these important compounds, with significant implications for catalysis, materials science, and the development of new metallodrugs.

References

Application Notes and Protocols: Ruthenium-99 in Materials Science and Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the stable isotope Ruthenium-99 (⁹⁹Ru) in materials science, with a particular focus on its application as a sensitive probe in the characterization of thin films. While many applications of ruthenium thin films utilize the element in its natural isotopic abundance, the unique nuclear properties of ⁹⁹Ru offer advanced analytical capabilities through Mössbauer and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide invaluable insights into the local chemical environment, electronic structure, and magnetic properties of ruthenium-containing materials, which are critical for the development of next-generation electronics, data storage, and catalytic systems.

Applications of Ruthenium Thin Films

Ruthenium thin films are integral to a variety of advanced technological applications due to their unique combination of physical and chemical properties, including high thermal stability, low resistivity, and excellent resistance to corrosion.[1]

  • Microelectronics: In the semiconductor industry, ruthenium thin films are employed as seed layers for copper interconnects, diffusion barriers, and as electrodes in dynamic random-access memories (DRAMs).[2] Their high work function and compatibility with high-κ dielectrics make them a promising candidate for metal gate electrodes in advanced CMOS devices.

  • Magnetic Storage Media: Ruthenium plays a crucial role in perpendicular magnetic recording (PMR) technology, a key innovation in high-density hard disk drives. A thin ruthenium layer is used to control the magnetic orientation of the recording layer, enabling significantly higher data storage densities.

  • Extreme Ultraviolet (EUV) Lithography: As a capping layer for EUV photomasks, ruthenium protects the delicate multilayer mirror structure from oxidation and contamination, thereby extending the lifetime and performance of these critical components in the semiconductor manufacturing process.[3]

  • Catalysis: Ruthenium is a highly effective catalyst in a wide range of chemical reactions.[4] As a thin film, it can be used to create high-surface-area catalytic converters for applications such as ammonia (B1221849) synthesis and carbon dioxide utilization.

The Role of Ruthenium-99 as a Spectroscopic Probe

The stable isotope ⁹⁹Ru possesses nuclear properties that make it an excellent candidate for two powerful analytical techniques: Mössbauer spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively incorporating ⁹⁹Ru into thin films, either through enriched sputtering targets or synthesized precursors, researchers can gain detailed, localized information that is not accessible with more conventional surface analysis techniques.

  • ⁹⁹Ru Mössbauer Spectroscopy: This technique is based on the recoilless emission and absorption of gamma rays by atomic nuclei. It is exquisitely sensitive to the local chemical and magnetic environment of the ⁹⁹Ru nucleus.[5] Key parameters that can be extracted from a ⁹⁹Ru Mössbauer spectrum include:

    • Isomer Shift (δ): Provides information about the s-electron density at the nucleus, which is related to the oxidation state and covalency of the ruthenium atom.[6]

    • Quadrupole Splitting (ΔE_Q): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the local symmetry of the ruthenium site.[3]

    • Magnetic Hyperfine Splitting: Reveals the presence of a magnetic field at the nucleus, allowing for the study of magnetic ordering in ruthenium-containing materials.[7]

  • ⁹⁹Ru Solid-State NMR Spectroscopy: This technique probes the interaction of the ⁹⁹Ru nuclear spin with an external magnetic field. It provides detailed information about the local atomic structure, bonding, and dynamics.[8] Due to its nuclear spin of I = 5/2, ⁹⁹Ru is a quadrupolar nucleus, which can lead to broad signals, but modern solid-state NMR techniques can provide high-resolution spectra.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for ruthenium thin films and the nuclear properties of ⁹⁹Ru.

Table 1: Typical Deposition Parameters for Ruthenium Thin Films

Deposition TechniquePrecursor/TargetSubstrate Temperature (°C)Power (W) / Pressure (Pa)Resulting Film Properties
RF Magnetron Sputtering Ruthenium Target (99.95%)25 - 400200 W / 3 PaLow resistivity (12.40 μΩ·cm at high power), controllable grain size.[1]
Pulsed Chemical Vapor Deposition (CVD) bis(N,N'-di-tert-butylacetamidinato)ruthenium(II)dicarbonyl300 - 350N/AConformal films with low resistivity (approaching bulk value of 7.1 μΩ·cm).[10]
Atomic Layer Deposition (ALD) η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl [Ru(DMBD)(CO)₃] and O₂260 - 3202 TorrPolycrystalline films with low resistivity (~14-16 μΩ·cm).[11][12]

Table 2: Physical and Electrical Properties of Ruthenium Thin Films

PropertyTypical ValueConditions
Bulk Resistivity 7.1 μΩ·cm273 K
Thin Film Resistivity (Sputtered) 12.40 μΩ·cm250 W sputtering power
Thin Film Resistivity (CVD) ~15 - 45 μΩ·cm18-22 nm thickness
Thin Film Resistivity (ALD) 9.1 - 16.2 μΩ·cm30 nm thickness, dependent on annealing
Growth Per Cycle (ALD) ~0.05 - 0.067 nm/cycleVaries with precursor and temperature

Table 3: Nuclear Properties of ⁹⁹Ru for Spectroscopy

PropertyValue
Natural Abundance 12.76%
Nuclear Spin (I) 5/2
Quadrupole Moment (Q) +0.076 barns
Gyromagnetic Ratio (γ) -1.229 x 10⁷ rad T⁻¹ s⁻¹
Mössbauer Transition Energy 89.36 keV

Table 4: Representative ⁹⁹Ru Mössbauer and NMR Parameters

CompoundTechniqueIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s) or C_Q (MHz)
K₂[Ru(NO)Cl₅]Mössbauer-0.43-
--INVALID-LINK--₂Mössbauer~ -0.20~ 0.40
Ru₃(CO)₁₂Solid-State NMR-C_Q = 1.36 - 1.85 MHz
K₄Ru(CN)₆Solid-State NMR-C_Q sensitive to hydration state

Experimental Protocols

The following are detailed protocols for the deposition of a ruthenium thin film and its subsequent characterization using ⁹⁹Ru Mössbauer spectroscopy.

Protocol 1: Deposition of a Ruthenium Thin Film by RF Magnetron Sputtering

This protocol describes the deposition of a ruthenium thin film onto a silicon wafer with a silicon dioxide layer (SiO₂/Si). For ⁹⁹Ru-specific studies, a sputtering target enriched in ⁹⁹Ru would be used.

Materials and Equipment:

  • JGP-450B magnetron sputtering deposition system (or equivalent)

  • Ruthenium target (natural abundance or ⁹⁹Ru-enriched, 99.95% purity)

  • SiO₂/Si(100) substrates

  • Acetone (B3395972), ethanol (B145695), deionized water

  • High-purity Argon (99.999%)

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Place the SiO₂/Si(100) substrates in a beaker with acetone and sonicate for 5 minutes.

    • Repeat the sonication step with ethanol for 5 minutes.

    • Rinse the substrates thoroughly with deionized water and dry with a nitrogen gun.

  • Sputtering System Preparation:

    • Mount the cleaned substrates onto the substrate holder in the sputtering chamber.

    • Ensure the Ruthenium target is correctly installed in the magnetron cathode.

    • Evacuate the chamber to a base pressure of 2 x 10⁻³ Pa.

  • Deposition Process:

    • Introduce high-purity argon gas into the chamber, maintaining a sputtering pressure of 3 Pa.[1]

    • Set the substrate temperature to the desired value (e.g., room temperature, 200 °C, or 400 °C).[1]

    • Apply RF power to the ruthenium target, setting it to 200 W.[1]

    • Initiate the sputtering process for a predetermined time to achieve the desired film thickness (e.g., 15 minutes).[1]

  • Post-Deposition:

    • Turn off the RF power and allow the system to cool down.

    • Vent the chamber to atmospheric pressure and carefully remove the coated substrates.

    • Characterize the film thickness, roughness, and resistivity using appropriate techniques (e.g., profilometry, AFM, four-probe measurements).

Protocol 2: Characterization by ⁹⁹Ru Mössbauer Spectroscopy

This protocol outlines the procedure for acquiring a Mössbauer spectrum of a ⁹⁹Ru-containing thin film.

Materials and Equipment:

  • Mössbauer spectrometer with a velocity transducer

  • ⁹⁹Rh source (decays to the excited state of ⁹⁹Ru)

  • Cryostat for low-temperature measurements (e.g., liquid helium temperature, 4.2 K)

  • Gamma-ray detector

  • Multichannel analyzer

  • ⁹⁹Ru-enriched thin film on a substrate (from Protocol 1)

Procedure:

  • Sample Preparation and Mounting:

    • Mount the ⁹⁹Ru-enriched thin film sample in the cryostat.

    • Position the ⁹⁹Rh Mössbauer source outside the cryostat, in line with the sample and the detector.

  • Spectrometer Setup:

    • Cool the sample to the desired measurement temperature (e.g., 4.2 K) to maximize the recoilless fraction.[13]

    • Set the velocity transducer to sweep through a range of velocities appropriate for ⁹⁹Ru (typically a few mm/s).

  • Data Acquisition:

    • Begin the data acquisition, collecting the gamma-ray counts at the detector as a function of the source velocity.

    • Accumulate data for a sufficient period to achieve a good signal-to-noise ratio. This can range from several hours to days, depending on the concentration of ⁹⁹Ru in the sample and the source strength.

  • Data Analysis:

    • The resulting spectrum will show the transmission of gamma rays as a function of velocity.

    • Fit the absorption peaks in the spectrum using appropriate software to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf).

    • Interpret these parameters to determine the chemical state, local symmetry, and magnetic properties of the ruthenium atoms in the thin film.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_sputtering cluster_prep Substrate Preparation cluster_sputter Sputtering Deposition cluster_char Characterization start Start clean_acetone Ultrasonic Clean (Acetone) start->clean_acetone clean_ethanol Ultrasonic Clean (Ethanol) clean_acetone->clean_ethanol rinse_dry Rinse & Dry (DI Water, N2) clean_ethanol->rinse_dry load_substrate Load Substrate & 99Ru Target rinse_dry->load_substrate pump_down Evacuate Chamber (2 x 10⁻³ Pa) load_substrate->pump_down gas_in Introduce Ar Gas (3 Pa) pump_down->gas_in set_temp Set Substrate Temp (25-400°C) gas_in->set_temp apply_power Apply RF Power (200 W) set_temp->apply_power sputter Sputter for Desired Time apply_power->sputter cool_down Cool Down sputter->cool_down vent Vent Chamber cool_down->vent unload Unload Sample vent->unload characterize Film Characterization (Thickness, Resistivity) unload->characterize end End characterize->end

Caption: Workflow for Ruthenium-99 Thin Film Deposition by RF Magnetron Sputtering.

experimental_workflow_mossbauer start Start: ⁹⁹Ru-enriched Thin Film Sample mount_sample Mount Sample in Cryostat start->mount_sample cool_sample Cool to 4.2 K mount_sample->cool_sample setup_spectrometer Setup Spectrometer (⁹⁹Rh source, velocity sweep) cool_sample->setup_spectrometer acquire_data Acquire Data (Collect gamma-ray counts) setup_spectrometer->acquire_data analyze_spectrum Analyze Spectrum (Fit absorption peaks) acquire_data->analyze_spectrum extract_params Extract Parameters (δ, ΔE_Q, B_hf) analyze_spectrum->extract_params interpret_results Interpret Results (Chemical state, magnetism) extract_params->interpret_results end End interpret_results->end

Caption: Workflow for ⁹⁹Ru Mössbauer Spectroscopy Characterization of a Thin Film.

References

Application Notes and Protocols for Utilizing Ruthenium-99 in the Elucidation of Chemical Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging the unique nuclear properties of the Ruthenium-99 (⁹⁹Ru) isotope for in-depth studies of chemical reaction mechanisms. The protocols outlined herein are designed for researchers in academia and industry, including those in the field of drug development, who seek to gain a deeper understanding of catalytic cycles, reaction intermediates, and transition states involving ruthenium complexes.

Introduction to Ruthenium-99 in Mechanistic Chemistry

Ruthenium-99 is a stable isotope of ruthenium with a nuclear spin (I) of 3/2, making it amenable to spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy. The sensitivity of these techniques to the local electronic and magnetic environment of the ⁹⁹Ru nucleus provides a powerful tool for probing subtle changes in chemical bonding, oxidation state, and coordination geometry that occur during a chemical reaction.

Key Applications of ⁹⁹Ru in Mechanistic Studies:

  • Identification of Reaction Intermediates: Spectroscopic signatures of ⁹⁹Ru can help identify and characterize transient species in a reaction pathway.

  • Determination of Catalyst Resting States: Understanding the state of a catalyst before, during, and after a reaction is crucial for optimizing catalytic processes.

  • Elucidation of Ligand Effects: The influence of ligand modifications on the electronic structure of the ruthenium center can be directly observed.

  • Kinetic Isotope Effect (KIE) Studies: While less common for heavy elements, isotopic substitution can, in principle, provide insights into rate-determining steps.

  • Tracer Studies: Following the fate of a ⁹⁹Ru-labeled catalyst or reactant through a complex reaction network.

Core Techniques and Protocols

This section details the primary spectroscopic techniques that utilize ⁹⁹Ru for mechanistic studies and provides generalized protocols for their implementation.

⁹⁹Ru Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

⁹⁹Ru SSNMR is a powerful technique for probing the local structure and bonding environment of ruthenium in solid materials, such as heterogeneous catalysts and crystalline organometallic complexes. The chemical shift and quadrupolar coupling parameters are highly sensitive to the coordination geometry and electronic structure of the ruthenium center.

Data Presentation: ⁹⁹Ru SSNMR Parameters for Representative Ruthenium Compounds

CompoundOxidation StateIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzAsymmetry Parameter (ηQ)Reference
Ru(NH₃)₆Cl₂+27569--[1]
K₄Ru(CN)₆+200.350.0[1]
K₄Ru(CN)₆·3H₂O+2-30.450.7[1]
Ru₃(CO)₁₂ (Ru1)016501.850.15[1]
Ru₃(CO)₁₂ (Ru2, Ru3)014501.360.65[1]

Experimental Protocol: ⁹⁹Ru Solid-State NMR Spectroscopy

This protocol provides a general guideline for acquiring static ⁹⁹Ru SSNMR spectra. Specific parameters will need to be optimized for the spectrometer and sample being studied.

I. Sample Preparation:

  • Ensure the sample is a homogenous, crystalline, or amorphous solid.

  • For air-sensitive samples, pack the NMR rotor in an inert atmosphere (e.g., a glovebox).

  • Pack the sample tightly into a suitable solid-state NMR rotor (e.g., 4 mm ZrO₂). The amount of sample required will depend on the natural abundance of ⁹⁹Ru (12.76%) and the sensitivity of the instrument. For enriched samples, smaller quantities can be used.

II. Spectrometer Setup:

  • Use a solid-state NMR spectrometer equipped with a low-frequency probe capable of tuning to the ⁹⁹Ru Larmor frequency (e.g., approximately 9.2 MHz at 11.7 T).

  • Tune and match the probe to the ⁹⁹Ru frequency.

  • Set the reference frequency. A common reference is a 0.3 M solution of K₄Ru(CN)₆ in D₂O, which is defined as 0 ppm.[2]

III. Data Acquisition:

  • Due to the low gyromagnetic ratio and potentially broad signals of ⁹⁹Ru, specialized pulse sequences are often required. The Hahn-echo or Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences are commonly used to acquire spectra of quadrupolar nuclei.

  • Set the appropriate spectral width to encompass the expected chemical shift range of the ruthenium species.

  • The recycle delay should be set to at least 5 times the spin-lattice relaxation time (T₁) of the ⁹⁹Ru nucleus. T₁ values for ⁹⁹Ru can be long, so this needs to be determined experimentally.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several thousand to hundreds of thousands of scans, depending on the sample.

IV. Data Processing:

  • Apply an appropriate line broadening (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum to remove any distortions.

Logical Workflow for ⁹⁹Ru SSNMR in Mechanistic Studies

G Workflow for ⁹⁹Ru SSNMR in Mechanistic Studies cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis and Interpretation A Synthesize ⁹⁹Ru-labeled Catalyst/Reactant B Characterize Initial Material (⁹⁹Ru SSNMR, XRD, etc.) A->B C Perform Reaction under Controlled Conditions B->C D Isolate Reaction Intermediates (if possible) C->D E Analyze Post-reaction Mixture C->E F Acquire ⁹⁹Ru SSNMR Spectra of Intermediates/Products D->F E->F G Compare Spectra to Initial Material and Standards F->G H Correlate Spectral Changes with Reaction Steps G->H I Propose/Refine Reaction Mechanism H->I

Caption: A logical workflow for employing ⁹⁹Ru SSNMR to investigate reaction mechanisms.

⁹⁹Ru Mössbauer Spectroscopy

⁹⁹Ru Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between the ⁹⁹Ru nucleus and its surrounding electronic environment. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ), which are sensitive to the oxidation state and the symmetry of the electric field at the ruthenium nucleus, respectively.

Data Presentation: ⁹⁹Ru Mössbauer Parameters for Various Ruthenium Compounds

CompoundOxidation StateIsomer Shift (δ) / mm·s⁻¹ (relative to Ru metal)Quadrupole Splitting (ΔEQ) / mm·s⁻¹
RuO₄+8-0.850
KRuO₄+7-0.630.38
RuF₆+6-0.380
K₂RuF₆+4-0.290
RuO₂+4-0.270.53
[Ru(NH₃)₆]Cl₃+3-0.730
K₃[Ru(CN)₆]+3-0.580.35
[Ru(NH₃)₆]Cl₂+2-1.080
K₄[Ru(CN)₆]·3H₂O+2-0.780
Ru(CO)₅0-0.890
Ru₃(CO)₁₂0-0.730.45

Experimental Protocol: ⁹⁹Ru Mössbauer Spectroscopy

This protocol provides a general outline for conducting a ⁹⁹Ru Mössbauer spectroscopy experiment.

I. Source and Absorber Preparation:

  • The Mössbauer source for ⁹⁹Ru spectroscopy is typically ⁹⁹Rh diffused into a non-magnetic host lattice (e.g., rhodium metal). The source is radioactive and must be handled with appropriate safety precautions.

  • The absorber is the ⁹⁹Ru-containing sample of interest. The sample should be a solid and ideally have a uniform thickness to ensure consistent gamma-ray absorption.

  • The optimal thickness of the absorber depends on the concentration of ruthenium and the sample matrix.

II. Spectrometer Setup:

  • A Mössbauer spectrometer consists of a radioactive source, a drive to move the source, a sample holder (cryostat for low-temperature measurements), a gamma-ray detector, and associated electronics.

  • The source is mounted on a velocity transducer that moves it relative to the absorber, creating a Doppler shift in the energy of the emitted gamma rays.

  • The sample is placed in a cryostat between the source and the detector. Measurements are typically performed at cryogenic temperatures (e.g., 4.2 K) to increase the recoilless fraction (f-factor) and improve spectral resolution.

III. Data Acquisition:

  • The spectrometer sweeps through a range of velocities, and the number of gamma rays transmitted through the sample is counted at each velocity.

  • The resulting data is a plot of gamma-ray counts versus velocity, which constitutes the Mössbauer spectrum.

  • Data collection times can be long (several hours to days) to achieve a good signal-to-noise ratio.

IV. Data Analysis:

  • The Mössbauer spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔEQ), and linewidths.

  • The isomer shift is reported relative to a standard reference material, typically ruthenium metal at 4.2 K.

  • The obtained parameters are then correlated with the oxidation state and coordination environment of the ruthenium atoms in the sample.

Signaling Pathway for Mechanistic Insights from ⁹⁹Ru Mössbauer Spectroscopy

G Information Flow in ⁹⁹Ru Mössbauer Spectroscopy cluster_experiment Experimental Measurement cluster_analysis Data Interpretation cluster_conclusion Mechanistic Conclusion A ⁹⁹Ru-containing Sample (Reactant, Intermediate, Product) B Interaction with ⁹⁹Rh Gamma Source A->B C Detection of Transmitted Gamma Rays B->C D Generation of Mössbauer Spectrum C->D E Spectral Fitting D->E F Extraction of Isomer Shift (δ) and Quadrupole Splitting (ΔEQ) E->F G Correlation of δ with Oxidation State F->G H Correlation of ΔEQ with Coordination Symmetry F->H I Identification of Ruthenium Species at Different Stages G->I H->I J Elucidation of Changes in Electronic Structure during Reaction I->J K Proposed Reaction Mechanism J->K

⁹⁹Ru Isotopic Labeling for Tracer Studies

Isotopic labeling with ⁹⁹Ru can be a definitive method for tracing the fate of a ruthenium-containing species in a complex reaction. This involves synthesizing a reactant or catalyst with an enriched amount of ⁹⁹Ru and then analyzing the products to determine the location of the label.

Protocol: Synthesis of a ⁹⁹Ru-Labeled Precursor (Illustrative Example: [⁹⁹Ru(acac)₃])

This protocol is a general illustration. Specific synthetic procedures will vary depending on the target molecule.

I. Materials:

II. Procedure:

  • Dissolve ⁹⁹RuCl₃·xH₂O in a minimal amount of hot ethanol.

  • In a separate flask, dissolve a stoichiometric excess of acetylacetone and sodium bicarbonate in a mixture of water and ethanol.

  • Slowly add the ⁹⁹RuCl₃ solution to the acetylacetone solution with vigorous stirring.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the [⁹⁹Ru(acac)₃] product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Confirm the identity and isotopic enrichment of the product using mass spectrometry and other appropriate analytical techniques.

III. Application in a Mechanistic Study:

  • Use the synthesized [⁹⁹Ru(acac)₃] as a catalyst precursor in the reaction of interest.

  • After the reaction, isolate the ruthenium-containing products.

  • Analyze the products using mass spectrometry to confirm the presence of the ⁹⁹Ru label.

  • If multiple ruthenium-containing products are formed, the distribution of the ⁹⁹Ru label can provide insights into the reaction pathway.

Concluding Remarks

The use of Ruthenium-99 provides a sophisticated and powerful approach to unraveling complex chemical reaction mechanisms. While the experimental techniques, particularly ⁹⁹Ru SSNMR and Mössbauer spectroscopy, are technically demanding, the detailed electronic and structural information they provide is often unattainable by other methods. For researchers in catalysis and drug development, a thorough understanding of reaction mechanisms at the molecular level is paramount for the rational design of more efficient and selective chemical transformations. These application notes and protocols serve as a foundational guide for scientists looking to incorporate the unique advantages of the ⁹⁹Ru isotope into their research endeavors.

References

Application Notes and Protocols: Ruthenium-99 in the Study of Superconductors and Magnetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ruthenium-99 (⁹⁹Ru) in the advanced characterization of superconductors and magnetic materials. The unique nuclear properties of ⁹⁹Ru make it a powerful probe for elucidating local magnetic fields, electronic structure, and phase transitions in a wide range of solid-state systems. This document details the theoretical underpinnings, experimental methodologies, and data interpretation for two key analytical techniques: ⁹⁹Ru Mössbauer Spectroscopy and ⁹⁹Ru Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to ⁹⁹Ru as a Spectroscopic Probe

Ruthenium-99 is a stable isotope of ruthenium with a natural abundance of 12.76%.[1] Its utility in solid-state physics and chemistry stems from its nuclear properties, which are amenable to both Mössbauer and NMR spectroscopy. These techniques provide complementary information on the local environment of the ⁹⁹Ru nucleus, offering insights into the magnetic and electronic properties of the host material at an atomic level.

Key applications include:

  • Magnetic Materials: Determination of internal magnetic fields (hyperfine fields), magnetic ordering temperatures (Curie and Néel temperatures), and spin structures.[2][3]

  • Superconductors: Investigation of the interplay and coexistence of magnetism and superconductivity, characterization of vortex states, and probing the electronic structure at the superconducting transition.[4][5][6]

  • Correlated Electron Systems: Studying materials with strong electronic correlations where charge, spin, and orbital degrees of freedom are intertwined.[6][7]

⁹⁹Ru Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique based on the recoil-free resonant absorption and emission of gamma rays by atomic nuclei.[8][9] For ⁹⁹Ru, the 89.6 keV gamma ray transition is utilized. Due to the relatively high energy of this transition, both the source and the absorber are typically cooled to cryogenic temperatures (e.g., 4.2 K) to achieve a measurable recoil-free fraction.[10]

Principles and Observable Parameters

The Mössbauer spectrum provides information about the hyperfine interactions between the ⁹⁹Ru nucleus and its surrounding electrons.[11][12] The primary parameters extracted from a ⁹⁹Ru Mössbauer spectrum are:

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and chemical bonding of the ruthenium atom.[9][13] Isomer shifts are reported relative to a standard material, typically Ru metal.

  • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an electric field gradient (EFG) at the nucleus.[9][13] It provides information about the symmetry of the local environment of the Ru atom. A non-zero quadrupole splitting indicates a non-cubic local symmetry.

  • Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the interaction of the nuclear magnetic moment with the internal magnetic field leads to a splitting of the nuclear energy levels, resulting in a six-line spectrum.[3][14] The magnitude of this splitting is directly proportional to the hyperfine field at the ⁹⁹Ru nucleus.

Data Presentation: ⁹⁹Ru Mössbauer Parameters in Selected Materials

The following table summarizes representative ⁹⁹Ru Mössbauer data for a variety of magnetic materials and compounds exhibiting interesting electronic properties.

CompoundTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Hyperfine Field (B_hf) (T)Remarks
SrRuO₃4.2--35.2Ferromagnetic perovskite, confirming collective-electron magnetism.[2]
CaRuO₃4.2-Single line0Curie-Weiss paramagnetic, no magnetic ordering observed.[2]
Y₂Ru₂O₇4.2--12.6Magnetically ordered pyrochlore.[2][3]
Gd₂Ru₂O₇4.2--Magnetically orderedBoth Ru and Gd sublattices are magnetically ordered.[15]
K₂[Ru(NO)Cl₅]4.2-0.43--Ru(II) complex with a strong ligand field.[12][16]
[Ru(NO)(NH₃)₅]Cl₃4.2~ -0.20~ 0.40-Non-symmetric Ru environment.[12][16]
Sr₂Ru₀.₄Ir₀.₆O₄4.2--7.2Undergoes a magnetic phase transition.[17]
Experimental Protocol: ⁹⁹Ru Mössbauer Spectroscopy

This protocol outlines the key steps for acquiring ⁹⁹Ru Mössbauer spectra.

2.3.1. Sample Preparation

  • Solid Samples: The material of interest should be in a powdered form to ensure a homogenous absorber thickness.[18] The optimal thickness depends on the ruthenium content and should be sufficient to provide adequate absorption without excessive line broadening.

  • Absorber Mounting: The powdered sample is uniformly spread and contained in a sample holder that is transparent to the 89.6 keV gamma rays (e.g., a plastic or aluminum holder).

2.3.2. Spectrometer Setup and Data Acquisition

A schematic of a typical Mössbauer spectrometer is shown below.

Mössbauer_Spectrometer Source ⁹⁹Rh Source Drive Velocity Transducer (Drive) Absorber Sample (Absorber) in Cryostat Drive->Absorber γ-rays Detector Detector (e.g., NaI(Tl)) Absorber->Detector MCA Multichannel Analyzer (MCA) Detector->MCA PC Computer MCA->PC Data_Analysis_Workflow A Acquire Raw Mössbauer Spectrum B Identify Spectral Features (Singlet, Doublet, Sextet) A->B C Select Appropriate Fitting Model B->C D Perform Least-Squares Fit to Experimental Data C->D E Extract Hyperfine Parameters (δ, ΔE_Q, B_hf) D->E F Interpret Parameters in Terms of Material Properties E->F G Determine Oxidation State, Local Symmetry, Magnetic Ordering F->G SSNMR_Workflow A Pack Sample into Rotor B Insert Rotor into High-Field Magnet A->B C Tune and Match NMR Probe to ⁹⁹Ru Frequency B->C D Set Up Pulse Sequence (e.g., WURST-QCPMG) C->D E Acquire Free Induction Decay (FID) D->E F Fourier Transform FID to Obtain Spectrum E->F G Process and Analyze Spectrum F->G

References

Troubleshooting & Optimization

troubleshooting common issues in Ruthenium-99 NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Ruthenium-99 NMR Spectroscopy Technical Support Center

Welcome to the technical support center for Ruthenium-99 (⁹⁹Ru) NMR spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing ⁹⁹Ru NMR and may encounter challenges in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is my ⁹⁹Ru NMR signal-to-noise ratio (S/N) so low?

A1: Low signal-to-noise is a common challenge in ⁹⁹Ru NMR spectroscopy due to the intrinsic properties of the ⁹⁹Ru nucleus. It has a low gyromagnetic ratio (γ = -1.229 x 10⁷ rad T⁻¹ s⁻¹) and a low natural abundance of 12.76%.[1] Additionally, as a quadrupolar nucleus (spin I = 3/2), it often exhibits broad signals, which further reduces the apparent signal height against the baseline noise.

Troubleshooting Steps:

  • Increase the number of scans (NS): Averaging more scans is the most direct way to improve S/N. The S/N ratio increases with the square root of the number of scans.

  • Optimize the relaxation delay (D1): Ensure the relaxation delay is appropriately set. For quantitative experiments, D1 should be at least 5 times the longest T₁ of your sample.[2] For qualitative analysis where experimental time is a concern, a shorter delay coupled with a smaller pulse angle (e.g., 30-45°) can be more efficient.

  • Use an appropriate pulse sequence: For very broad signals, especially in the solid state, specialized pulse sequences like WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill) can significantly enhance sensitivity across the wide spectral width.[3][4][5]

  • Check probe tuning and matching: Proper tuning and matching of the NMR probe to the ⁹⁹Ru frequency is critical for efficient power transfer and signal detection.[6][7]

  • Increase sample concentration: If solubility permits, a higher concentration of the ruthenium complex will lead to a stronger NMR signal.

G start Low S/N Observed increase_scans Increase Number of Scans (NS) start->increase_scans optimize_d1 Optimize Relaxation Delay (D1) increase_scans->optimize_d1 check_pulse_sequence Use Appropriate Pulse Sequence (e.g., WURST-QCPMG for broad signals) optimize_d1->check_pulse_sequence tune_probe Check Probe Tuning and Matching check_pulse_sequence->tune_probe increase_concentration Increase Sample Concentration tune_probe->increase_concentration result Improved S/N increase_concentration->result

Q2: My ⁹⁹Ru NMR peaks are extremely broad. What can I do to narrow them?

A2: Significant line broadening is expected for ⁹⁹Ru due to its moderate quadrupole moment (7.9 x 10⁻² barn).[1] The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus provides an efficient relaxation mechanism (T₂ relaxation), leading to broad lines. The linewidth is often influenced by the symmetry of the coordination sphere around the ruthenium atom.

Common Causes and Solutions:

  • Quadrupolar Relaxation: This is the dominant broadening mechanism.

    • Symmetry: Complexes with higher symmetry around the Ru center (e.g., octahedral) tend to have smaller EFGs and thus narrower lines.

    • Temperature: Lowering the temperature can sometimes reduce the rate of molecular tumbling into a regime that might narrow the lines, but the effect is complex and can also lead to further broadening.

  • Chemical Exchange: If your ruthenium complex is in dynamic equilibrium with other species, this can lead to exchange broadening.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to identify and potentially resolve exchange processes. At lower temperatures, the exchange may be slowed, leading to sharper signals for the individual species.

  • Paramagnetism: If you are working with Ru(III) complexes (a d⁵ system), the presence of an unpaired electron will cause significant line broadening due to rapid relaxation.[8]

    • Characterization: For paramagnetic samples, the goal is often to characterize the broad signals rather than to narrow them. The large chemical shift dispersion can be informative.

G start Broad ⁹⁹Ru Signals Observed check_oxidation_state Is the complex Paramagnetic? (e.g., Ru(III)) start->check_oxidation_state paramagnetic Paramagnetic Broadening Expected. Focus on characterizing broad peaks. check_oxidation_state->paramagnetic Yes diamagnetic Diamagnetic Complex. Consider other broadening mechanisms. check_oxidation_state->diamagnetic No end Optimized Spectrum / Characterized Broadening paramagnetic->end check_exchange Is Chemical Exchange Possible? diamagnetic->check_exchange vt_nmr Perform Variable Temperature (VT) NMR to investigate exchange dynamics. check_exchange->vt_nmr Yes quadrupolar Broadening is likely dominated by quadrupolar relaxation. check_exchange->quadrupolar No vt_nmr->end quadrupolar->end

Q3: I am observing a rolling baseline or distorted signal at the beginning of my FID. What is the cause?

A3: This is likely due to "acoustic ringing," a phenomenon where the radiofrequency pulse induces mechanical vibrations in the probe components, which in turn generate a spurious signal.[1] This is a more significant problem for low-frequency nuclei like ⁹⁹Ru, especially on high-field instruments.

Solutions:

  • Use a specialized pulse sequence: Spectrometer software often includes pulse programs designed to suppress acoustic ringing (e.g., "aring" on some platforms). These sequences use phase cycling or other tricks to cancel out the ringing artifact.

  • Adjust the acquisition delay: Introducing a short delay (a few hundred microseconds) before the start of acquisition can allow the acoustic ringing to decay before data collection begins. However, this will introduce a first-order phase correction and may not be suitable for very rapidly decaying signals.

  • Data processing: In some cases, backward linear prediction can be used to reconstruct the initial points of the FID that are corrupted by the ringing.

Experimental Protocols and Data

Protocol: ⁹⁹Ru Pulse Width Calibration

Accurate pulse width calibration is crucial for many NMR experiments. For ⁹⁹Ru, a "hard" 90° pulse is often desired to excite the broad spectrum uniformly.

  • Sample Preparation: Use a sample with a strong, relatively sharp ⁹⁹Ru signal if possible. A common reference standard like 0.3 M K₄Ru(CN)₆ in D₂O can be used.[1]

  • Initial Setup:

    • Load a standard 1D pulse sequence.

    • Tune and match the probe for ⁹⁹Ru.

    • Set a reasonable number of scans (e.g., 64 or 128) to get a decent signal in a short time.

    • Set the relaxation delay (D1) to approximately 1-2 seconds.

  • Array the Pulse Width:

    • Use the spectrometer's automation to array the 90° pulse width (p1) over a range. A good starting point is from 2 µs to 100 µs in steps of 2 µs.

    • The goal is to observe the signal intensity as it goes through a sine wave-like modulation. You are looking for the pulse width that corresponds to a 360° flip angle, which will result in a null (zero) signal.

  • Determine the 90° Pulse:

    • Process the arrayed data.

    • Identify the pulse width that gives the null signal (the 360° pulse).

    • The 90° pulse width is the 360° pulse width divided by four.[7] It is generally more accurate to find the null of the 360° pulse than the maximum of the 90° pulse.[6][7]

  • Verification (Optional): Set the pulse width to the calculated 90° value and acquire a spectrum. The signal intensity should be at a maximum. Then, set it to the 180° value (90° x 2) and the signal should be nulled.

G prep Prepare Sample & Tune Probe setup Setup 1D Experiment prep->setup array Array Pulse Width (p1) setup->array acquire Acquire Arrayed Spectra array->acquire process Process Data acquire->process find_null Identify 360° Null process->find_null calculate Calculate 90° Pulse (p1 = p360 / 4) find_null->calculate verify Verify 90° Pulse (Optional) calculate->verify end Calibrated Pulse Width verify->end

Quantitative Data for ⁹⁹Ru NMR

The following tables summarize key NMR properties and parameters for the ⁹⁹Ru nucleus.

Table 1: Nuclear Properties of Ruthenium Isotopes

IsotopeNatural Abundance (%)Nuclear Spin (I)Quadrupole Moment (Q/m²)Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)
⁹⁹Ru12.763/27.9 x 10⁻²-1.229
¹⁰¹Ru17.065/20.457-1.377

Data sourced from IMSERC NMR Periodic Table.[1] ⁹⁹Ru is generally preferred for NMR despite its lower abundance due to its smaller quadrupole moment, which typically results in narrower lines compared to ¹⁰¹Ru.[1]

Table 2: Representative ⁹⁹Ru Chemical Shifts

Compound ClassOxidation StateExample CompoundChemical Shift (δ/ppm)Reference
Cyanide ComplexRu(II)K₄[Ru(CN)₆]0[1]
Ammine ComplexRu(II)[Ru(NH₃)₆]²⁺7820[9]
Aqua ComplexRu(II)[Ru(OH₂)₆]²⁺16050[9]
OrganometallicRu(II)Data varies widely with ligand environment-[10]
Paramagnetic ComplexesRu(III)[trans-RuIIICl₄(DMSO)(4-R-py)]⁻Highly variable, large shifts[8]

Note: The chemical shift range for ⁹⁹Ru is vast, spanning thousands of ppm. The values are highly sensitive to the ligand environment and oxidation state.

Table 3: Relaxation and Acquisition Parameters

ParameterTypical Range/ValueNotes
T₁ (Longitudinal Relaxation)Milliseconds to secondsCan be short for paramagnetic Ru(III) complexes. For diamagnetic species, T₁ values can be on the order of seconds.[11]
T₂ (Transverse Relaxation)Microseconds to millisecondsGenerally very short due to quadrupolar relaxation, leading to broad lines.[1] T₂ is always less than or equal to T₁.
Relaxation Delay (D1)1-5 x T₁For quantitative results, a delay of 5 x T₁ is recommended to allow for full relaxation.[2]
Acquisition Time (AT)Typically shortDue to fast T₂ decay, long acquisition times do not significantly improve S/N and can add unnecessary noise.

References

optimizing signal-to-noise ratio in Ruthenium-99 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ruthenium-99 (⁹⁹Ru) Nuclear Magnetic Resonance (NMR) Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes, with a focus on maximizing the signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my ⁹⁹Ru NMR experiment so low?

A1: Several intrinsic properties of the ⁹⁹Ru nucleus contribute to its low NMR sensitivity, resulting in a low signal-to-noise ratio. These include:

  • Low Gyromagnetic Ratio (γ): ⁹⁹Ru has a small gyromagnetic ratio, which directly leads to a lower NMR signal intensity.

  • Moderate Quadrupole Moment: As a quadrupolar nucleus (spin I = 5/2), ⁹⁹Ru interacts with electric field gradients, leading to broader signals and faster relaxation, which can reduce signal intensity.[1]

  • Low Natural Abundance: The natural abundance of ⁹⁹Ru is only 12.76%, meaning that only a small fraction of ruthenium atoms in a sample are NMR-active.

Q2: I'm observing a rolling or distorted baseline in my ⁹⁹Ru spectrum. What is the cause and how can I fix it?

A2: A common issue with low-frequency nuclei like ⁹⁹Ru is acoustic ringing . This phenomenon occurs when the radiofrequency pulse causes the probe components to vibrate, generating spurious signals that distort the baseline.

  • At the acquisition stage: You can mitigate acoustic ringing by using a longer pre-scan delay. However, this may lead to some signal loss for rapidly decaying signals. Specialized pulse sequences like EASY (Elimination of Artifacts in NMR SpectroscopY) or zgig_pisp are designed to suppress such artifacts.

  • During data processing: If the data has already been acquired, you can use baseline correction algorithms available in most NMR processing software to flatten the baseline.

Q3: How can I enhance the signal intensity for my solid-state ⁹⁹Ru experiments?

A3: For solid-state NMR of quadrupolar nuclei like ⁹⁹Ru, specialized pulse sequences are crucial for signal enhancement. Two powerful techniques are:

  • WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill): This sequence uses adiabatic pulses to excite a very broad range of frequencies, making it ideal for the wide powder patterns typical of ⁹⁹Ru. The CPMG train enhances sensitivity by acquiring a series of echoes.

  • BRAIN-CP (Broadband Adiabatic Inversion - Cross Polarization): This technique enhances the ⁹⁹Ru signal by transferring polarization from abundant nearby protons (¹H). This is particularly effective for organometallic ruthenium complexes.

Q4: What are some general troubleshooting steps I can take to improve my ⁹⁹Ru NMR results?

A4: Beyond specific techniques for ⁹⁹Ru, general NMR best practices are essential:

  • Sample Preparation: Ensure your sample is homogeneous and free of particulate matter. For solid-state NMR, proper packing of the rotor is critical.

  • Shimming: Carefully shim the magnetic field to achieve the best possible homogeneity, which will result in sharper lines and better signal-to-noise.

  • Tuning and Matching: Properly tune and match the probe for the ⁹⁹Ru frequency to ensure efficient transfer of radiofrequency power.

  • Receiver Gain: Set the receiver gain appropriately to avoid clipping the signal (which distorts the spectrum) or setting it too low (which reduces the signal-to-noise).

Troubleshooting Guides

Low Signal-to-Noise Ratio

If you are experiencing a low signal-to-noise ratio, follow this decision tree to identify and address the potential cause:

Low_SNR_Troubleshooting start Low S/N Ratio check_sample Check Sample Concentration & Purity start->check_sample check_shimming Check Shimming check_sample->check_shimming Sample OK check_tuning Check Probe Tuning & Matching check_shimming->check_tuning Shims OK increase_scans Increase Number of Scans (nt) check_tuning->increase_scans Tuning OK use_enhancement Use Signal Enhancement Technique increase_scans->use_enhancement S/N still low wurst_qcmpg WURST-QCPMG (for broad patterns) use_enhancement->wurst_qcmpg brain_cp BRAIN-CP (if protons are present) use_enhancement->brain_cp optimized Signal Optimized wurst_qcmpg->optimized brain_cp->optimized

Fig. 1: Troubleshooting decision tree for low signal-to-noise ratio.
Baseline Distortions (Acoustic Ringing)

For issues with distorted baselines, consider the following workflow:

Acoustic_Ringing_Workflow start Distorted Baseline (Acoustic Ringing) acquisition During Acquisition start->acquisition processing Post-Processing start->processing increase_delay Increase Pre-scan Delay acquisition->increase_delay use_pulse_sequence Use Anti-Ringing Pulse Sequence (e.g., EASY) acquisition->use_pulse_sequence baseline_correction Apply Baseline Correction Algorithm processing->baseline_correction corrected Baseline Corrected increase_delay->corrected use_pulse_sequence->corrected baseline_correction->corrected Experimental_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_optimization 3. Parameter Optimization cluster_acq 4. Data Acquisition cluster_proc 5. Data Processing sample_prep Homogenize and pack sample tune_match Tune and match probe sample_prep->tune_match load_sequence Load pulse sequence tune_match->load_sequence calibrate_pulses Calibrate pulse widths load_sequence->calibrate_pulses set_delays Set delays and contact times calibrate_pulses->set_delays optimize_scans Optimize number of scans set_delays->optimize_scans acquire_data Acquire FID optimize_scans->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correction ft->phase_baseline analysis Spectral Analysis phase_baseline->analysis

References

Technical Support Center: Synthesis of Ruthenium Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the query specified Ruthenium-99, a stable isotope, this guide focuses on the synthesis of compounds containing radioactive ruthenium isotopes (e.g., 97Ru, 103Ru). The challenges and protocols associated with these isotopes are more relevant for researchers, scientists, and drug development professionals in the context of creating radiopharmaceuticals for imaging and therapy.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of ruthenium-based radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioactive ruthenium isotopes used in drug development and why?

A1: The most prominent radioactive isotopes of ruthenium for medical applications are Ruthenium-97 (B1201883) (97Ru) and Ruthenium-103 (B1205195) (103Ru).

  • Ruthenium-97 (97Ru) is favored for diagnostic imaging using Single-Photon Emission Computed Tomography (SPECT). It decays by electron capture and emits gamma radiation (215.7 keV) that is ideal for SPECT detectors.[1][2]

  • Ruthenium-103 (103Ru) is a β− emitter and is considered for therapeutic applications. It can be used as a model nuclide for 97Ru in preclinical studies due to its better availability.[1][2]

  • Ruthenium-106 (106Ru) is another radioisotope used in brachytherapy, particularly for eye tumors.[1][3]

The combination of 97Ru for imaging and 103Ru for therapy presents a potential "theranostic pair."[2]

Q2: What makes the synthesis of ruthenium compounds challenging?

A2: The primary challenges stem from ruthenium's complex aqueous chemistry.[4] Key difficulties include:

  • Multiple Oxidation States: Ruthenium can exist in various oxidation states (commonly Ru(II) and Ru(III) in drug candidates), and controlling this during synthesis is critical. Ru(III) complexes are often less reactive and act as "prodrugs" that are activated by reduction to the more active Ru(II) state within the hypoxic environment of tumors.[5][6][7]

  • Precursor Stability: The stability of ruthenium precursors is crucial for successful synthesis. Many precursors are sensitive to air and moisture, which can complicate handling and lead to lower yields.[8] Volatile precursors are required for deposition techniques like ALD and CVD.[9][10][11]

  • Complex Speciation: In solution, ruthenium can form various species, including stable and difficult-to-extract nitrosyl complexes, especially in nitric acid solutions.[4][12]

  • Ligand Exchange Kinetics: The rate at which ligands are exchanged in the ruthenium coordination sphere influences the compound's reactivity and stability, which must be carefully tuned for biological activity.[13]

Q3: What are the main strategies for purifying ruthenium radiopharmaceuticals?

A3: Purification is essential to remove unreacted radionuclide, precursors, and byproducts. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for characterizing and purifying radiolabeled compounds like [103Ru]BOLD-100.[1][14]

  • Column Chromatography: Silica or alumina (B75360) columns are frequently used to purify non-radioactive ruthenium complexes, often with acetonitrile (B52724) as the eluent.[15]

  • Solvent Extraction: This technique is used to separate ruthenium from aqueous solutions, for example, using Aliquat 336 as an extractant. Nitric acid (HNO3) is often an effective stripping agent to recover the ruthenium from the organic phase.[16][17]

  • Precipitation/Reprecipitation: Products can be purified by precipitating the desired compound from the reaction mixture, followed by washing. Dropwise addition to a solvent like diethyl ether is a common reprecipitation technique.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Radiochemical Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.Optimize reaction parameters. For instance, some ruthenium extractions are highly pH-dependent, with efficiency increasing at higher pH.[16] For complex formation, heating under reflux for several hours is common.[2][18]
Precursor Instability: The Ru(III) precursor may be degrading or contain inactive Ru(IV) species.Ensure precursors are stored under appropriate inert conditions. Refluxing the precursor (e.g., RuCl3) in HCl and ethanol (B145695) can help ensure the absence of Ru(IV) species before reaction.[2]
Poor Ligand Reactivity: The chosen ligand may be sterically hindered or contain strongly electron-withdrawing groups that reduce reactivity.[19]Modify the ligand structure to enhance reactivity. If decarboxylation is an issue upon heating, consider alternative synthetic routes or protecting groups.[20]
Solvent Choice: The solvent may not be optimal for the reaction.Screen different solvents. For example, in certain oxidation reactions, switching to acetonitrile from solvents like THF or toluene (B28343) can significantly improve yields.[21][22]
Product Impurity / Multiple Products Incomplete Reaction: The reaction may not have gone to completion.Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or HPLC.
Side Reactions: The ruthenium precursor or ligand may be participating in unintended side reactions.Use a more stable precursor.[8] Purify ligands before use. Ensure the reaction is performed under an inert atmosphere (e.g., argon) if reactants are air-sensitive.[15]
Complex Speciation: Ruthenium's varied coordination chemistry can lead to the formation of multiple complex species.Tightly control stoichiometry and reaction conditions. Purification via HPLC is often necessary to isolate the desired species.[1]
Difficulty in Purification Product and Impurities Have Similar Properties: The desired compound and byproducts may have similar polarity or size, making separation difficult.Optimize the chromatography method (e.g., change the stationary phase, solvent gradient in HPLC). Consider an alternative purification technique like solvent extraction or reprecipitation.[15][16]
Formation of Insoluble Species: Ruthenium dioxide (RuO2) can precipitate, especially from oxidized forms like ruthenium tetroxide (RuO4).[12]Control the oxidation state carefully. If working with RuO4, ensure conditions do not favor reduction to insoluble RuO2 during the desired step.
Ineffective Stripping (Solvent Extraction): The ruthenium complex is not efficiently back-extracted into the aqueous phase.Screen different stripping agents and concentrations. 8 M HNO3 has been shown to be more effective than HCl for back-extracting certain ruthenium complexes.[16]

Quantitative Data Summary

Table 1: Example Yields for Ruthenium Complex Synthesis

Ruthenium Compound TypePrecursor(s)Ligand(s)ConditionsYieldReference
Ru(II) NNN ComplexesRu(PPh3)3Cl2Tridentate NNN LigandsToluene, reflux, 2 hours82-87%[18]
Trinuclear Ru CarbonylsRu3(CO)12Pyridine-alkoxide ligandsXylene, reflux65-70%[21][22]
--INVALID-LINK--2Ru(bpy)Cl45-chloro-1,10-phenanthrolineH2O, reflux, 5 hours71% (purified)[15]
[97Ru]Indazolium intermediate[97Ru]RuCl3IndazoleHCl, reflux, 3 hours61%[2]

Detailed Experimental Protocols

Protocol: Three-Step Radiosynthesis of Carrier-Added [97/103Ru]BOLD-100

This protocol is adapted from the synthesis of the promising ruthenium-based anticancer agent BOLD-100.[2] Carrier-added (c.a.) means that non-radioactive ruthenium is included in the synthesis.

Step 1: Preparation of c.a. [97/103Ru]Indazolium Complex

  • Take a solution of c.a. [97Ru]RuCl3 or [103Ru]RuCl3 in 8 M HCl.

  • Add concentrated HCl (37%) and ethanol.

  • Reflux the mixture for 3 hours. This step ensures the absence of interfering Ru(IV) species.

  • Add a solution of indazole (approx. 6.6 equivalents) dissolved in water and concentrated HCl.

  • Reflux the new mixture for an additional 3 hours.

  • Cool the reaction to room temperature, allowing a suspension to form.

  • Centrifuge the suspension and remove the supernatant.

  • Wash the remaining solid three times with 2 M HCl to obtain the indazolium complex intermediate.

Step 2: Conversion to Cesium Salt

  • Treat the indazolium complex from Step 1 with an excess of cesium chloride (CsCl) at room temperature.

  • This step converts the complex into the corresponding cesium salt.

Step 3: Cation Exchange to Final Sodium Salt ([97/103Ru]BOLD-100)

  • Perform a cation exchange from cesium to sodium using an aqueous solution of sodium aluminum sulfate.

  • The final product is the radiolabeled BOLD-100 compound.

  • Characterize and confirm purity using HPLC.

Visualizations

Experimental Workflow Diagram

cluster_0 Step 1: Precursor Activation & Ligand Coordination cluster_1 Step 2 & 3: Salt Conversion & Purification Precursor [Ru]RuCl3 in HCl Activation Reflux in HCl/Ethanol (Ensures Ru(III) state) Precursor->Activation Ligand Add Indazole Ligand Activation->Ligand Coordination Reflux for 3 hours Ligand->Coordination Intermediate Ru Complex Coordination->Intermediate Conversion Add CsCl (RT) Intermediate->Conversion Cation_Exchange Add Na Salt Solution Conversion->Cation_Exchange Final_Product Final Radiolabeled Ruthenium Compound Cation_Exchange->Final_Product Purification HPLC Purification & Analysis Final_Product->Purification

Caption: General workflow for the synthesis of a radiolabeled ruthenium compound.

Troubleshooting Logic Diagram

Start Low Yield or Impure Product? Check_Precursor Is Precursor Stable & Pure? Start->Check_Precursor Precursor_No Source New Precursor or Re-purify Check_Precursor->Precursor_No No Precursor_Yes Are Reaction Conditions Optimal? Check_Precursor->Precursor_Yes Yes Conditions_No Optimize Temp, Time, pH, Solvent, Atmosphere Precursor_Yes->Conditions_No No Conditions_Yes Is Purification Method Effective? Precursor_Yes->Conditions_Yes Yes Purification_No Develop New HPLC Method or Try Extraction/Crystallization Conditions_Yes->Purification_No No Purification_Yes Consider Ligand Reactivity Issues Conditions_Yes->Purification_Yes Yes

Caption: Decision tree for troubleshooting common synthesis problems.

References

Ruthenium-99 Mössbauer Spectroscopy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Ruthenium-99 (⁹⁹Ru) Mössbauer spectra.

Troubleshooting Guide

This guide addresses common issues encountered during ⁹⁹Ru Mössbauer spectroscopy experiments that can adversely affect spectral resolution.

Question: Why are my spectral lines excessively broad, leading to poor resolution?

Answer: Broad spectral lines in ⁹⁹Ru Mössbauer spectroscopy can originate from several factors related to the sample, the experimental setup, or the data acquisition parameters.

  • Sample Preparation: Inhomogeneous sample thickness or non-uniform distribution of the absorber material can cause a distribution of absorption environments, leading to line broadening. For powdered samples, ensure fine grinding and uniform dispersion in a sample holder.

  • Absorber Thickness: An overly thick absorber can lead to saturation effects and line broadening. Optimization of the absorber thickness is crucial. While ideal thickness depends on the specific compound and its ruthenium content, a general guideline is to aim for a thickness that results in a reasonable absorption effect without significant broadening.

  • Temperature Stability: Temperature gradients across the sample or fluctuations during the measurement can broaden the spectral lines. Ensure the cryostat maintains a stable and uniform temperature. For many ruthenium compounds, measurements are performed at liquid helium temperature (4.2 K) to maximize the recoil-free fraction and reduce thermal broadening.[1][2]

  • Vibrations: Mechanical vibrations from the surrounding environment or the cryostat itself can introduce noise and broaden the Mössbauer spectrum. Implementing vibration isolation measures is essential for high-resolution measurements.

Question: My spectrum has a low signal-to-noise ratio. How can I improve it?

Answer: A low signal-to-noise ratio can obscure subtle spectral features. Several approaches can be taken to enhance it:

  • Increase Data Acquisition Time: Mössbauer spectroscopy is a counting technique, and the statistical quality of the spectrum improves with the square root of the number of counts. Longer measurement times will generally lead to a better signal-to-noise ratio.

  • Optimize Source-Detector Geometry: Ensure the detector is positioned to maximize the counting of gamma rays transmitted through the sample.

  • Use a Stronger Source: A more active ⁹⁹Rh source will provide a higher gamma-ray flux, leading to better statistics in a shorter time. However, be mindful of potential detector saturation.

  • Effective Shielding: Shield the detector from background radiation to reduce noise.

Question: I am observing overlapping spectral features that are difficult to resolve. What can I do?

Answer: Overlapping peaks are a common challenge in Mössbauer spectroscopy, especially for complex materials with multiple ruthenium sites.

  • Low-Temperature Measurements: Cooling the sample to cryogenic temperatures (e.g., 4.2 K) can reduce the linewidths and may increase the separation between different spectral components, thereby improving resolution.[1][2]

  • Data Analysis Techniques: Utilize deconvolution algorithms during data analysis to numerically separate overlapping peaks. These methods fit the experimental spectrum with a sum of theoretical lineshapes (e.g., Lorentzian or Voigt profiles) to extract the parameters of the individual components.

  • Magnetic Field Application: In some cases, applying an external magnetic field can help to resolve overlapping components by inducing different magnetic splittings for different ruthenium sites.

Frequently Asked Questions (FAQs)

Q1: What is the typical source used for ⁹⁹Ru Mössbauer spectroscopy?

A1: The standard source for ⁹⁹Ru Mössbauer spectroscopy is ⁹⁹Rh (Rhodium-99), which decays to the excited state of ⁹⁹Ru. The ⁹⁹Rh is typically prepared by bombarding a rhodium metal foil or powder with protons or deuterons in a cyclotron. The source is usually used at the same low temperature as the absorber to maximize the recoil-free fraction.

Q2: Why are cryogenic temperatures, like 4.2 K, often necessary for ⁹⁹Ru Mössbauer spectroscopy?

A2: The recoil-free fraction, or the probability of recoil-free gamma-ray emission and absorption (the Mössbauer effect), is highly dependent on temperature. For ⁹⁹Ru, this fraction is often too low at room temperature to obtain a usable spectrum. Cooling the source and the absorber to cryogenic temperatures, typically that of liquid helium (4.2 K), significantly increases the recoil-free fraction, leading to a measurable absorption signal and narrower spectral lines.[1][2]

Q3: How does absorber thickness affect the resolution of the spectrum?

A3: The thickness of the absorber plays a critical role. An optimal thickness will maximize the absorption effect without causing significant line broadening. If the absorber is too thin, the absorption will be weak, resulting in a poor signal-to-noise ratio. Conversely, if it is too thick, it can lead to "thickness broadening" of the spectral lines, which degrades resolution. The ideal thickness depends on the concentration of ruthenium in the sample and its Mössbauer-Lamb factor.

Q4: What are the typical ranges for isomer shifts and quadrupole splittings in ⁹⁹Ru compounds?

A4: The isomer shift (IS) and quadrupole splitting (QS) are key parameters obtained from ⁹⁹Ru Mössbauer spectra that provide information about the chemical environment of the ruthenium nucleus. The isomer shift is sensitive to the oxidation state and covalency, while the quadrupole splitting is sensitive to the local symmetry of the ruthenium site. Typical values are summarized in the tables below.

Quantitative Data

The following tables summarize typical ⁹⁹Ru Mössbauer parameters for various ruthenium compounds. All isomer shifts are reported relative to Ru metal at 4.2 K.

Table 1: ⁹⁹Ru Mössbauer Parameters for Selected Ruthenium Compounds

CompoundOxidation StateTemperature (K)Isomer Shift (mm/s)Quadrupole Splitting (mm/s)
K₂[Ru(NO)Cl₅]Ru(II)4.2-0.43~0
[Ru(NO)(NH₃)₅]Cl₃Ru(II)4.2-0.180.42
--INVALID-LINK--₂Ru(II)4.2-0.210.39
--INVALID-LINK--₂Ru(II)4.2-0.220.41
SrRuO₃Ru(IV)4.2-0.3250.43
CaRuO₃Ru(IV)4.2-0.28~0
BaRuO₃Ru(IV)4.2-0.23~0
Y₂Ru₂O₇Ru(IV)4.2-0.25~0

Data sourced from multiple studies for comparison.[1][2]

Table 2: Magnetic Hyperfine Splitting in ⁹⁹Ru Compounds

CompoundTemperature (K)Magnetic Hyperfine Field (kG)
SrRuO₃4.2352
SrRuO₃77315
Y₂Ru₂O₇4.2126

Magnetic hyperfine splitting is observed in magnetically ordered materials.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Powdered Absorber

  • Grinding: Finely grind the ruthenium-containing compound using an agate mortar and pestle to ensure a homogeneous powder.

  • Sample Holder: Use a sample holder made of a material that is transparent to the 90 keV gamma rays of ⁹⁹Ru, such as aluminum or a polymer.

  • Dispersion: Uniformly disperse the powdered sample in the sample holder. The amount of sample should be calculated to achieve the optimal absorber thickness. This can be estimated based on the ruthenium content of the compound.

  • Sealing: Seal the sample holder to ensure containment of the powder, especially during cooling in the cryostat.

Protocol 2: Low-Temperature Data Acquisition

  • Cryostat Setup: Mount the prepared absorber and the ⁹⁹Rh source in a liquid helium cryostat. Ensure good thermal contact for both the source and the absorber with the cold finger of the cryostat.

  • Cooling: Cool the cryostat down to the desired temperature, typically 4.2 K. Monitor the temperature to ensure stability throughout the experiment.

  • Spectrometer Calibration: Calibrate the velocity scale of the Mössbauer spectrometer using a standard reference material, such as α-Fe for ⁵⁷Fe spectroscopy, and then establish the correct velocity range for ⁹⁹Ru.

  • Data Collection: Begin data acquisition. The collection time will depend on the strength of the source, the concentration of ruthenium in the sample, and the desired signal-to-noise ratio. It can range from several hours to several days.

  • Data Folding: The collected data is typically "folded" to correct for the geometric effect of the moving source, resulting in a flat baseline.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution in ⁹⁹Ru Mössbauer Spectra cluster_sample Sample-Related Issues cluster_instrument Instrumental Factors Start Poor Spectral Resolution (Broad Lines) CheckSample Evaluate Sample Preparation Start->CheckSample CheckTemp Verify Temperature Stability Start->CheckTemp CheckVibration Assess Vibration Isolation Start->CheckVibration CheckThickness Optimize Absorber Thickness CheckSample->CheckThickness If sample is homogeneous GoodResolution Improved Resolution CheckSample->GoodResolution After re-preparation DataAnalysis Employ Deconvolution Techniques CheckTemp->DataAnalysis If stable CheckTemp->GoodResolution After stabilization CheckVibration->DataAnalysis If isolated CheckVibration->GoodResolution After isolation CheckThickness->DataAnalysis If thickness is optimal CheckThickness->GoodResolution After optimization DataAnalysis->GoodResolution Successful deconvolution ExperimentalWorkflow Experimental Workflow for ⁹⁹Ru Mössbauer Spectroscopy PrepSource Source Preparation (⁹⁹Rh) CryoSetup Cryostat Assembly (Source & Absorber) PrepSource->CryoSetup PrepAbsorber Absorber Preparation (⁹⁹Ru Compound) PrepAbsorber->CryoSetup Cooling Cool to 4.2 K CryoSetup->Cooling Calibration Spectrometer Calibration Cooling->Calibration DataAcq Data Acquisition Calibration->DataAcq DataProcessing Data Processing (Folding, Fitting) DataAcq->DataProcessing Analysis Spectral Analysis (IS, QS, Hf) DataProcessing->Analysis

References

sample preparation techniques for solid-state Ruthenium-99 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-state Ruthenium-99 (⁹⁹Ru) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to sample preparation and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the ⁹⁹Ru nucleus that are relevant for solid-state NMR?

A1: ⁹⁹Ru is a quadrupolar nucleus with a nuclear spin (I) of 5/2.[1] While its natural abundance is relatively low at 12.76%, it is often preferred for NMR studies over ¹⁰¹Ru due to its smaller nuclear quadrupole moment, which generally results in narrower spectral lines.[1] However, its low gyromagnetic ratio and quadrupolar nature present challenges in obtaining high-resolution solid-state NMR spectra.[1]

Q2: Why are my ⁹⁹Ru solid-state NMR signals so broad?

A2: Broad signals in solid-state NMR of ⁹⁹Ru are common and can be attributed to several factors:

  • Quadrupolar Broadening: As a quadrupolar nucleus, ⁹⁹Ru interacts with the electric field gradient at the nucleus, which is a major source of line broadening. This interaction is often very large and can lead to spectra that are several megahertz wide.

  • Chemical Shift Anisotropy (CSA): In a solid sample, the chemical shift of the ⁹⁹Ru nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. This orientation-dependent interaction, known as CSA, contributes significantly to the overall line broadening.[2]

  • Dipolar Coupling: Magnetic interactions between the ⁹⁹Ru nucleus and other nearby nuclei (homonuclear and heteronuclear) also contribute to line broadening.[2]

  • Sample Heterogeneity: If the sample is not a well-ordered crystalline powder, variations in the local environment of the -Ru nuclei can lead to a distribution of chemical shifts and further broaden the signal.[2]

Q3: What is Magic Angle Spinning (MAS) and why is it crucial for ⁹⁹Ru solid-state NMR?

A3: Magic Angle Spinning (MAS) is a technique where the sample is rotated at a high frequency (typically 1 to 130 kHz) at a specific angle of 54.74° with respect to the external magnetic field.[3] This technique is essential for obtaining higher resolution spectra in solid-state NMR by averaging out anisotropic interactions like dipolar coupling and chemical shift anisotropy.[3][4] For quadrupolar nuclei like ⁹⁹Ru, MAS helps to narrow the broad spectral lines, making it possible to resolve different ruthenium sites in the sample.[3]

Q4: What is a suitable reference compound for ⁹⁹Ru solid-state NMR?

A4: A common reference standard for ⁹⁹Ru NMR is a 0.3 M solution of K₄Ru(CN)₆ in D₂O, which is defined as 0.0 ppm.[1][5] For solid-state experiments, solid Ru(NH₃)₆Cl₂ has been proposed as an ideal secondary reference due to its narrow isotropic ⁹⁹Ru NMR peak.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during sample preparation and data acquisition for solid-state ⁹⁹Ru NMR experiments.

Sample Preparation Issues

Q5: My MAS rotor crashed during the experiment. What could be the cause and how can I prevent it?

A5: A rotor crash is a serious issue that can damage the NMR probe.[7] Common causes and preventative measures are outlined below:

Potential Cause Prevention Strategy
Improperly Packed Sample Ensure the sample is finely powdered and packed evenly and tightly into the rotor to maintain balance during high-speed spinning.[7][8]
Damaged Rotor or Cap Inspect rotors and caps (B75204) for any signs of damage before use. Never use a damaged rotor as it is weakened and prone to failure.[7]
Loose Cap Make sure the cap fits snugly on the rotor. A loose cap can come off during spinning, leading to a crash.[7]
Sample Overheating Be aware of potential sample heating due to friction at high spinning speeds. If a sample melts or releases gas, it can unbalance the rotor.[7]
Exceeding Rated Spinning Speed Do not spin the rotor faster than its specified maximum speed.[7]
Sudden Start/Stop Gradually increase and decrease the spinning speed to maintain stability.[7]

Q6: I'm having trouble packing my solid sample into the NMR rotor. What is the correct procedure?

A6: Proper rotor packing is critical for stable magic angle spinning and high-quality spectra.

G Experimental Workflow: Packing a Solid-State NMR Rotor cluster_prep Sample Preparation cluster_packing Rotor Packing cluster_final Final Steps grind Grind Sample to a Fine Powder inspect Inspect Rotor and Cap for Damage grind->inspect place_rotor Place Rotor in Packing Tool inspect->place_rotor add_sample Add a Small Amount of Sample place_rotor->add_sample pack_down Pack Sample Down Firmly add_sample->pack_down repeat_packing Repeat Adding and Packing pack_down->repeat_packing repeat_packing->add_sample if not full check_fill Check Fill Height (leave space for cap) repeat_packing->check_fill if full cap_rotor Securely Place Cap on Rotor check_fill->cap_rotor clean_rotor Clean Exterior of Rotor cap_rotor->clean_rotor mark_rotor Mark Rotor Bottom for Speed Detection clean_rotor->mark_rotor test_spin Test Spin in a Test Station mark_rotor->test_spin

Caption: Workflow for packing a solid-state NMR rotor.

Data Acquisition and Spectral Quality Issues

Q7: My ⁹⁹Ru signal-to-noise ratio (S/N) is very poor. How can I improve it?

A7: A low S/N is a common challenge due to the low sensitivity of the ⁹⁹Ru nucleus. Here are some strategies to improve it:

Strategy Details
Increase Number of Scans The S/N ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
Optimize Pulse Sequence For quadrupolar nuclei like ⁹⁹Ru, specialized pulse sequences such as Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be used to enhance the signal by acquiring multiple echoes within a single scan.[9]
Use a Higher Magnetic Field Higher magnetic fields increase the population difference between spin states, leading to a stronger NMR signal.
Cryogenic Probes If available, using a cryogenically cooled probe can significantly reduce thermal noise and improve the S/N.
Sample Quantity Ensure the rotor is filled as much as possible with the sample to maximize the number of nuclei in the detection volume.[10]
Optimize Recycle Delay The recycle delay between scans should be set appropriately based on the spin-lattice relaxation time (T₁) of the ⁹⁹Ru nucleus in your sample to allow for sufficient relaxation and avoid signal saturation.

Q8: I am observing a rolling baseline or distorted lineshapes in my ⁹⁹Ru spectrum. What could be the cause?

A8: These issues are often caused by "acoustic ringing," an artifact that is more pronounced for low-frequency nuclei like ⁹⁹Ru.[1][11]

  • What is Acoustic Ringing? When a radiofrequency pulse is applied, it can cause mechanical vibrations in the probe components, which in turn generate a spurious electronic signal that is detected by the receiver.[11] This "ringing" can obscure the initial part of the Free Induction Decay (FID) and lead to baseline distortions and phasing problems in the final spectrum.[11]

  • Solutions for Acoustic Ringing:

    • Acquisition Delay: Introduce a short delay between the pulse and the start of data acquisition to allow the ringing to decay. However, this can introduce a large phase error that needs to be corrected during data processing.[12]

    • Specialized Pulse Sequences: Use pulse sequences designed to minimize acoustic ringing, such as Bruker's "aring" and "aring2" pulse programs or the EASY (Elimination of Artifacts in NMR SpectroscopY) sequence.[12][13]

    • Spin-Echo Experiments: A spin-echo sequence can help to refocus the desired NMR signal while allowing the initial acoustic ringing to subside.[14]

G Troubleshooting Common ⁹⁹Ru SSNMR Issues cluster_sn Low Signal-to-Noise cluster_broad Excessive Line Broadening cluster_artifact Baseline/Lineshape Artifacts start Initial Observation of Poor Spectrum increase_scans Increase Number of Scans start->increase_scans Low S/N increase_mas Increase MAS Speed start->increase_mas Broad Lines acoustic_ringing Suspect Acoustic Ringing start->acoustic_ringing Distorted Baseline optimize_pulse Optimize Pulse Sequence (e.g., QCPMG) increase_scans->optimize_pulse check_sample Check Sample Packing and Quantity optimize_pulse->check_sample higher_field Use a Higher Magnetic Field increase_mas->higher_field check_crystallinity Assess Sample Crystallinity higher_field->check_crystallinity aring_pulse Use 'aring' or EASY Pulse Sequence acoustic_ringing->aring_pulse add_delay Introduce Acquisition Delay aring_pulse->add_delay

Caption: A decision tree for troubleshooting common issues in ⁹⁹Ru solid-state NMR.

Q9: My sample contains water. How does hydration affect my solid-state NMR spectrum?

A9: The presence of water can significantly impact the solid-state NMR spectrum. The mobility of water molecules can influence the relaxation times of the ⁹⁹Ru nuclei.[15] In some cases, dehydration of a sample can lead to an increase in signal intensity by reducing molecular motions that can interfere with techniques like cross-polarization.[16] However, the effect of hydration is sample-dependent, and in some systems, water may be integral to the structure.

Experimental Protocols

Protocol 1: Basic Solid-State ⁹⁹Ru NMR Data Acquisition

This protocol provides a general procedure for acquiring a one-dimensional ⁹⁹Ru solid-state NMR spectrum.

  • Sample Preparation:

    • Grind the solid sample into a fine, homogeneous powder using a mortar and pestle.[8]

    • Carefully pack the powdered sample into an appropriate MAS rotor (e.g., 4 mm), ensuring it is well-balanced.[8][17]

    • Secure the cap on the rotor and clean the exterior.[17]

  • Spectrometer Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Set the magic angle to 54.74°. This is often calibrated using a standard sample like KBr.[4]

    • Gradually increase the MAS rate to the desired speed (e.g., 5-15 kHz).[17]

    • Tune and match the probe for the ⁹⁹Ru frequency to ensure efficient radiofrequency pulse transmission and signal detection.[8]

  • Data Acquisition:

    • Set the spectrometer to the correct ⁹⁹Ru resonance frequency for the given magnetic field strength.

    • Calibrate the 90° pulse width for ⁹⁹Ru using a suitable reference sample like solid Ru(NH₃)₆Cl₂.[5]

    • Select an appropriate pulse sequence. For a simple direct excitation experiment, a single pulse followed by acquisition can be used. For signal enhancement, a QCPMG sequence is recommended.[9]

    • Set the acquisition parameters:

      • Spectral Width: Should be large enough to encompass the entire ⁹⁹Ru signal.

      • Recycle Delay: Typically set to 1.3 to 5 times the T₁ of the ⁹⁹Ru nucleus.

      • Number of Scans: Accumulate a sufficient number of scans to achieve the desired S/N. This can range from thousands to hundreds of thousands of scans depending on the sample.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the resulting spectrum.

    • Reference the chemical shift scale using a known reference compound.[5]

Quantitative Data Summary

The following table summarizes some reported solid-state ⁹⁹Ru NMR parameters for various compounds. These values can serve as a useful reference for identifying and characterizing ruthenium species in your samples.

CompoundIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzAsymmetry Parameter (ηQ)Magnetic Field (T)
Ru(NH₃)₆Cl₂7569 ± 1--11.75
K₄Ru(CN)₆----
K₄Ru(CN)₆ · 3H₂O----
Ru₃(CO)₁₂ (Site 1)-1.36 - 1.85--
Ru₃(CO)₁₂ (Site 2)-1.36 - 1.85--
Ru₃(CO)₁₂ (Site 3)-1.36 - 1.85--

Data sourced from Ooms and Wasylishen, J. Am. Chem. Soc. 2004, 126, 35, 10972-10980.[6] Note that for some entries, specific values were not provided in the referenced literature.

References

minimizing background noise in Ruthenium-99 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during Ruthenium-99 detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary gamma ray energies of interest when working with Ruthenium-99?

A1: While Ruthenium-99 is a stable isotope, it is the decay product of Technetium-99 (⁹⁹Tc), which has a very long half-life. ⁹⁹Tc itself is the decay product of the widely used medical radioisotope Technetium-99m (⁹⁹ᵐTc). Therefore, in the context of radiopharmaceuticals and drug development, the primary gamma-ray emission of interest is from the decay of ⁹⁹ᵐTc at 140.5 keV .[1][2] A much weaker gamma ray at 89.6 keV is also associated with the decay chain to ⁹⁹Ru.[1][3]

Q2: What are the main sources of background noise in Ruthenium-99 detection?

A2: Background noise in gamma spectroscopy originates from various sources that can interfere with the accurate detection of ⁹⁹ᵐTc/⁹⁹Tc gamma rays. These sources can be broadly categorized as:

  • Environmental Radioactivity: Naturally Occurring Radioactive Materials (NORM) are present in the surrounding environment, including building materials (concrete, bricks) and soil. The most common sources are Potassium-40 (⁴⁰K) and the decay products of the Uranium-238 and Thorium-232 series.[4][5]

  • Cosmic Radiation: High-energy particles from space, primarily muons, can interact with the detector and shielding materials, creating a significant source of background.[5][6]

  • Compton Scattering: This is a major source of background where higher-energy gamma rays are scattered within the detector, creating a continuous spectrum of lower-energy signals that can obscure the 140.5 keV peak of ⁹⁹ᵐTc.[7][8]

  • Instrumental and Electronic Noise: The detector and associated electronics can generate noise, which typically affects the very low-energy region of the spectrum.[9]

  • Radon: Radon gas (²²²Rn), a decay product of uranium, and its progeny are present in the air and can accumulate in the measurement area, contributing to the background spectrum.[6]

  • Contamination: The sample itself, the detector, or the shielding materials may be contaminated with other radionuclides. In the production of ⁹⁹ᵐTc from Molybdenum-99 (⁹⁹Mo) generators, breakthrough of ⁹⁹Mo or other fission products can be a source of contamination.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during Ruthenium-99 detection experiments.

Problem 1: High background across the entire energy spectrum.

Possible Cause Troubleshooting Step Recommended Action
Inadequate Shielding Evaluate the shielding material and thickness.Ensure the detector is enclosed in a sufficiently thick, high-density material like lead (typically 5-10 cm). For low-energy gamma rays like those from ⁹⁹ᵐTc, a graded-Z shield is highly recommended to absorb lead X-rays.
Cosmic Ray Interference Assess the location of the experiment.If possible, relocate the detector to a lower floor or a basement to reduce cosmic ray flux. For highly sensitive measurements, an active cosmic veto system using surrounding scintillation detectors can be employed.[6][11]
Radon Infiltration Monitor radon levels in the laboratory.Seal the shielding enclosure and purge it with a gas that is free of radon, such as boil-off nitrogen from a liquid nitrogen dewar.[6]

Problem 2: Elevated background in the region of the 140.5 keV photopeak.

Possible Cause Troubleshooting Step Recommended Action
Compton Continuum from Higher-Energy Radionuclides Identify the presence of higher-energy gamma peaks in the spectrum.If higher-energy contaminants are present, a Compton suppression system is the most effective solution. This involves using a guard detector in anti-coincidence with the primary detector to reject Compton-scattered events.[7][8]
Presence of Interfering Radionuclides Analyze the gamma spectrum for characteristic peaks of other radioisotopes.In the context of ⁹⁹ᵐTc production, check for ⁹⁹Mo breakthrough from the generator. Other potential interfering radionuclides in a research setting should be identified and, if possible, chemically separated from the sample.
Backscatter from Shielding Examine the shape of the background spectrum for a broad backscatter peak.Ensure the sample-detector geometry within the shield is optimized to minimize backscattering. The use of a graded-Z liner can also help reduce backscatter.[12]

Problem 3: Poor signal-to-noise ratio despite adequate shielding.

| Possible Cause | Troubleshooting Step | Recommended Action | | Inefficient Background Subtraction | Review the background subtraction method used in the analysis software. | Utilize advanced background subtraction algorithms available in modern gamma spectroscopy software, such as the Sensitive Nonlinear Iterative Peak (SNIP) clipping algorithm.[13][14] Ensure that the background spectrum is acquired for a sufficiently long time to have good counting statistics. | | Suboptimal Detector Settings | Check the detector's energy resolution and calibration. | Recalibrate the detector using a standard source with gamma emissions close to 140.5 keV. A detector with better energy resolution will provide better separation of the photopeak from the background. | | Beta Particle Interference | If the sample contains beta-emitting radionuclides, these can contribute to the background. | Employ Pulse Shape Discrimination (PSD) to differentiate between gamma-ray events and beta-particle events based on the shape of the electronic pulse from the detector.[15][16] |

Data Presentation: Shielding and Background Reduction

The following tables summarize quantitative data on the effectiveness of various background reduction techniques.

Table 1: Common Shielding Materials for Low-Energy Gamma Rays

MaterialTypical ThicknessAttenuation PrincipleAdvantagesDisadvantages
Lead (Pb) 5 - 15 cmHigh atomic number (Z) and density provide excellent photoelectric absorption for low-energy gammas.[17]Cost-effective, readily available, and highly effective for gamma shielding.Produces characteristic X-rays that can create background; toxic.
Graded-Z Liner (e.g., Sn, Cu) 1-3 mmA layer of tin (Sn) inside the lead absorbs the lead X-rays, and a subsequent layer of copper (Cu) absorbs the tin X-rays.[12][17]Significantly reduces background from shielding material X-rays.Adds complexity and cost to the shielding design.
Tungsten Alloy 5 - 10 cmHigher density and Z than lead.More effective than lead for the same thickness.High cost and difficult to machine.
Low-Background Steel > 15 cmSteel produced before the widespread atmospheric testing of nuclear weapons has lower intrinsic radioactivity (e.g., ⁶⁰Co).Very low intrinsic background.Less effective than lead for gamma shielding per unit thickness; requires much greater thickness.

Table 2: Effectiveness of Compton Suppression Systems

ParameterDescriptionTypical ValueReference
Compton Continuum Suppression Factor The factor by which the Compton background is reduced.4 to 10[18][19]
Peak-to-Compton Ratio Improvement The increase in the ratio of the height of the full-energy peak to the height of the Compton continuum.5 to 10 times[18]

Experimental Protocols

Protocol 1: Establishing a Low-Background Counting Environment

  • Shielding Setup:

    • Place the High-Purity Germanium (HPGe) detector inside a lead shield with a minimum thickness of 10 cm on all sides.

    • Line the interior of the lead shield with a graded-Z liner, typically 1-2 mm of tin followed by 1-2 mm of copper, with the copper layer being closest to the detector.[17]

    • Ensure all shielding materials are made from low-background certified materials to minimize intrinsic radioactivity.

  • Radon Purging:

    • Seal the lead shield to be as airtight as possible.

    • Introduce a slow, continuous flow of boil-off nitrogen gas from a liquid nitrogen dewar into the shield to displace radon-containing air.[6]

  • Cosmic Ray Veto (Optional, for ultra-low background applications):

    • Surround the lead shield with plastic scintillator panels.

    • Connect the output of the scintillator detectors to an anti-coincidence circuit with the HPGe detector signal. This will reject events that are detected in both the HPGe and the veto detectors simultaneously, which are likely due to cosmic rays.[6][11]

  • Background Measurement:

    • With the complete shielding and purging system in place, acquire a background spectrum for a period at least as long as the planned sample measurements to ensure good counting statistics.

Visualizations

Experimental_Workflow cluster_shielding Passive Shielding cluster_processing Signal Processing Detector HPGe Detector AntiCoincidence Anti-Coincidence Logic Detector->AntiCoincidence Signal Liner Graded-Z Liner (Sn, Cu) Lead Lead Shield Veto Cosmic Veto Detector Veto->AntiCoincidence Veto Signal MCA Multichannel Analyzer (MCA) AntiCoincidence->MCA Accepted Events Compton_Suppression Source Gamma-Ray Source (e.g., 99mTc) Detector Primary Detector (e.g., HPGe) Source->Detector Incident Gamma-Ray Guard Guard Detector (e.g., NaI(Tl) or BGO) Detector->Guard Scattered Gamma-Ray (Compton Event) AntiCoincidence Anti-Coincidence Circuit Detector->AntiCoincidence Signal Guard->AntiCoincidence Veto Signal Spectrum Resulting Spectrum AntiCoincidence->Spectrum Valid Full-Energy Events

References

Ruthenium-99 Analytical Techniques: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium-99 (⁹⁹Ru) analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Where can I obtain Ruthenium-99 calibration standards?

A1: Ruthenium-99 as a stable isotope is available from several commercial suppliers. These materials are often sold as high-purity metals or compounds. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the isotopic purity and trace metal impurities.

Q2: What are the common analytical techniques for Ruthenium-99?

A2: The primary analytical techniques for the determination and characterization of Ruthenium-99 include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For highly sensitive elemental and isotopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of Ruthenium-containing compounds.[1][2] ⁹⁹Ru NMR is preferred over ¹⁰¹Ru NMR due to its lower quadrupole moment.[1]

  • Thermal Ionization Mass Spectrometry (TIMS): A high-precision technique for isotope ratio measurements.[3]

  • Atomic Absorption Spectrometry (AAS): For quantitative determination of ruthenium concentration.[4][5]

  • UV-Vis Spectrophotometry: Can be used for the determination of ruthenium in certain complexes.[4][5]

Q3: What is the natural abundance of Ruthenium-99?

A3: The natural abundance of Ruthenium-99 is approximately 12.76%.[6][7][8]

Troubleshooting Guides

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Issue Possible Causes Troubleshooting Steps
Poor Sensitivity 1. Nebulizer blockage or incorrect type.[9] 2. Incorrect torch alignment.[9] 3. Contaminated cones or lenses.[10] 4. Inefficient ionization due to matrix effects. 5. Incorrect instrument tuning.1. Visually inspect the nebulizer for blockages and ensure it is appropriate for your sample matrix. 2. Check and adjust the torch position to ensure it is centered. 3. Clean the sampler and skimmer cones, and ion lenses according to the manufacturer's instructions.[10] 4. Dilute the sample or use a matrix-matched calibration standard. Implement online internal standardization. 5. Perform instrument tuning and performance checks using a tuning solution.
High Background Signal 1. Contaminated reagents (acid, water). 2. Memory effects from previous samples.[11] 3. Isobaric interferences (e.g., from Palladium or Molybdenum).[12]1. Use high-purity acids and deionized water. Analyze a blank to check for contamination. 2. Increase the rinse time between samples. Use a more aggressive rinse solution if necessary. 3. Use collision/reaction cell technology if available on your ICP-MS. Apply mathematical corrections for known interferences.[12]
Poor Precision (High %RSD) 1. Unstable sample introduction (e.g., worn pump tubing).[11] 2. Fluctuations in plasma conditions. 3. Inconsistent nebulization.[9]1. Inspect and replace peristaltic pump tubing as needed. Ensure all connections are secure. 2. Allow the instrument to warm up and stabilize. Monitor plasma parameters. 3. Check the nebulizer for partial blockages and ensure a consistent mist.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Causes Troubleshooting Steps
Distorted Baseline ("Acoustic Ringing") Low resonance frequency of the ⁹⁹Ru nucleus.[1]Apply a backward linear prediction or adjust the digital filter settings in the NMR software.
Poor Signal-to-Noise Ratio 1. Low natural abundance and low gyromagnetic ratio of ⁹⁹Ru.[8] 2. Short T₂ relaxation times.[1] 3. Incorrect pulse sequence parameters.1. Increase the number of scans. Use an isotopically enriched ⁹⁹Ru sample if possible. 2. Use a shorter recycle delay. 3. Optimize the pulse width and acquisition time for ⁹⁹Ru.
Incorrect Chemical Shift Referencing Improper calibration.Use a common reference standard such as 0.3M K₄Ru(CN)₆ in D₂O.[1] Alternatively, reference indirectly to the ¹H resonance of TMS.[1]
Upside Down or Poorly Phased Spectrum Incorrect phasing during data processing.[13]Manually phase the spectrum using the NMR software. If the spectrum is inverted, use the appropriate software command to correct it.[13]

Quantitative Data

Commercially Available Ruthenium-99
Supplier Product Description Isotopic Enrichment (atom %) Available Forms Certificate of Analysis
American ElementsRuthenium-99 Metal Isotope[14]Not specified, inquire for detailsMetal powder, foil, rod, pellets, sputtering targets[7][14]Provided with shipment[14]
National Isotope Development CenterRuthenium-99[6]96-97%[6]Inquire for available formsInquire for details
BuyIsotope.comRuthenium-99 Isotope[7]Not specified, inquire for detailsMetal foil, metal powder[7]Safety Data Sheet (SDS) available[7]
Nuclear Properties of Ruthenium-99
Property Value
Natural Abundance (%)12.76 (14)[8]
Nuclear Spin (I)5/2+[8]
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)-1.2286[8]
Quadrupole Moment (10⁻²⁸ m²)0.079 (4)[8]
Resonance Frequency (MHz) at 1 T1.9553[8]

Experimental Protocols

Protocol 1: Sample Preparation for ICP-MS Analysis of Ruthenium

This protocol outlines a general procedure for the digestion of solid samples containing ruthenium.

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized sample into a clean microwave digestion vessel.

  • Acid Addition: Carefully add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 6 mL HNO₃ and 2 mL HCl). For refractory materials, hydrofluoric acid (HF) may be required.

  • Microwave Digestion:

    • Seal the digestion vessels and place them in the microwave digestion system.

    • Ramp the temperature to 180-200 °C over 15-20 minutes.

    • Hold at this temperature for 20-30 minutes.

    • Allow the vessels to cool completely before opening.

  • Dilution:

    • Carefully open the digestion vessels.

    • Transfer the digested sample solution to a clean volumetric flask (e.g., 50 mL).

    • Dilute to the final volume with high-purity deionized water.

    • The final acid concentration should be suitable for the ICP-MS introduction system (typically 1-2% HNO₃).

  • Internal Standard Addition: Add an appropriate internal standard (e.g., Rhodium, Iridium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.

Protocol 2: ⁹⁹Ru NMR Spectroscopy

This protocol provides a general workflow for acquiring a ⁹⁹Ru NMR spectrum.

  • Sample Preparation:

    • Dissolve a sufficient amount of the ruthenium-containing compound in a suitable deuterated solvent.

    • Filter the solution into a clean NMR tube if any solid particles are present.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the NMR probe to the ⁹⁹Ru frequency.

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Select a standard 1D pulse sequence.

    • Set the spectral width to cover the expected range of ⁹⁹Ru chemical shifts.

    • Determine the 90° pulse width for ⁹⁹Ru.

    • Set the acquisition time and relaxation delay. A short relaxation delay may be appropriate due to the typically short T₁ of quadrupolar nuclei.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using a known reference.

Visualizations

experimental_workflow_icpms cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis weigh Weigh Sample digest Microwave Digestion weigh->digest dilute Dilute and Add Internal Standard digest->dilute calibrate Instrument Calibration dilute->calibrate analyze Analyze Samples calibrate->analyze process Data Processing analyze->process

Caption: ICP-MS Experimental Workflow for Ruthenium-99 Analysis.

troubleshooting_logic start Poor ICP-MS Sensitivity? check_neb Check Nebulizer & Torch start->check_neb Yes resolved Issue Resolved start->resolved No clean_cones Clean Cones & Lenses check_neb->clean_cones check_tune Check Instrument Tune clean_cones->check_tune matrix_effects Address Matrix Effects (Dilute/ISTD) check_tune->matrix_effects matrix_effects->resolved escalate Escalate to Service Engineer matrix_effects->escalate

Caption: Troubleshooting Logic for Poor ICP-MS Sensitivity.

References

addressing matrix effects in Ruthenium-99 sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during Ruthenium-99 (Ru-99) sample analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Ru-99 Quantification

Possible Cause: Matrix effects, which can either suppress or enhance the Ru-99 signal, are a common cause of inaccurate results in ICP-MS analysis.[1][2] These effects arise from the sample's matrix components interfering with the analyte.[1]

Solutions:

  • Sample Dilution: This is often the simplest first step to minimize matrix effects. Diluting the sample reduces the concentration of interfering matrix components.[1] A stepwise dilution approach can help determine the optimal dilution factor where the matrix effect is minimized.

  • Internal Standardization: The use of an internal standard can correct for signal drift and suppression. An ideal internal standard is an element not present in the sample, has a similar mass and ionization potential to Ruthenium, and behaves similarly in the plasma.[2] For Ruthenium, Rhenium (Re) or Iridium (Ir) are potential candidates.

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a matrix that closely resembles the sample matrix.[2] This helps to ensure that the standards and samples are affected by the matrix in the same way, improving accuracy.[3]

  • Standard Addition: The method of standard additions is a powerful technique for overcoming matrix effects, especially in complex or unknown matrices.[1][4] It involves adding known amounts of a Ruthenium standard to aliquots of the sample.

  • Instrumental Optimization: Proper tuning of the ICP-MS instrument can significantly reduce matrix effects. This includes optimizing plasma power, nebulizer gas flow rate, and torch position to ensure robust plasma conditions.[1]

  • Collision/Reaction Cell (CRC) Technology: CRC technology can be employed to remove polyatomic interferences that may overlap with the Ru-99 isotope, leading to more accurate measurements.[1][5] Gases like helium or hydrogen are used in the cell to interact with and remove these interfering ions.[1]

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of Ru-99 ICP-MS analysis?

Matrix effects are alterations in the analyte signal (in this case, Ru-99) caused by other components present in the sample matrix. These effects can manifest as signal suppression (lower than expected reading) or enhancement (higher than expected reading), leading to inaccurate quantification.[1][2] Common causes include high concentrations of dissolved solids, organic compounds, or other elements that can affect the plasma's energy, ion transmission, or cause polyatomic interferences.[2]

2. How can I detect the presence of matrix effects in my Ru-99 analysis?

Several methods can be used to identify matrix effects:

  • Spike Recovery Test: Add a known amount of Ruthenium standard to your sample and analyze it. The recovery percentage of the spike will indicate the extent of signal suppression or enhancement. Recoveries outside of an acceptable range (e.g., 80-120%) suggest a significant matrix effect.

  • Serial Dilution: Analyze a series of dilutions of your sample. If the calculated concentration of the original sample changes with the dilution factor, it is a strong indication of a matrix effect.

  • Post-Column Infusion: This is a more advanced technique where a constant flow of a Ruthenium standard is introduced into the ICP-MS after the analytical column, while a blank matrix extract is injected. Any dip or rise in the constant Ruthenium signal as the matrix components elute indicates the presence of matrix effects.

3. What is the best internal standard to use for Ru-99 analysis?

The choice of an internal standard is critical and depends on the specific sample matrix and potential interferences. An ideal internal standard should have a similar mass and ionization potential to Ruthenium and should not be present in the original sample. For Ruthenium, elements such as Rhodium (Rh) and Iridium (Ir) are often considered due to their proximity in the periodic table and similar chemical properties.[6] It is crucial to verify that the chosen internal standard is not affected by its own set of interferences in your specific matrix.

4. When should I use the standard addition method for Ru-99 quantification?

The standard addition method is particularly useful when analyzing samples with complex or unknown matrices where preparing matrix-matched standards is not feasible.[4] It is a robust technique for correcting for matrix-induced signal suppression or enhancement.[7] However, it is more time-consuming than external calibration and is best suited for smaller batches of samples or for validating results obtained by other methods.

5. How can I prepare pharmaceutical or biological samples for Ru-99 analysis to minimize matrix effects?

Proper sample preparation is crucial for reducing matrix effects. For many pharmaceutical and biological samples, microwave-assisted acid digestion is a common and effective technique.[8] A combination of nitric acid and hydrogen peroxide is often used to break down the organic matrix.[9] Following digestion, the sample should be diluted to a final volume with a known acid concentration to match the calibration standards.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies for mitigating matrix effects. Note: Data specific to Ru-99 is limited in the literature; the following represents a combination of general ICP-MS principles and available Ruthenium-specific information.

Table 1: Comparison of Matrix Effect Mitigation Strategies

Mitigation StrategyPrincipleTypical Recovery ImprovementConsiderations
Sample Dilution Reduces the concentration of interfering matrix components.[1]Highly matrix-dependent; can be significant.May dilute Ru-99 below the detection limit.
Internal Standardization Corrects for signal fluctuations and suppression.[2]Can bring recoveries to within 80-120% in many cases.Requires a suitable internal standard free of interferences.
Matrix-Matched Calibration Compensates for matrix effects by using standards with a similar matrix.[3]Can achieve high accuracy, with recoveries close to 100%.Difficult to perfectly match complex or unknown matrices.
Standard Addition Corrects for matrix effects by creating a calibration curve within the sample itself.[7]Can provide very accurate results, often considered a reference method.Time-consuming and requires more sample volume.

Experimental Protocols

Protocol 1: Standard Addition Method for Ru-99 Analysis

This protocol outlines the general steps for performing the standard addition method.

  • Sample Preparation: Prepare the sample solution as required (e.g., via acid digestion) and bring it to a known final volume.

  • Aliquoting: Take at least four equal aliquots of the prepared sample solution.

  • Spiking:

    • To the first aliquot, add a specific volume of the blank solution (the same solvent as the standard).

    • To the subsequent aliquots, add increasing volumes of a known concentration Ruthenium standard solution. The final concentrations of the added standard should ideally be in the range of 1x, 2x, and 3x the expected sample concentration.

  • Dilution: Dilute all aliquots to the same final volume with the blank solution. This ensures that the matrix concentration is constant across all solutions.

  • Analysis: Analyze all the prepared solutions by ICP-MS and record the signal intensity for Ru-99.

  • Data Analysis: Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of Ruthenium in the original sample aliquot.[7]

Protocol 2: Microwave-Assisted Acid Digestion of Pharmaceutical Samples for Ru-99 Analysis

This protocol is a general guideline for the digestion of organic-based pharmaceutical samples.

  • Sample Weighing: Accurately weigh a representative portion of the homogenized sample into a clean microwave digestion vessel. The sample weight should be chosen based on the expected Ruthenium concentration and the vessel's capacity.

  • Acid Addition: In a fume hood, carefully add a combination of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the digestion vessel.[9] The specific volumes will depend on the sample matrix and amount. A common starting point is 5-10 mL of HNO₃ and 1-2 mL of H₂O₂.

  • Pre-digestion: Allow the sample to pre-digest at room temperature in the fume hood until any initial vigorous reaction subsides.

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a suitable temperature and pressure program to achieve complete digestion. A typical program might involve ramping to 180-200°C and holding for 20-30 minutes.

  • Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a clean volumetric flask and dilute to the final volume with high-purity water or a dilute acid solution. The final solution should be clear and free of particulates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_mitigation Matrix Effect Mitigation cluster_results Data Processing & Results Sample Sample Digestion Digestion Sample->Digestion e.g., Microwave Acid Digestion Dilution Dilution Digestion->Dilution Analysis Analysis Dilution->Analysis Introduce to ICP-MS Internal_Standard Internal_Standard Analysis->Internal_Standard Add IS Standard_Addition Standard_Addition Analysis->Standard_Addition Spike Aliquots Matrix_Match Matrix_Match Analysis->Matrix_Match Prepare Standards in Matrix Quantification Quantification Internal_Standard->Quantification Standard_Addition->Quantification Matrix_Match->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: Experimental workflow for Ru-99 analysis with matrix effect mitigation.

troubleshooting_flowchart start Inaccurate Ru-99 Results? dilute Dilute Sample & Re-analyze start->dilute check_dilution Consistent Results? dilute->check_dilution is Implement Internal Standard check_dilution->is No end_ok Problem Resolved check_dilution->end_ok Yes check_is Recovery Acceptable? is->check_is sa Use Standard Addition Method check_is->sa No mm Develop Matrix-Matched Calibration check_is->mm Alternative check_is->end_ok Yes end_consult Consult Instrument Specialist sa->end_consult mm->end_consult

Caption: Troubleshooting flowchart for inaccurate Ru-99 results.

References

overcoming low sensitivity in Ruthenium-99 NMR measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ruthenium-99 (⁹⁹Ru) NMR measurements. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges associated with the low sensitivity of ⁹⁹Ru NMR spectroscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and obtain high-quality data.

Troubleshooting Guide: Overcoming Low Signal-to-Noise in ⁹⁹Ru NMR

Low sensitivity in ⁹⁹Ru NMR is a common hurdle. This guide provides a systematic approach to diagnosing and resolving issues related to weak signals.

Problem: No observable ⁹⁹Ru signal or extremely low signal-to-noise ratio (S/N).

Possible Cause 1: Sub-optimal Sample Preparation.

  • Solution: Proper sample preparation is critical for maximizing the number of ⁹⁹Ru nuclei in the active volume of the NMR probe.

    • Concentration: For solid-state NMR, ensure your sample is homogeneously packed in the rotor. For solution-state NMR, use the highest possible concentration of your ruthenium-containing analyte.[1][2]

    • Sample Volume: For solution-state NMR, ensure the sample volume is sufficient to fill the RF coil of the probe, typically around 0.5-0.6 mL for a standard 5 mm tube, corresponding to a filling height of about 4 cm.[3][4]

    • Solvent Choice: Use deuterated solvents with low viscosity to minimize line broadening. Ensure the chosen solvent fully dissolves your sample.[1][5] For solid-state NMR, ensure any solvents used for sample preparation are removed unless they are part of the system under study.

    • Purity: Remove any particulate matter by filtering the sample into the NMR tube to avoid magnetic field distortions that can lead to broader lines and lower signal intensity.[2][4]

Possible Cause 2: Incorrect Acquisition Parameters.

  • Solution: Optimizing acquisition parameters is crucial for maximizing the signal and minimizing noise.

    • Number of Scans (NS): Due to the low sensitivity of ⁹⁹Ru, a large number of scans is often necessary. The S/N ratio increases with the square root of the number of scans.[6]

    • Recycle Delay (d1): The recycle delay should be set to at least 1.3 to 1.5 times the longitudinal relaxation time (T₁) of the ⁹⁹Ru nucleus to allow for sufficient relaxation between scans. For quantitative experiments, a longer delay of 5 times T₁ is recommended.[6][7]

    • Pulse Width (p1): Calibrate the 90° pulse width for ⁹⁹Ru on your specific probe and sample to ensure maximum signal excitation.

    • Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected ⁹⁹Ru signals.

Possible Cause 3: Inefficient Pulse Sequence for a Quadrupolar Nucleus.

  • Solution: Standard single-pulse experiments may not be efficient for the broad signals often observed for the quadrupolar ⁹⁹Ru nucleus. Employ specialized pulse sequences designed for wide-line spectra.

    • WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill): This sequence uses adiabatic pulses for broad and uniform excitation and refocusing of wide powder patterns, making it highly effective for ⁹⁹Ru.[8][9][10][11]

    • BRAIN-CP (Broadband Adiabatic Inversion - Cross Polarization): This technique enhances the ⁹⁹Ru signal by transferring polarization from abundant nearby protons (¹H). It is particularly useful for solid-state samples containing protons in proximity to the ruthenium center.[8][12][13]

Problem: Signal is present but excessively broad, leading to poor resolution and low peak height.

Possible Cause 1: Quadrupolar Broadening.

  • Solution: As a spin I = 5/2 nucleus, ⁹⁹Ru is subject to quadrupolar interactions, which can lead to significant line broadening, especially in the solid state.

    • High Magnetic Field: Whenever possible, perform experiments at the highest available magnetic field strength. The second-order quadrupolar broadening is inversely proportional to the magnetic field strength.

    • Specialized Pulse Sequences: As mentioned above, sequences like WURST-QCPMG are designed to acquire the full lineshape of broadly patterned signals.

Possible Cause 2: Chemical Exchange or Dynamic Processes.

  • Solution: If the ruthenium center is involved in chemical exchange or dynamic processes on the NMR timescale, this can lead to line broadening.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down or speed up the exchange process, potentially leading to sharper signals.

Possible Cause 3: Inhomogeneous Magnetic Field (Poor Shimming).

  • Solution: Poor shimming of the magnetic field will lead to broad lines for all nuclei.

    • Automated and Manual Shimming: Utilize the spectrometer's automated shimming routines. For challenging samples, manual shimming of the on-axis (Z) and off-axis shims may be necessary. Ensure the sample is properly positioned in the probe.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why is ⁹⁹Ru NMR so insensitive?

A1: The low sensitivity of ⁹⁹Ru NMR stems from a combination of its intrinsic nuclear properties:

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ⁹⁹Ru is relatively low, which results in a lower resonance frequency and a smaller population difference between spin states, leading to a weaker NMR signal.[16]

  • Moderate Natural Abundance: ⁹⁹Ru has a natural abundance of only 12.76%.[16]

  • Quadrupolar Nucleus: ⁹⁹Ru has a nuclear spin of I = 5/2 and possesses a nuclear quadrupole moment.[17] This leads to interactions with electric field gradients, causing significant line broadening and a reduction in signal height.

Q2: What are the typical chemical shift ranges for ⁹⁹Ru?

A2: The chemical shift range for ⁹⁹Ru is very large, spanning over several thousand ppm. This wide range makes it a sensitive probe of the local electronic environment around the ruthenium atom.

Q3: Can I use ¹⁰¹Ru instead of ⁹⁹Ru for my NMR experiments?

A3: While ¹⁰¹Ru has a slightly higher natural abundance (17.06%) and a slightly larger gyromagnetic ratio, it also has a significantly larger quadrupole moment.[17] This generally leads to much broader lines, making ⁹⁹Ru the preferred isotope for most NMR applications.[17]

Q4: How can I enhance the sensitivity of my ⁹⁹Ru NMR measurements beyond optimizing standard parameters?

A4: Advanced techniques can provide significant signal enhancement:

  • Dynamic Nuclear Polarization (DNP): DNP can enhance NMR signals by orders of magnitude by transferring the high polarization of electron spins to the nuclear spins.[18][19] This requires the addition of a polarizing agent (a stable radical) to the sample and performing the experiment at cryogenic temperatures.

  • Paramagnetic Relaxation Enhancement (PRE): The addition of a small amount of a paramagnetic agent can significantly shorten the T₁ relaxation time of ⁹⁹Ru.[20][21][22][23][24] This allows for a much shorter recycle delay, enabling the acquisition of more scans in a given amount of time, thereby improving the S/N ratio. Care must be taken to avoid excessive line broadening from the paramagnetic agent.[22][23]

Q5: What is a good reference compound for ⁹⁹Ru NMR?

A5: A common reference standard is a 0.3 M solution of K₄[Ru(CN)₆] in D₂O.[17] For solid-state NMR, Ru(NH₃)₆Cl₂ has been suggested as a good secondary reference due to its narrow isotropic peak.[25][26]

Quantitative Data Summary

The following table summarizes the key nuclear properties of ⁹⁹Ru, which are fundamental to understanding its NMR characteristics.

PropertyValue
Natural Abundance (%)12.76[16]
Nuclear Spin (I)5/2
Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹)-1.2286[16]
Quadrupole Moment (Q / barn)+0.079[16]
Resonance Frequency at 11.74 T (MHz)16.949[17]
Relative Sensitivity (vs ¹H)1.95 x 10⁻⁴[17]

Experimental Protocols

Protocol 1: WURST-QCPMG for Solid-State ⁹⁹Ru NMR

This protocol is designed for the direct excitation and acquisition of broad ⁹⁹Ru powder patterns in solid samples.

  • Sample Preparation:

    • Pack the solid sample tightly and homogeneously into an appropriate MAS rotor.

  • Spectrometer Setup:

    • Tune and match the probe for the ⁹⁹Ru frequency.

    • Set the spinning speed (if applicable, though this is often performed on static samples).

  • Pulse Program Selection:

    • Select the WURST-QCPMG pulse program.[8]

  • Parameter Optimization:

    • WURST pulse duration and sweep width: These should be optimized to provide uniform excitation across the expected width of the ⁹⁹Ru signal.

    • Number of echoes (in the CPMG train): This depends on the T₂ relaxation time of the sample. A longer T₂ allows for more echoes and greater signal enhancement.

    • Recycle delay (d1): Set to approximately 1.3-1.5 times the T₁ of ⁹⁹Ru.

    • Number of scans (ns): Set to a sufficiently high value to achieve the desired S/N.

  • Acquisition:

    • Acquire the data. The resulting FID will be a series of echoes.

  • Processing:

    • The raw data is typically processed by co-adding the echoes to generate the final spectrum.

Protocol 2: BRAIN-CP for Solid-State ⁹⁹Ru NMR

This protocol enhances the ⁹⁹Ru signal by transferring polarization from ¹H nuclei.

  • Sample Preparation:

    • Ensure the sample has protons in close spatial proximity to the ruthenium centers for efficient cross-polarization.

  • Spectrometer Setup:

    • Tune and match both the ¹H and ⁹⁹Ru channels of the probe.

  • Pulse Program Selection:

    • Select the BRAIN-CP pulse program.[8][13]

  • Parameter Optimization:

    • Contact Time: This is a crucial parameter that determines the efficiency of polarization transfer. It needs to be optimized for the specific sample.

    • Hartmann-Hahn Matching Condition: The RF field strengths on both the ¹H and ⁹⁹Ru channels need to be matched to facilitate polarization transfer.

    • Recycle delay (d1): This is determined by the T₁ of the protons, which is typically much shorter than that of ⁹⁹Ru, allowing for faster repetition rates.

    • Number of scans (ns): Accumulate a sufficient number of scans for good S/N.

  • Acquisition and Processing:

    • Acquire and process the data as with a standard solid-state NMR experiment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep Sample Preparation (Concentration, Purity, Volume) setup Spectrometer Setup (Tuning, Matching, Shimming) prep->setup pulse Pulse Sequence Selection (e.g., WURST-QCPMG, BRAIN-CP) setup->pulse params Parameter Optimization (NS, d1, p1, etc.) pulse->params acq Acquisition params->acq proc Processing (FT, Phasing, Baseline Correction) acq->proc

Caption: A general workflow for a Ruthenium-99 NMR experiment.

troubleshooting_logic start Low S/N in ⁹⁹Ru NMR check_sample Check Sample Preparation start->check_sample check_params Check Acquisition Parameters check_sample->check_params Sample OK optimize_sample Optimize Concentration, Purity, and Volume check_sample->optimize_sample Issue Found check_pulse Check Pulse Sequence check_params->check_pulse Parameters OK optimize_params Optimize NS, d1, p1 check_params->optimize_params Issue Found use_special_pulse Use WURST-QCPMG or BRAIN-CP check_pulse->use_special_pulse Inefficient Sequence advanced_methods Consider Advanced Methods (DNP, PRE) check_pulse->advanced_methods Sequence OK optimize_sample->check_sample optimize_params->check_params use_special_pulse->check_pulse

Caption: A logical troubleshooting workflow for low sensitivity in ⁹⁹Ru NMR.

References

Technical Support Center: High-Purity Ruthenium-99 Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Ruthenium-99 (Ru-99) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Ruthenium-99?

A1: The main strategies for purifying Ruthenium-99 to a high degree of purity include:

  • Distillation: This method leverages the volatility of ruthenium tetroxide (RuO₄). Ruthenium in the sample is oxidized to RuO₄, which is then distilled and collected. This is particularly effective for separating ruthenium from less volatile elements.

  • Solvent Extraction: This technique involves the selective transfer of ruthenium complexes from an aqueous solution to an immiscible organic solvent. The formation of specific ruthenium complexes, such as nitrosylruthenium complexes, is key to achieving high selectivity.[1][2][3][4]

  • Ion Exchange Chromatography: This method separates ruthenium based on its ability to form charged complexes that can be reversibly bound to an ion exchange resin. Anion exchange chromatography is commonly used for the separation of anionic ruthenium complexes.[2]

Q2: What level of purity is typically required for Ruthenium-99 in drug development and research?

A2: For applications in radiopharmaceutical development, particularly when used as a precursor for other medical isotopes, a very high radiochemical and radionuclidic purity is essential. While specific regulations for Ru-99 are not as commonly cited as for its decay products like Technetium-99m (Tc-99m), the standards for Tc-99m provide a benchmark. For instance, Tc-99m produced from Mo-99 generators must have a radionuclidic purity of at least 99.88% to 99.96%.[5] Therefore, a similar or even higher purity is desirable for the starting Ru-99 material to minimize contaminants in the final product.

Q3: How can I control the speciation of ruthenium in my sample to improve purification efficiency?

A3: Ruthenium's complex chemistry, with its multiple oxidation states and tendency to form various complexes, can be challenging. In nitric acid solutions, ruthenium often exists as a mixture of nitrosylruthenium nitrate (B79036) complexes.[1][2][3] To improve the efficiency of a specific purification method, it is crucial to convert the ruthenium into a single, desired species.

  • For distillation , complete oxidation to RuO₄ is necessary. This is typically achieved using strong oxidizing agents.

  • For solvent extraction and ion exchange , the formation of a specific, stable complex (e.g., a nitrosylruthenium chloro-complex) is required for selective separation.[4] This can be achieved by treating the sample with reagents like nitric acid and then hydrochloric acid under controlled conditions.[4]

Troubleshooting Guides

Distillation of Ruthenium Tetroxide (RuO₄)

Problem: Low Yield of Distilled RuO₄

Possible Cause Troubleshooting Steps
Incomplete Oxidation of Ruthenium: Not all ruthenium in the starting material is converted to the volatile RuO₄.- Ensure a sufficient excess of a strong oxidizing agent (e.g., chlorine, peroxodisulfate) is used.[6] - Optimize the reaction temperature and time to ensure complete oxidation. - For solutions with high chloride content, adjust the pH to 4 or higher to prevent the reduction of RuO₄ by chloride ions.[7]
Premature Decomposition of RuO₄: RuO₄ is unstable and can decompose back to non-volatile RuO₂ before or during distillation.- Maintain the distillation temperature as low as possible while still ensuring volatilization. - Avoid prolonged heating times.
Inefficient Trapping of RuO₄: The distilled RuO₄ is not effectively captured in the collection solution.- Use a series of traps containing a suitable absorbing solution, such as hydrochloric acid, to convert RuO₄ to a stable chloro-complex.[6] - Ensure the gas stream bubbles through the absorbing solution to maximize contact. - Cool the collection flasks to reduce the vapor pressure of RuO₄ and enhance trapping.
Leaks in the Distillation Apparatus: Gaseous RuO₄ may be lost through leaks in the system.- Carefully check all joints and connections of the distillation setup for leaks before starting the experiment. Use appropriate grease or seals for glass joints.
Solvent Extraction

Problem: Poor Extraction Efficiency or Selectivity

Possible Cause Troubleshooting Steps
Incorrect Ruthenium Speciation: The ruthenium in the aqueous phase is not in the form of the desired extractable complex.- Ensure the complete conversion of ruthenium to the target complex (e.g., nitrosylruthenium complex) by following the specified pre-treatment protocol, which may involve heating with specific acids.[4] - Control the acidity (pH) of the aqueous phase, as this can significantly affect complex formation and stability.[1]
Suboptimal Choice of Organic Solvent/Extractant: The organic phase is not effectively extracting the ruthenium complex.- Select an appropriate extractant, such as a high molecular weight amine (e.g., Aliquat 336), that has a high affinity for the target ruthenium complex.[1][3] - The choice of diluent in the organic phase can also influence extraction efficiency.[1]
Emulsion Formation: The aqueous and organic phases do not separate cleanly, leading to loss of material.- Adjust the stirring speed during extraction to avoid overly vigorous mixing. - Ensure the correct phase ratio is used. - The presence of certain impurities can promote emulsion formation; pre-purification of the sample may be necessary.
Co-extraction of Impurities: Other metal ions are being extracted along with ruthenium, reducing the purity of the final product.- Optimize the acidity of the aqueous phase to maximize the selectivity for ruthenium extraction. - Include a "scrubbing" or "washing" step where the loaded organic phase is washed with a fresh aqueous solution to remove co-extracted impurities.[4]
Ion Exchange Chromatography

Problem: Poor Separation or Recovery of Ruthenium

Possible Cause Troubleshooting Steps
Incorrect Ruthenium Species: Ruthenium is not in the form of a stable anionic complex required for binding to an anion exchange resin.- Follow the pre-treatment procedure carefully to ensure the formation of the desired anionic ruthenium complex (e.g., nitrosylruthenium chloro-complex).[4]
Inappropriate Resin Choice: The selected ion exchange resin does not have a high affinity for the ruthenium complex.- Use a strong basic anion exchanger for the separation of anionic ruthenium complexes.[7]
Suboptimal Elution Conditions: The elution of the bound ruthenium from the column is incomplete or too slow.- Adjust the composition and concentration of the eluent to effectively displace the ruthenium complex from the resin. - Optimize the flow rate; a slower flow rate can improve resolution and recovery.
Column Overloading: Too much sample has been loaded onto the column, exceeding its binding capacity.- Reduce the amount of sample loaded onto the column. Determine the column's capacity beforehand if possible.
Irreversible Binding: The ruthenium complex binds too strongly to the resin and cannot be eluted.- This can be a significant issue with some ruthenium species. Consider using a different eluent or a resin with a lower affinity. In some cases, the ruthenium may need to be chemically converted to a less strongly binding species while on the column, though this is an advanced technique.

Quantitative Data Summary

The following table summarizes typical performance data for the different purification methods. The exact values can vary significantly depending on the specific experimental conditions and the nature of the starting material.

Purification Method Typical Purity Achieved Reported Yield/Efficiency Key Process Parameters
Distillation of RuO₄ > 99%80 - 99%[6][8]Oxidizing agent (e.g., Cl₂, NaBiO₃, KMnO₄), distillation temperature, trapping solution (e.g., HCl).[8]
Solvent Extraction > 99.8%> 90%Extractant type (e.g., tertiary amines), organic diluent, aqueous phase acidity, number of extraction/stripping stages.[4]
Ion Exchange Chromatography High, can achieve > 99.9%Variable, depends on elution efficiencyResin type (e.g., strong base anion exchanger), eluent composition and concentration, flow rate, column dimensions.

Experimental Protocols

Distillation of Ruthenium Tetroxide (RuO₄) - Laboratory Scale

Objective: To separate ruthenium from a sample by converting it to volatile RuO₄ and distilling it.

Materials:

  • Ruthenium-containing sample in an acidic solution.

  • Strong oxidizing agent (e.g., solid sodium bismuthate (NaBiO₃) or a solution of potassium permanganate (B83412) (KMnO₄)).

  • Concentrated hydrochloric acid (HCl).

  • Distillation apparatus with a gas inlet, a condenser, and a series of gas washing bottles (traps).

  • Heating mantle.

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. The distillation flask should be equipped with a gas inlet tube that reaches below the surface of the liquid. Connect the outlet of the distillation flask to a condenser, followed by at least two gas washing bottles. Fill the gas washing bottles with 6M HCl to act as traps for the RuO₄.

  • Sample Preparation: Place the acidic solution containing the ruthenium sample into the distillation flask.

  • Oxidation: While stirring, slowly add the oxidizing agent (e.g., NaBiO₃ powder or a KMnO₄ solution) to the distillation flask. Continue adding the oxidant until a persistent color change indicates an excess of the oxidizing agent.

  • Distillation: Gently heat the distillation flask using a heating mantle. A carrier gas (e.g., air or nitrogen) can be slowly bubbled through the solution via the gas inlet tube to facilitate the transport of the volatile RuO₄. The RuO₄ will distill over and be trapped in the HCl solution, where it is reduced and converted to a stable hexachlororuthenate(IV) complex (H₂RuCl₆), which has a characteristic red-brown color. The distillation is typically continued until the solution in the distillation flask is colorless and no more colored vapor is observed.

  • Collection: Combine the solutions from all the gas washing bottles. This solution now contains the purified ruthenium.

Solvent Extraction of Nitrosylruthenium Complexes

Objective: To selectively extract ruthenium from an aqueous solution into an organic phase.

Materials:

  • Ruthenium-containing sample in a nitric acid solution.

  • Concentrated nitric acid (HNO₃).

  • Concentrated hydrochloric acid (HCl).

  • Organic solvent containing a suitable extractant (e.g., 20% Alamine 336 in an organic diluent like kerosene).

  • Stripping solution (e.g., a suitable acidic or alkaline solution).

  • Separatory funnels.

Procedure:

  • Formation of Nitrosylruthenium Complex: The starting material, often from the dissolution of irradiated targets in nitric acid, will likely contain ruthenium as nitrosylruthenium nitrate complexes.[1][2]

  • Conversion to Chloro-Complex: To enhance extractability, convert the nitrosylruthenium nitrate complexes to the more readily extractable chloro-complexes. This is typically done by adding concentrated HCl to the nitric acid solution and heating the mixture.[4]

  • Extraction: a. Place the aqueous solution containing the nitrosylruthenium chloro-complex into a separatory funnel. b. Add an equal volume of the organic solvent containing the extractant. c. Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and allow for the transfer of the ruthenium complex into the organic phase. d. Allow the two phases to separate completely. e. Drain the aqueous phase (raffinate).

  • Scrubbing (Optional but Recommended): To improve purity, wash the organic phase by shaking it with a fresh aqueous solution (e.g., dilute HCl) to remove any co-extracted impurities.[4]

  • Stripping (Back-Extraction): a. Transfer the washed organic phase to a clean separatory funnel. b. Add the stripping solution. The choice of stripping solution depends on the extractant used and the desired final form of the ruthenium. c. Shake the funnel to transfer the ruthenium back into the aqueous phase. d. Separate the aqueous phase, which now contains the purified ruthenium.

  • Repeat Cycles: For higher purity, the extraction and stripping steps can be repeated multiple times.

Visualizations

experimental_workflow_distillation cluster_start Starting Material cluster_process Purification Process cluster_end Final Product start Ru-99 Sample in Acidic Solution oxidation Oxidation to RuO4 (e.g., with NaBiO3) start->oxidation Add Oxidizing Agent distillation Distillation of Volatile RuO4 oxidation->distillation Heat trapping Trapping of RuO4 in HCl Solution distillation->trapping Gaseous RuO4 end High-Purity Ru-99 as H2RuCl6 Solution trapping->end experimental_workflow_solvent_extraction cluster_prep Sample Preparation cluster_extraction Extraction Cycle cluster_product Product start Ru-99 in HNO3 Solution (Nitrosyl Nitrate Complexes) conversion Conversion to Nitrosyl Chloro-Complexes start->conversion Add HCl, Heat extraction Extraction into Organic Phase conversion->extraction Mix with Organic Extractant scrubbing Scrubbing of Organic Phase extraction->scrubbing Wash with Dilute Acid impurities1 Impurities Removed extraction->impurities1 stripping Stripping into Aqueous Phase scrubbing->stripping Mix with Stripping Agent impurities2 Co-extracted Impurities Removed scrubbing->impurities2 end Purified Ru-99 in Aqueous Solution stripping->end

References

Ruthenium-99 NMR Technical Support Center: Acoustic Ringing Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ruthenium-99 (⁹⁹Ru) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of acoustic ringing in ⁹⁹Ru NMR experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you acquire high-quality spectra.

Troubleshooting Guide: Distorted Baselines and Artifacts

Acoustic ringing is a common artifact in NMR, particularly for low-frequency nuclei like ⁹⁹Ru, which can lead to distorted baselines and obscure signals of interest.[1][2] This phenomenon arises from mechanical vibrations in the probe's components induced by the radiofrequency pulses in the strong magnetic field.[2] The following guide provides a step-by-step approach to identify and mitigate acoustic ringing in your ⁹⁹Ru NMR experiments.

Problem: The ⁹⁹Ru NMR spectrum exhibits a rolling baseline, broad artifacts, or "humps," especially near the beginning of the free induction decay (FID).

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Initial & Simple Adjustments cluster_2 Pulse Sequence-Based Solutions cluster_3 Advanced Mitigation cluster_4 Outcome start Distorted Baseline in ⁹⁹Ru Spectrum acq_delay Increase Acquisition Delay (DE/ad) start->acq_delay Quickest first step aring Use Anti-Ringing Pulse Program (e.g., Bruker's 'aring' or 'aring2') start->aring Direct approach phase_corr Apply Large First-Order Phase Correction acq_delay->phase_corr If delay introduces phase shift phase_corr->aring If distortion persists spin_echo Implement a Spin-Echo Sequence (e.g., Hahn Echo, QCPMG) aring->spin_echo For broader lines or severe ringing end Clean Spectrum aring->end phase_cycling Employ Advanced Phase Cycling (e.g., EXORCYCLE) spin_echo->phase_cycling For further artifact suppression spin_echo->end phase_cycling->end

Caption: Troubleshooting workflow for acoustic ringing in ⁹⁹Ru NMR.

Frequently Asked Questions (FAQs)

Q1: What is acoustic ringing and why is it a problem in ⁹⁹Ru NMR?

A1: Acoustic ringing is the generation of spurious signals due to mechanical vibrations of the NMR probe components when radiofrequency pulses are applied in a strong magnetic field.[2] These vibrations induce a current in the receiver coil, which is then detected along with the desired NMR signal. Because ⁹⁹Ru is a low-frequency nucleus, the frequencies of these mechanical vibrations can overlap with the spectral region of interest, causing significant baseline distortions and artifacts that can obscure the real signals.[1][2]

Q2: I've increased the acquisition delay, but now my baseline is tilted. What should I do?

A2: Increasing the acquisition delay is a common first step to allow the acoustic ringing to decay before signal detection.[3] However, this can introduce a significant frequency-dependent phase shift, resulting in a tilted baseline.[1] You will need to apply a large first-order phase correction during data processing to level the baseline.

Q3: What are the "aring" and "aring2" pulse programs mentioned for Bruker spectrometers?

A3: "aring" and "aring2" are specialized pulse programs available on Bruker systems designed to suppress acoustic ringing.[4] These sequences use a combination of pulses and phase cycling to cancel out the unwanted signals generated by the ringing, resulting in a flatter baseline compared to a simple one-pulse experiment.[4]

Q4: When should I consider using a spin-echo sequence?

A4: A spin-echo sequence, such as a simple Hahn echo (90° - τ - 180° - τ - acquire), is highly effective at removing the effects of acoustic ringing. The 180° pulse refocuses the nuclear spins to form an echo, but it does not refocus the acoustic ringing. By acquiring the signal after the echo has formed, the initial part of the FID containing the most intense ringing is avoided without introducing a large first-order phase error.[1] This is particularly useful for samples with broader lines or when simple delays are insufficient. For solid-state ⁹⁹Ru NMR, more advanced spin-echo techniques like QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) are often employed.[5]

Q5: How does phase cycling help in reducing acoustic ringing?

A5: Phase cycling involves systematically changing the phase of the transmitter pulses and the receiver on subsequent scans.[6] By adding or subtracting the resulting FIDs, signals with a specific phase relationship (the desired NMR signal) are constructively added, while signals with a different or random phase relationship (like acoustic ringing and other artifacts) are canceled out.[7][8] More complex phase cycling schemes, such as EXORCYCLE, can be embedded within pulse sequences to provide more robust artifact suppression.

Quantitative Data Summary

The following table summarizes key properties of the ⁹⁹Ru nucleus that are relevant to NMR experiments.

PropertyValueSignificance for Acoustic Ringing
Natural Abundance (%)12.76Moderate abundance requires a significant number of scans, potentially amplifying baseline issues if not properly addressed.
Nuclear Spin (I)5/2As a quadrupolar nucleus, it can have broad lines, which can be easily obscured by the broad features of acoustic ringing.
Magnetogyric Ratio (γ)-1.229 x 10⁷ rad T⁻¹ s⁻¹Low γ results in a low resonance frequency, making it more susceptible to interference from acoustic ringing.[2]
Quadrupole Moment (Q)+0.079 x 10⁻²⁸ m²Moderate quadrupole moment can lead to broad signals, necessitating methods that provide a very flat baseline for accurate observation.
Resonance Frequency at 11.74 T16.949 MHzThis low frequency is in a range where acoustic ringing can be particularly problematic.[1]

Experimental Protocols

Protocol 1: Basic 1D ⁹⁹Ru Experiment with Increased Acquisition Delay

This protocol is the simplest approach to mitigate minor acoustic ringing.

  • Pulse Program: A standard one-pulse sequence (e.g., zg on a Bruker spectrometer).

  • Setup:

    • Tune and match the probe to the ⁹⁹Ru frequency.

    • Calibrate the 90° pulse width.

  • Acquisition Parameters:

    • DE or ad (Acquisition Delay): Start with a value of 20-50 µs.[4] This provides a short delay for the initial, most intense part of the acoustic ringing to subside.

    • SW (Spectral Width): Set appropriately for your compound.

    • NS (Number of Scans): Accumulate a sufficient number of scans for adequate signal-to-noise.

  • Processing:

    • Apply an appropriate line broadening (e.g., exponential multiplication).

    • Perform Fourier transformation.

    • Apply a large first-order phase correction (PHC1) to compensate for the delay-induced phase ramp.

Protocol 2: Spin-Echo Experiment for ⁹⁹Ru

This protocol is more robust for suppressing acoustic ringing.

  • Pulse Program: A Hahn-echo sequence (90°ₓ - τ - 180°ᵧ - τ - acquire).

  • Setup:

    • Tune and match the probe.

    • Calibrate the 90° and 180° pulse widths.

  • Acquisition Parameters:

    • τ (Inter-pulse delay): Set τ to be slightly longer than the duration of the acoustic ringing, typically in the range of 100-500 µs. The total echo time is 2τ.

    • Phase Cycling: Employ a simple 4-step phase cycle for the 90° pulse (e.g., x, y, -x, -y) with corresponding changes in the receiver phase to select for the desired coherence pathway.

  • Processing:

    • Apply appropriate line broadening.

    • Perform Fourier transformation.

    • Phasing should be simpler than with the delayed acquisition method, with a smaller first-order correction required.

Logical Relationship of Mitigation Techniques

G cluster_solutions Solutions problem Problem Distorted Baseline due to Acoustic Ringing sol1 Simple Delay Increase Acquisition Delay (DE/ad) Pros: Easy to implementCons: Introduces large phase error problem->sol1 Simplest fix sol2 Dedicated Pulse Sequence Use 'aring' or 'aring2' Pros: Optimized for ringing suppressionCons: Spectrometer specific problem->sol2 If available sol3 Spin-Echo Hahn Echo or QCPMG Pros: Very effective, avoids large phase errorsCons: Potential signal loss due to T₂ relaxation problem->sol3 More robust outcome Outcome Clean, flat baseline sol1->outcome sol2->outcome sol4 Phase Cycling EXORCYCLE, etc. Pros: Suppresses various artifactsCons: Increases minimum experiment time sol3->sol4 Combine for best results sol3->outcome sol4->outcome

Caption: Relationship between the problem and various solution strategies.

References

Validation & Comparative

Validating Nuclear Models: A Comparative Analysis of Experimental Data and Theoretical Calculations for Ruthenium-99

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise understanding of nuclear properties is paramount. This guide provides a detailed comparison of experimental data for the stable isotope Ruthenium-99 (⁹⁹Ru) with theoretical calculations derived from prominent nuclear models. This validation exercise is crucial for refining our understanding of nuclear structure and for applications where precise nuclear data is essential.

This report summarizes the available experimental data for ⁹⁹Ru and contrasts it with theoretical values, primarily focusing on the predictions of the Interacting Boson-Fermion Model (IBFM) and the nuclear shell model. The objective is to offer a clear, data-driven comparison to aid researchers in their work.

Comparison of Nuclear Properties

The following tables present a side-by-side comparison of key nuclear properties of Ruthenium-99, contrasting experimentally measured values with theoretical predictions.

Table 1: Ground State Properties of ⁹⁹Ru

PropertyExperimental ValueTheoretical ModelTheoretical Value
Spin and Parity (Jπ)5/2⁺[1]Shell Model5/2⁺
Magnetic Dipole Moment (μ)-0.641(5) μN[1]Interacting Boson-Fermion Model (IBFM)Value not available in searched literature
Electric Quadrupole Moment (Q)+0.079(4) b[1]Interacting Boson-Fermion Model (IBFM)Value not available in searched literature

Table 2: Excited State Energy Levels of ⁹⁹Ru

Experimental Energy (keV)Theoretical Energy (keV) - IBFM
89.373/2⁺Value not available in searched literature
340.51/2⁺Value not available in searched literature
389.57/2⁺Value not available in searched literature
575.63/2⁺Value not available in searched literature
617.95/2⁺Value not available in searched literature

Methodologies and Theoretical Frameworks

A comprehensive understanding of the data requires insight into the experimental techniques and theoretical models employed.

Experimental Protocols

The experimental data for ⁹⁹Ru has been compiled from various sources, primarily from the Evaluated Nuclear Structure Data File (ENSDF). Key experimental techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to precisely measure the nuclear magnetic dipole moment by observing the interaction of the nucleus with an external magnetic field.[2]

  • Mössbauer Spectroscopy: This method provides information on the hyperfine interactions between the nucleus and its electronic environment, allowing for the determination of the nuclear quadrupole moment and magnetic dipole moment of excited states. Ruthenium-99 is a nuclide where the Mössbauer effect can be observed.

  • Gamma-Ray Spectroscopy: The energies and intensities of gamma rays emitted from the decay of parent nuclei (like ⁹⁹mTc) or from nuclear reactions are measured to determine the energy levels and transition probabilities of the daughter nucleus (⁹⁹Ru).

Theoretical Models

The primary theoretical models used to describe the structure of odd-mass nuclei like Ruthenium-99 are the Nuclear Shell Model and the Interacting Boson-Fermion Model.

  • Nuclear Shell Model: This model treats nucleons (protons and neutrons) as moving in a mean-field potential created by all other nucleons.[3][4] The energy levels of individual nucleons are quantized into shells, similar to electron shells in atoms. The properties of the nucleus are then determined by the configuration of the valence nucleons outside a closed core. For ⁹⁹Ru, with 44 protons and 55 neutrons, the model would consider the coupling of the single unpaired neutron with the underlying even-even core.

  • Interacting Boson-Fermion Model (IBFM): This model is an extension of the Interacting Boson Model (IBM), which describes the collective properties of even-even nuclei in terms of interacting bosons. In the IBFM, an odd-mass nucleus is described by coupling a single fermion (the unpaired nucleon) to the bosonic core.[5][6] This model is particularly successful in describing the collective states and electromagnetic properties of such nuclei.

Workflow and Pathway Diagrams

To visualize the process of validating experimental data with theoretical calculations, the following workflow diagram is provided.

ValidationWorkflow cluster_exp Experimental Data Acquisition cluster_the Theoretical Calculation cluster_comp Validation and Refinement ExpData Experimental Measurement (e.g., NMR, Mössbauer, Gamma Spec.) ENSDF Evaluated Nuclear Structure Data File (ENSDF) ExpData->ENSDF Data Compilation & Evaluation Compare Comparison of Experimental & Theoretical Data ENSDF->Compare TheModel Nuclear Model Selection (e.g., IBFM, Shell Model) Calc Calculation of Nuclear Properties TheModel->Calc Model Application Calc->Compare Refine Model Refinement Compare->Refine Discrepancies

Caption: Workflow for the validation of nuclear models against experimental data.

The decay of Technetium-99m (⁹⁹mTc) is a significant source of experimental data for the low-lying excited states of Ruthenium-99. The simplified decay scheme is illustrated below.

DecayScheme Tc99m ⁹⁹mTc (7/2⁺) Ru99_exc ⁹⁹Ru* (Excited States) Tc99m->Ru99_exc β⁻ decay Ru99_gs ⁹⁹Ru (5/2⁺) Ru99_exc->Ru99_gs γ emission

Caption: Simplified decay pathway from ⁹⁹mTc to ⁹⁹Ru.

Conclusion

The validation of theoretical models against robust experimental data is a cornerstone of nuclear physics. For Ruthenium-99, while a wealth of precise experimental data exists for its ground state and several excited states, there is a discernible need for more published, detailed theoretical calculations using models such as the IBFM. Such calculations would not only provide a more complete validation but also offer deeper insights into the nuclear structure of this isotope. This guide serves as a call for further theoretical investigation into the properties of ⁹⁹Ru to complement the existing experimental landscape and to enhance the predictive power of our nuclear models.

References

A Comparative Analysis of Ruthenium-99 and Ruthenium-101 NMR for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nuclear magnetic resonance (NMR) spectroscopy, the less common nuclei often hold the key to unlocking intricate molecular insights. For researchers and professionals in drug development working with ruthenium-containing compounds, the choice between its two NMR-active isotopes, Ruthenium-99 (⁹⁹Ru) and Ruthenium-101 (¹⁰¹Ru), is a critical decision that impacts experimental success and data quality. This guide provides a comprehensive comparative analysis of ⁹⁹Ru and ¹⁰¹Ru NMR, supported by quantitative data and experimental considerations, to aid in the selection of the appropriate isotope for specific research applications.

Key Properties and Comparison

Both ⁹⁹Ru and ¹⁰¹Ru are quadrupolar nuclei with a nuclear spin (I) of 5/2.[1][2] However, their distinct nuclear properties, including natural abundance, gyromagnetic ratio, and electric quadrupole moment, lead to significant differences in their NMR receptivity and spectral characteristics. A summary of these properties is presented in the table below.

PropertyRuthenium-99 (⁹⁹Ru)Ruthenium-101 (¹⁰¹Ru)
Natural Abundance (%) 12.76[3][4]17.06[3][5]
Nuclear Spin (I) 5/2[1][6]5/2[1][5]
**Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) **-1.229[7]-1.377[7]
Magnetic Moment (μ/μN) -0.6413[1]-0.7189[1]
Quadrupole Moment (Q/barn) +0.079[6]+0.457[5]
Resonance Frequency at 11.744 T (MHz) 16.949[7]24.707[7]
Relative Sensitivity (vs. ¹H) 1.95 x 10⁻⁴[7]1.41 x 10⁻³[7]
Absolute Sensitivity (vs. ¹H) 2.48 x 10⁻⁵[7]2.40 x 10⁻⁴[7]

The higher natural abundance and gyromagnetic ratio of ¹⁰¹Ru contribute to its greater intrinsic sensitivity compared to ⁹⁹Ru.[7] However, the significantly larger quadrupole moment of ¹⁰¹Ru often leads to broader spectral lines, which can be a major limiting factor in resolution.[5][7] Conversely, the smaller quadrupole moment of ⁹⁹Ru results in sharper resonance lines, making it the preferred isotope for studies where high resolution is crucial, particularly in the solid state.[7][8]

Experimental Considerations and Protocols

The successful acquisition of Ruthenium NMR spectra requires careful consideration of the experimental setup and parameters.

Sample Preparation and Reference Compound

A common reference standard for both ⁹⁹Ru and ¹⁰¹Ru NMR is a 0.3 M solution of K₄[Ru(CN)₆] in D₂O at room temperature.[7] For solid-state NMR, Ru(NH₃)₆Cl₂ has been proposed as an ideal secondary reference sample due to its narrow isotropic ⁹⁹Ru NMR peak.[8]

Spectrometer Setup and Data Acquisition

Due to the low resonance frequencies of both isotopes, acoustic ringing can be a significant issue, potentially causing distorted baselines.[7] This can be mitigated by using appropriate pulse sequences and data processing techniques.

Typical 1D ⁹⁹Ru NMR Experiment:

  • Pulse Sequence: A simple pulse-acquire sequence is often sufficient.

  • Acquisition Parameters:

    • A 90° pulse is applied.

    • Due to low sensitivity, a large number of scans (e.g., several thousand) is typically required.

    • A relaxation delay appropriate for the specific sample should be determined, although T₂ values can be short.[7]

  • Data Processing:

    • Application of a line-broadening factor may be necessary to improve the signal-to-noise ratio.

    • Baseline correction is critical to address any distortions from acoustic ringing.

Logical Workflow for Isotope Selection

The choice between ⁹⁹Ru and ¹⁰¹Ru NMR is a trade-off between sensitivity and resolution. The following diagram illustrates a logical workflow for selecting the appropriate isotope based on the research objectives.

Isotope_Selection_Workflow Workflow for Ruthenium NMR Isotope Selection start Define Research Goal high_res High Resolution Required? (e.g., Solid-State, Subtle Structural Differences) start->high_res sensitivity High Sensitivity Paramount? (e.g., Low Concentration, Short Experiment Time) high_res->sensitivity No use_99Ru Select ⁹⁹Ru high_res->use_99Ru Yes sensitivity->use_99Ru No use_101Ru Select ¹⁰¹Ru sensitivity->use_101Ru Yes consider_enrichment Consider Isotopic Enrichment use_99Ru->consider_enrichment end_99 Proceed with ⁹⁹Ru Experiment use_99Ru->end_99 use_101Ru->consider_enrichment end_101 Proceed with ¹⁰¹Ru Experiment use_101Ru->end_101

Workflow for Ruthenium NMR Isotope Selection

Signaling Pathway in Drug Development Context

In the context of drug development, Ruthenium-based compounds are often investigated as potential therapeutic agents. NMR can be a powerful tool to probe the interaction of these compounds with biological targets. The following diagram illustrates a conceptual signaling pathway where a Ruthenium complex inhibits a key enzyme.

Signaling_Pathway Conceptual Signaling Pathway Inhibition by a Ruthenium Complex ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme activates substrate Substrate enzyme->substrate acts on product Phosphorylated Substrate substrate->product response Cellular Response (e.g., Proliferation) product->response ru_complex Ruthenium Complex ru_complex->enzyme inhibits

Conceptual Signaling Pathway Inhibition by a Ruthenium Complex

Conclusion

The choice between ⁹⁹Ru and ¹⁰¹Ru NMR spectroscopy is a nuanced one, heavily dependent on the specific requirements of the study. For applications demanding high resolution to discern subtle structural differences, particularly in the solid state, ⁹⁹Ru is the superior choice due to its smaller quadrupole moment.[7][8] In contrast, when sensitivity is the primary concern, such as in studies with low sample concentrations, the higher natural abundance and gyromagnetic ratio of ¹⁰¹Ru make it the more favorable option, despite its broader linewidths.[7] By carefully considering the trade-offs between resolution and sensitivity, and by employing optimized experimental protocols, researchers can effectively harness the power of Ruthenium NMR to gain valuable insights into the structure, dynamics, and function of ruthenium-containing molecules.

References

A Guide to Cross-Validation of Ruthenium Quantification Methods in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elements like Ruthenium (Ru) is paramount for ensuring the validity and reproducibility of experimental results. This is particularly critical in the development of Ruthenium-based therapeutics, where precise concentration measurements inform dosage, efficacy, and safety assessments. This guide provides a comprehensive comparison of three common analytical methods for Ruthenium quantification — Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and UV-Visible (UV-Vis) Spectrophotometry — and outlines a workflow for their cross-validation.

The stable isotope Ruthenium-99 (⁹⁹Ru) is utilized in various research applications, including as a tracer in biological systems and in the development of novel therapeutic agents. While ICP-MS can provide isotope-specific quantification, ICP-OES and UV-Vis Spectrophotometry measure the total elemental Ruthenium concentration. Cross-validation of these methods is essential to ensure that the data generated across different analytical platforms is consistent and reliable.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Ruthenium quantification depends on several factors, including the required sensitivity, the sample matrix, and the need for isotopic information. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and UV-Vis Spectrophotometry for the determination of Ruthenium.

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)UV-Visible Spectrophotometry
Principle Ionization of atoms in plasma and separation of ions by mass-to-charge ratio.Excitation of atoms in plasma and detection of emitted light at characteristic wavelengths.Measurement of the absorption of light by a colored Ruthenium complex in solution.
Detection Limit Very low (ng/L to pg/L).[1]Low (µg/L).[2]Moderate (mg/L).[3]
Isotopic Analysis Yes, capable of distinguishing between different isotopes of Ruthenium.No.No.
Precision (%RSD) Typically < 5%.[1]Typically < 5%.[2]Typically < 5%.
Linear Range Wide, several orders of magnitude.Wide, several orders of magnitude.[2]Narrow, typically one to two orders of magnitude.
Matrix Effects Can be significant, may require matrix-matched standards or internal standards.Less severe than ICP-MS, but still present.Highly dependent on the chromogenic reagent and sample matrix.
Sample Throughput Moderate to high.High.Moderate.
Instrumentation Cost High.Moderate to high.Low.
Typical Application Trace and ultra-trace elemental and isotopic analysis.Analysis of major and minor elemental components.Routine quantification of known analytes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of Ruthenium using ICP-MS, ICP-OES, and UV-Vis Spectrophotometry.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol
  • Sample Preparation:

    • For biological samples (e.g., cells, tissues), perform acid digestion using a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) in a closed-vessel microwave digestion system.[4]

    • For liquid samples, acidify with ultrapure HNO₃ to a pH of less than 2.[5]

    • Dilute the digested or acidified sample with deionized water to a final acid concentration of 2% HNO₃.

    • Spike the sample with an internal standard (e.g., Rhodium) to correct for matrix effects and instrumental drift.

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting a certified Ruthenium standard solution in 2% HNO₃ to cover the expected concentration range of the samples.

    • Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Introduce the prepared samples into the ICP-MS.

    • Monitor the signal intensity for the desired Ruthenium isotope (e.g., m/z 99 for ⁹⁹Ru).

    • The instrument software will use the calibration curve to calculate the Ruthenium concentration in the samples.

  • Data Analysis:

    • Apply corrections for any isobaric interferences if necessary (e.g., from other elements in the sample that have isotopes with the same mass-to-charge ratio).

    • Report the final concentration, typically in µg/L or ng/g, along with the associated uncertainty.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Protocol
  • Sample Preparation:

    • Similar to ICP-MS, digest solid biological samples using a microwave digestion system with a mixture of HNO₃ and HCl.[5]

    • For liquid samples, acidify with HNO₃ to a pH below 2.[5]

    • Dilute the samples with deionized water to a suitable concentration for analysis.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards, including Ruthenium, from certified stock solutions. The standards should be matrix-matched to the samples as closely as possible.

    • Generate a calibration curve for each element by analyzing the standards.

  • Sample Analysis:

    • Introduce the prepared samples into the ICP-OES.

    • Measure the emission intensity at a characteristic wavelength for Ruthenium (e.g., 240.272 nm or 267.876 nm).

  • Data Analysis:

    • The instrument software calculates the concentration of Ruthenium in the samples based on the calibration curve.

    • Report the results in mg/L or µg/g.

UV-Visible Spectrophotometry Protocol
  • Sample Preparation:

    • Dissolve the sample containing Ruthenium in a suitable solvent. For many Ruthenium complexes, this may be an aqueous buffer or an organic solvent.

    • Add a chromogenic reagent that forms a colored complex with Ruthenium. For example, 1,10-phenanthroline (B135089) can be used to form a colored complex with Ruthenium(II).[3]

    • Allow the color to develop fully under controlled conditions of pH and temperature.[3]

    • Dilute the solution to a known volume with the appropriate solvent.

  • Instrument Calibration:

    • Prepare a series of Ruthenium standards of known concentrations and react them with the chromogenic reagent in the same manner as the samples.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the Ruthenium complex.[6]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Measure the absorbance of the sample solutions at the λmax.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of Ruthenium in the samples.

    • Report the concentration in mg/L or a similar unit.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cross-Validation Workflow for Ruthenium Quantification cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., ICP-MS, ICP-OES, UV-Vis) define_scope->select_methods prepare_protocol Prepare Detailed Validation Protocol select_methods->prepare_protocol prep_samples Prepare Homogeneous Sample Aliquots prepare_protocol->prep_samples analyze_icpms Analyze Samples by ICP-MS prep_samples->analyze_icpms analyze_icpoes Analyze Samples by ICP-OES prep_samples->analyze_icpoes analyze_uvvis Analyze Samples by UV-Vis prep_samples->analyze_uvvis collect_data Collect and Tabulate Quantitative Results analyze_icpms->collect_data analyze_icpoes->collect_data analyze_uvvis->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, ANOVA) collect_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria method_validated Methods are Cross-Validated compare_criteria->method_validated Pass method_not_validated Methods are Not Cross-Validated (Investigate Discrepancies) compare_criteria->method_not_validated Fail report Generate Final Report with Data and Conclusions method_validated->report method_not_validated->report

Caption: Workflow for the cross-validation of different analytical methods for Ruthenium quantification.

Mechanism of Action of Ruthenium-Based Anticancer Drugs cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_targets Molecular Targets & Effects Ru_drug Ruthenium(III) Prodrug (e.g., NAMI-A, KP1019) Cell_membrane Cell Membrane Ru_drug->Cell_membrane Passive Diffusion & Active Transport Ru_III Inactive Ru(III) Cell_membrane->Ru_III Ru_II Active Ru(II) Ru_III->Ru_II Reduction DNA Nuclear DNA Ru_II->DNA DNA Binding & Adduct Formation Mitochondria Mitochondria Ru_II->Mitochondria Mitochondrial Dysfunction Proteins Cellular Proteins (e.g., Kinases) Ru_II->Proteins Enzyme Inhibition Reductive_env Reductive Tumor Microenvironment (e.g., Glutathione) Cell_cycle_arrest Cell Cycle Arrest DNA->Cell_cycle_arrest ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Proteins->Cell_cycle_arrest ROS->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: General mechanism of action for many Ruthenium-based anticancer prodrugs.

Simplified PI3K/AKT Signaling Pathway Targeted by Ruthenium Complexes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Ru_Complex Ruthenium Complex Ru_Complex->PI3K Inhibition Ru_Complex->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by certain Ruthenium complexes.

References

Ruthenium-99 in Catalysis: A Comparative Analysis Against Other Isotopes Reveals Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite the broad utility of ruthenium in catalysis, a direct comparative analysis of the catalytic advantages of its specific isotopes, particularly Ruthenium-99 (⁹⁹Ru), remains a significant gap in scientific literature. Extensive searches for experimental and theoretical data have yielded no specific studies detailing the catalytic performance of ⁹⁹Ru in comparison to other stable ruthenium isotopes such as ¹⁰¹Ru, ¹⁰²Ru, or ¹⁰⁴Ru.

Ruthenium is a versatile catalyst employed in a wide array of chemical transformations, including hydrogenation, oxidation, and metathesis reactions. The catalytic activity of ruthenium complexes is known to be influenced by factors such as the metal's oxidation state, the nature of its ligands, and the reaction conditions. However, the influence of the isotopic composition of the ruthenium center itself on catalytic metrics like turnover number, turnover frequency, selectivity, and stability has not been a focus of published research.

Stable isotopes of an element differ only in the number of neutrons in their nucleus, leading to slight variations in mass. While these mass differences can sometimes lead to kinetic isotope effects, where the rate of a reaction is influenced by the isotopic substitution, such effects are typically more pronounced for lighter elements like hydrogen. For heavier elements like ruthenium, these effects are generally considered to be negligible and are not a common area of investigation in the context of optimizing catalytic performance.

One area where specific isotopes can play a unique role is in spectroscopic analysis. Ruthenium-99, with a nuclear spin of 5/2, is utilized in Mössbauer spectroscopy. This technique can provide valuable insights into the electronic structure and chemical environment of the ruthenium atoms within a catalyst, helping to elucidate reaction mechanisms and identify active species. However, this application is a characterization tool and does not inherently imply a superior catalytic activity for ⁹⁹Ru compared to other isotopes.

Similarly, both ⁹⁹Ru and ¹⁰¹Ru are NMR-active nuclei and can be used in Nuclear Magnetic Resonance spectroscopy to probe the structure and dynamics of ruthenium-containing compounds. While these techniques are invaluable for catalyst characterization, the existing literature does not correlate the NMR activity of a particular isotope with enhanced catalytic performance.

A theoretical concept known as "nuclear spin catalysis" has been observed in some biological systems involving lighter elements like magnesium, where the presence of a magnetic isotope can influence reaction rates. However, there is currently no evidence in the scientific literature to suggest that a similar phenomenon plays a significant role in catalysis by ruthenium isotopes.

Conclusion

For researchers, scientists, and drug development professionals seeking to optimize catalytic processes involving ruthenium, the current body of scientific knowledge does not provide a basis for selecting one stable ruthenium isotope over another to enhance catalytic performance. The choice of ruthenium precursor for catalyst synthesis is typically based on factors such as cost, availability, and the specific synthetic methodology, rather than its isotopic composition.

While the unique nuclear properties of Ruthenium-99 make it a valuable tool for spectroscopic characterization of catalysts, there is no experimental or theoretical evidence to suggest that it offers inherent advantages in terms of catalytic activity or selectivity over other stable ruthenium isotopes. Future research may yet uncover subtle isotopic effects in ruthenium catalysis, but for now, the focus on ligand design, support materials, and reaction engineering remains the primary avenue for improving the efficacy of ruthenium catalysts.

Data Presentation

As no quantitative data comparing the catalytic performance of Ruthenium-99 with other isotopes is available, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental methodologies for comparing the catalytic performance of different ruthenium isotopes are not available in the published literature.

Visualizations

Due to the lack of comparative data and established differential signaling pathways or workflows based on ruthenium isotopes, the creation of meaningful Graphviz diagrams as requested is not feasible.

comparing Ruthenium-99 Mössbauer spectroscopy with other techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing Ruthenium-99 Mössbauer spectroscopy with other advanced analytical techniques for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance, experimental data, and methodologies of each technique.

Introduction to Ruthenium-99 Mössbauer Spectroscopy

Ruthenium-99 (⁹⁹Ru) Mössbauer spectroscopy is a highly sensitive nuclear spectroscopic technique based on the Mössbauer effect—the recoil-free emission and resonant absorption of gamma rays by atomic nuclei.[1][2] This method provides detailed information about the electronic structure, chemical bonding, magnetic properties, and local environment of ruthenium atoms in solid-state materials.[1][3] It is particularly valuable for studying subtle changes in the chemical state of ruthenium, making it a powerful tool in catalysis, materials science, and drug development, where ruthenium complexes are increasingly utilized.[1][4]

The key parameters obtained from a ⁹⁹Ru Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and, in magnetically ordered materials, the hyperfine magnetic field (B_hf).[5][6] The isomer shift provides information on the oxidation state and covalency of the ruthenium atom, while the quadrupole splitting reflects the symmetry of the local electronic and ligand environment.[6][7][8] For instance, a non-zero quadrupole splitting indicates a non-symmetric environment around the ruthenium nucleus.[7]

Comparison with Other Analytical Techniques

While ⁹⁹Ru Mössbauer spectroscopy offers unique insights, a comprehensive characterization of ruthenium-containing materials often necessitates the use of complementary techniques. This guide compares ⁹⁹Ru Mössbauer spectroscopy with X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) spectroscopy.

Data Presentation: Quantitative Comparison of Techniques

The following table summarizes the key quantitative parameters of ⁹⁹Ru Mössbauer spectroscopy and its alternatives.

Technique Information Provided Sample Requirements Sensitivity Resolution Limitations
⁹⁹Ru Mössbauer Spectroscopy Oxidation state, spin state, site symmetry, magnetic properties.[5][6]Solid-state samples, often requires cryogenic temperatures (e.g., 4.2 K).[7][9]High for ⁹⁹Ru; sensitive to the local environment of the Mössbauer nuclide.High energy resolution, capable of detecting subtle changes in the nuclear energy levels.[1]Limited to solid samples; requires a radioactive source; not all elements have suitable isotopes.[6]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, empirical formula, chemical state, and electronic state of the elements.[10][11]Solid samples, requires ultra-high vacuum.Surface-sensitive (top 1-10 nm).Good energy resolution for determining binding energies.Can be challenging to distinguish between different oxidation states of ruthenium due to peak overlap, especially with carbon.[11][12]
⁹⁹Ru Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular structure, connectivity, dynamics in solution and solid-state.[4]Solid or liquid samples. ⁹⁹Ru NMR is preferred over ¹⁰¹Ru due to a lower quadrupole moment.[4]Generally lower than other techniques for ⁹⁹Ru due to its low gyromagnetic ratio and quadrupole moment.High resolution for structural elucidation.The low sensitivity and the quadrupolar nature of the ⁹⁹Ru nucleus can lead to broad signals, making interpretation complex.[13]
X-ray Absorption Spectroscopy (XAS) Local atomic structure (bond distances, coordination numbers), oxidation state, and unoccupied electronic states.[14]Solid, liquid, or gas samples.Can be applied to dilute samples.[14]Provides information on both the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).Requires a synchrotron radiation source; data analysis can be complex.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy Characterization of paramagnetic species (unpaired electrons), such as Ru(III) complexes.[5][15][16]Samples containing paramagnetic centers.High sensitivity for paramagnetic species.Provides information about the g-tensor and hyperfine couplings, which are characteristic of the paramagnetic center.[17]Only applicable to systems with unpaired electrons.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ruthenium-99 Mössbauer Spectroscopy Protocol
  • Source Preparation : The ⁹⁹Rh source is produced by proton or deuteron (B1233211) bombardment of a ⁹⁹Ru target. The source is typically cooled to cryogenic temperatures (e.g., 4.2 K) in a cryostat to increase the recoil-free fraction.

  • Absorber Preparation : The solid sample containing ⁹⁹Ru is finely ground to a uniform thickness to ensure homogeneous gamma-ray absorption. The sample is placed in a sample holder and mounted in the cryostat, also typically cooled to 4.2 K.[9]

  • Data Acquisition : A Mössbauer spectrometer is used to move the source relative to the absorber with a range of velocities, creating a Doppler shift in the gamma-ray energy. A detector measures the gamma-ray transmission through the sample as a function of the source velocity.[1]

  • Data Analysis : The resulting spectrum of transmission versus velocity is analyzed to determine the isomer shift, quadrupole splitting, and hyperfine magnetic field. This is typically done by fitting the experimental data to Lorentzian line shapes.

X-ray Photoelectron Spectroscopy (XPS) Protocol for Ruthenium Compounds
  • Sample Preparation : The solid sample is mounted on a sample holder using conductive tape. The sample must be clean and free of surface contamination.

  • Instrument Setup : The XPS instrument is operated under ultra-high vacuum conditions. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

  • Data Acquisition : The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer. Survey scans are first performed to identify all elements present, followed by high-resolution scans of the Ru 3d and other relevant regions.[18]

  • Data Analysis : The binding energies of the core-level electrons are determined from the high-resolution spectra. The peaks are fitted using appropriate models to determine the chemical states and relative concentrations of the different ruthenium species.[12][19] Charge referencing to the adventitious carbon C 1s peak at 284.8 eV is often necessary.[11]

Solid-State ⁹⁹Ru Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : A powdered solid sample is packed into an NMR rotor.

  • Instrument Setup : The experiment is performed on a solid-state NMR spectrometer equipped with a probe suitable for ⁹⁹Ru frequencies. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and improve spectral resolution.[20][21][22]

  • Data Acquisition : A suitable pulse sequence is used to acquire the ⁹⁹Ru NMR spectrum. Due to the low sensitivity, a large number of scans are typically required.

  • Data Analysis : The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts and line shapes are analyzed to provide information on the local environment of the ruthenium nuclei.[4]

X-ray Absorption Spectroscopy (XAS) Protocol for Ruthenium Complexes
  • Sample Preparation : The sample can be a solid, liquid, or gas. Solid samples are often diluted in an inert matrix and pressed into a pellet. Liquid samples are held in a suitable cell with X-ray transparent windows.

  • Instrument Setup : XAS measurements are performed at a synchrotron radiation facility. A monochromator is used to select the desired X-ray energy, which is scanned across the Ru L- or K-edge.[3][23]

  • Data Acquisition : The X-ray absorption is measured as a function of the incident X-ray energy. This can be done in transmission mode for concentrated samples or in fluorescence mode for dilute samples.

  • Data Analysis : The XANES region of the spectrum provides information on the oxidation state and coordination geometry, while the EXAFS region is analyzed to determine the local atomic structure around the ruthenium atom.[14]

Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol for Ruthenium(III) Complexes
  • Sample Preparation : The sample, which must contain paramagnetic Ru(III) centers, is placed in a quartz EPR tube. The sample can be a frozen solution or a powder.

  • Instrument Setup : The EPR spectrometer consists of a microwave source, a resonant cavity, an electromagnet, and a detector. The sample is placed in the cavity within the magnetic field.[16]

  • Data Acquisition : The magnetic field is swept while the sample is irradiated with microwaves. The absorption of microwaves by the sample is detected and recorded as a function of the magnetic field.[16]

  • Data Analysis : The resulting EPR spectrum is analyzed to determine the g-values and any hyperfine coupling constants. These parameters provide a "fingerprint" of the paramagnetic species and give insight into its electronic structure.[16][17]

Mandatory Visualization

Logical Workflow for Technique Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on the research question.

TechniqueSelection start Research Question is_solid Is the sample a solid? start->is_solid need_bulk Bulk or surface properties? is_solid->need_bulk Yes nmr ⁹⁹Ru NMR is_solid->nmr No (Solution) is_paramagnetic Is the sample paramagnetic? need_bulk->is_paramagnetic Bulk xps XPS need_bulk->xps Surface need_oxidation Determine oxidation and spin state? is_paramagnetic->need_oxidation No epr EPR is_paramagnetic->epr Yes need_structure Detailed molecular structure? need_oxidation->need_structure No mossbauer ⁹⁹Ru Mössbauer Spectroscopy need_oxidation->mossbauer Yes need_local_env Local coordination environment? need_structure->need_local_env No need_structure->nmr Yes xas XAS need_local_env->xas Yes mossbauer->need_local_env Complementary info xas->need_oxidation Complementary info

Caption: Decision tree for selecting a suitable analytical technique.

This guide provides a foundational understanding to aid researchers in selecting the most appropriate spectroscopic techniques for the characterization of ruthenium-containing materials, thereby facilitating more targeted and effective research and development.

References

A Comparative Guide to Ruthenium and Platinum-Based Catalysts for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern chemical synthesis and drug development, catalysts from the platinum-group metals are indispensable. Among them, ruthenium and platinum are cornerstones, enabling a vast array of chemical transformations with high efficiency and selectivity. While platinum has long been the benchmark for reactions like hydrogenation and oxidation, ruthenium has emerged as a versatile and often more cost-effective alternative, excelling in unique reactions such as olefin metathesis and demonstrating superior performance in specific electrocatalytic processes.[1][2][3][4]

This guide provides an objective comparison of ruthenium-based and platinum-based catalysts, focusing on performance metrics relevant to researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols for benchmarking, and visualizations to clarify complex workflows and mechanisms.

A note on "Ruthenium-99": The catalytic activity of an element is determined by its electronic structure, not its isotopic composition (the number of neutrons in the nucleus). Therefore, this guide focuses on elemental ruthenium, as the specific isotope Ruthenium-99 is not distinctly cited for unique catalytic properties in the reviewed literature.

Comparative Performance Data

The performance of a catalyst is highly dependent on the specific reaction, support material, and operating conditions. The following tables summarize key performance metrics across several common applications.

Table 1: Electrocatalysis - Hydrogen Evolution Reaction (HER) in Alkaline Media
CatalystMetric (Overpotential to reach 10 mA/cm²)Operating ConditionsKey Finding
Ru-N-C (Single Atom) -12 mV 1 M KOHMarkedly outperforms commercial Pt/C in alkaline media.[5][6]
Commercial Pt/C ~ -70 mV (Typical)1 M KOHLess efficient in alkaline media compared to acidic conditions.[6][7]
Ru Nanoparticles -79 mV0.1 M KOHActivity is generally ascribed to nanoparticles, but single-atom sites are more active.[6]
Pt-string on Ru Not specified (5x TOF of Pt-island)Alkaline HERThe specific arrangement of Pt atoms on a Ru surface significantly boosts performance.[8]
Table 2: Organic Synthesis - Olefin Metathesis

Ruthenium catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, dominate the field of olefin metathesis due to their functional group tolerance and stability.[2] Platinum is not typically used for these transformations.

Catalyst (All Ru-based)Benchmark ReactionCatalyst Loading (mol%)Conversion (%)Selectivity (E:Z)Turnover Number (TON)
Grubbs I RCM of Diethyl Diallylmalonate1.0>95N/A~100
Grubbs II RCM of Diethyl Diallylmalonate0.1>98N/A~1000
Hoveyda-Grubbs II RCM of Diethyl Diallylmalonate0.1>98N/A~1000
Nitro-Grela RCM of Diethyl Diallylmalonate0.05>99N/A~2000
Z-Selective Catalyst CM of Allyl Benzene & cis-1,4-diacetoxy-2-butene1.0851:1585

(Data compiled from BenchChem.[9])

Table 3: Oxidation & Hydrogenation Reactions
CatalystApplicationKey Performance MetricFinding
Single-atom Ru on CeO₂ Soot OxidationTOF: 0.218 h⁻¹Rivals commercial Pt-based catalysts and shows a 9-fold TOF increase over Ru nanoparticles.[10][11]
Commercial Pt-based Soot OxidationBenchmark StandardHighly effective but more costly than potential Ru-based alternatives.[11]
Pt₅Ru₁/NH₂-rGO HMF Hydrogenation93% Conversion, 87% SelectivityBimetallic system is nearly as active as pure Ru but retains the high selectivity of Pt.[12]
Ru/NH₂-rGO HMF Hydrogenation96% Conversion, 78% SelectivityMost active catalyst but less selective to the desired diol product.[12]
Pt/NH₂-rGO HMF Hydrogenation83% Conversion, 94% SelectivityLeast active but most selective catalyst.[12]

Visualizing Catalytic Processes and Workflows

Diagrams are essential for understanding experimental procedures and reaction mechanisms. The following visualizations were created using the DOT language.

Catalyst_Benchmarking_Workflow cluster_prep 1. Preparation & Characterization cluster_exp 2. Experimental Setup cluster_run 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison cat_acq Catalyst Acquisition (Ru-99 or Pt-based) char Physicochemical Characterization (e.g., TEM, XRD, XPS) cat_acq->char rxn_setup Reaction Setup (e.g., Schlenk line, Autoclave, Electrochemical Cell) char->rxn_setup add_reagents Add Substrates, Solvents, Standards rxn_setup->add_reagents run_rxn Initiate & Run Reaction (Monitor T, P, Time) add_reagents->run_rxn sampling Take Aliquots at Defined Intervals run_rxn->sampling quench Quench Reaction sampling->quench analysis Product Analysis (GC, NMR, HPLC) quench->analysis calc Calculate Metrics (Conversion, Selectivity, TON, TOF) analysis->calc compare Benchmark Against Platinum Standard calc->compare

Caption: General experimental workflow for benchmarking catalyst performance.

HER_Mechanism cluster_alkaline Alkaline Hydrogen Evolution Reaction (HER) Cycle M Catalyst Site (M) MH_ads M-H* M->MH_ads Volmer Step + H₂O + e⁻ - OH⁻ MH_ads->M Tafel Step + M-H* - H₂ H2 H₂ Gas MH_ads->H2 Heyrovsky Step + H₂O + e⁻ - OH⁻ - M H2O H₂O OH_neg OH⁻

Caption: Key steps in the alkaline Hydrogen Evolution Reaction (HER) mechanism.

Catalyst_Selection_Logic app Primary Application? metathesis Olefin Metathesis app->metathesis hydrog Hydrogenation/ Reduction app->hydrog electro Alkaline HER app->electro isotope Isotope Exchange (C-H Activation) app->isotope ru_cat Ruthenium-based metathesis->ru_cat pt_cat Platinum-based hydrog->pt_cat Well-established, highly active both_cat Bimetallic Pt-Ru hydrog->both_cat Enhanced stability/ selectivity electro->ru_cat Often superior performance isotope->ru_cat High efficiency

Caption: Decision logic for selecting between Ru and Pt catalysts.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data.

Protocol 1: Benchmarking for Ring-Closing Metathesis (RCM)

This protocol is adapted from standard procedures for evaluating ruthenium-based metathesis catalysts.[9]

Objective: To determine the catalytic activity (conversion, TON) of a catalyst in the RCM of a standard substrate.

Materials:

  • Substrate: Diethyl diallylmalonate

  • Catalyst: Ruthenium or Platinum-based catalyst (typically 0.05 - 1.0 mol%)

  • Solvent: Anhydrous, degassed dichloromethane (B109758) or toluene

  • Internal Standard: Dodecane (for GC analysis)

  • Quenching Agent: Ethyl vinyl ether

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, syringes)

  • Analytical Instrument: Gas Chromatograph (GC) with FID or NMR spectrometer

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The reaction must be performed under strict inert conditions (glovebox or Schlenk line).

  • Catalyst Loading: In a Schlenk flask, charge the precise amount of the catalyst (e.g., for 0.1 mol% loading on a 1 mmol substrate scale, use 0.001 mmol of catalyst).

  • Solvent and Standard Addition: Add the required volume of anhydrous, degassed solvent to dissolve the catalyst, followed by the addition of the internal standard.

  • Reaction Initiation: Add the diethyl diallylmalonate substrate to the flask via syringe to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 25°C or 40°C). At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw small aliquots from the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of ethyl vinyl ether. This deactivates the catalyst and stops the reaction.

  • Analysis: Analyze the quenched samples by GC or NMR to determine the conversion of the substrate to the cyclic product relative to the internal standard.

  • Calculation: Calculate the percent conversion at each time point. The Turnover Number (TON) can be calculated as (moles of product formed) / (moles of catalyst used).

Protocol 2: Electrochemical Evaluation for Hydrogen Evolution Reaction (HER)

This protocol outlines the procedure for measuring the HER activity of a catalyst using a three-electrode electrochemical setup.[6][13]

Objective: To determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope, which are indicators of catalytic efficiency.

Materials:

  • Working Electrode: Glassy carbon electrode coated with the catalyst ink (e.g., Ru/C or Pt/C)

  • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, calibrated to the Reversible Hydrogen Electrode (RHE) scale.

  • Electrolyte: N₂-purged alkaline solution (e.g., 0.1 M or 1.0 M KOH)

  • Catalyst Ink: A dispersion of the catalyst powder, a conductive additive (if needed), a binder (e.g., Nafion), and a solvent (e.g., water/isopropanol mixture).

  • Potentiostat

Procedure:

  • Working Electrode Preparation:

    • Prepare a homogenous catalyst ink by sonicating the catalyst powder, binder, and solvent.

    • Drop-cast a precise volume of the ink onto the polished surface of the glassy carbon electrode and allow it to dry, forming a thin film.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte.

  • Potential Calibration: If not using an RHE, calibrate the reference electrode potential to the RHE scale by measuring the potential at which the current is zero in a H₂-saturated electrolyte. E(RHE) = E(Ref) + 0.059*pH + E⁰(Ref).

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 50 mV/s) in a potential range where no faradaic reactions occur to ensure the electrode is clean and to determine the electrochemical surface area (ECSA).

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curve by sweeping the potential from a value near the open-circuit potential to more negative potentials at a slow scan rate (e.g., 5 mV/s).

    • The resulting plot of current density vs. potential is the primary measure of HER activity.

  • Data Analysis:

    • Overpotential (η): From the LSV curve, determine the potential required to reach a current density of 10 mA/cm². The overpotential is this potential value.

    • Tafel Plot: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot has a slope known as the Tafel slope (b), which provides insight into the reaction mechanism (e.g., Volmer, Heyrovsky, or Tafel step as rate-determining). A smaller Tafel slope indicates more favorable reaction kinetics.

References

Isotopic Tracers in Drug Development: A Comparative Guide to Ruthenium-99 and Other Metallic Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biomedical research and drug development, isotopic tracers are indispensable tools for elucidating biological pathways, quantifying metabolic processes, and assessing the pharmacokinetics of novel therapeutic agents. Among the array of available isotopes, metallic isotopes offer unique properties for a range of applications, from cancer therapy to diagnostic imaging. This guide provides a comparative overview of Ruthenium-99 (⁹⁹Ru) and other key metallic isotopes—specifically those of Platinum (Pt), Palladium (Pd), and Technetium (Tc)—used in tracer studies.

While direct comparative studies are scarce, this document synthesizes available data to offer a "comparison by proxy," enabling researchers, scientists, and drug development professionals to evaluate the relative merits of these isotopes for their specific research needs. The comparison focuses on their intrinsic properties, primary applications, and the distinct cellular mechanisms they influence.

Quantitative Data Comparison

The following tables summarize the key properties and applications of Ruthenium-99, Platinum-195m, Palladium-103, and Technetium-99m, providing a basis for their comparison as isotopic tracers.

Table 1: Physical Properties of Selected Metallic Isotopes

IsotopeHalf-LifeDecay ModePrimary Emissions
Ruthenium-99 (⁹⁹Ru) StableNot ApplicableNot Applicable
Platinum-195m (¹⁹⁵ᵐPt) 4.02 days[1]Isomeric TransitionGamma rays, electrons[1]
Palladium-103 (¹⁰³Pd) 16.99 days[2][3]Electron CaptureX-rays, Auger electrons[4][5]
Technetium-99m (⁹⁹ᵐTc) 6.01 hours[6]Isomeric TransitionGamma rays (140.5 keV)[6][7]

Table 2: Applications of Selected Metallic Isotopes in Tracer Studies

Isotope/ElementPrimary Application AreaSpecific Uses and Key Compounds
Ruthenium (Ru) Anticancer Drug DevelopmentTracing the biodistribution and mechanism of action of ruthenium-based drugs (e.g., NAMI-A, KP1019) which show promise against platinum-resistant cancers and metastases.[8][9]
Platinum (Pt) Cancer ChemotherapyStudying the pharmacokinetics and cellular interactions of widely used platinum-based anticancer drugs like cisplatin (B142131), carboplatin, and oxaliplatin.[10][11]
Palladium (Pd) Brachytherapy, Radiopharmaceutical DevelopmentUsed in brachytherapy seeds for prostate cancer.[12][13] Its isotopes are also explored for targeted radiotherapy.[14]
Technetium (Tc) Diagnostic Imaging (SPECT)The most commonly used medical radioisotope for a wide range of diagnostic procedures, including bone scans, myocardial perfusion imaging, and functional brain imaging.[6][7][15]

Mechanisms of Action and Signaling Pathways

A key differentiator between ruthenium and platinum-based compounds in anticancer applications is their mechanism of action. While platinum drugs primarily target nuclear DNA, ruthenium complexes exhibit a more diverse range of cellular interactions.

Platinum Compounds: DNA Damage and Apoptosis

Cisplatin and its analogues exert their cytotoxic effects primarily by forming adducts with DNA.[11] Upon entering a cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[11] The resulting positively charged species can then bind to the nitrogen atoms of purine (B94841) bases in DNA, leading to intrastrand and interstrand cross-links.[10][11] These DNA lesions disrupt replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[16]

Platinum_Signaling_Pathway Cisplatin Cisplatin CellMembrane Cellular Uptake Cisplatin->CellMembrane Aquation Aquation (Activation) CellMembrane->Aquation DNA_Binding DNA Binding (N7 of Guanine) Aquation->DNA_Binding DNA_Adducts Intra- and Interstrand Cross-links DNA_Binding->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Ruthenium_Signaling_Pathway Ru_Complex Ruthenium Complex (Prodrug) Activation Tumor Microenvironment (Activation) Ru_Complex->Activation Multi_Target Multiple Cellular Targets Activation->Multi_Target DNA_Interaction DNA Interaction Multi_Target->DNA_Interaction Protein_Binding Protein Binding (e.g., Albumin) Multi_Target->Protein_Binding ROS_Generation ROS Generation Multi_Target->ROS_Generation PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Multi_Target->PI3K_AKT_Inhibition Apoptosis Apoptosis DNA_Interaction->Apoptosis ER_Stress Endoplasmic Reticulum Stress ROS_Generation->ER_Stress ER_Stress->Apoptosis PI3K_AKT_Inhibition->Apoptosis Stable_Isotope_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Synthesize ⁹⁹Ru-labeled Compound Administration Administer Tracer to Animal Model Tracer_Prep->Administration Sample_Collection Collect Tissues at Time Points Administration->Sample_Collection Sample_Digestion Digest Tissue Samples Sample_Collection->Sample_Digestion ICP_MS Quantify ⁹⁹Ru by ICP-MS Sample_Digestion->ICP_MS Data_Analysis Calculate Biodistribution (%ID/g) ICP_MS->Data_Analysis

References

Validating Computational Models of Ruthenium Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of the biological activity and physicochemical properties of novel ruthenium-based compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of computational models validated with experimental data, with a focus on Ruthenium-99, a stable isotope amenable to detailed spectroscopic analysis.

This document outlines the validation of two primary computational approaches—Density Functional Theory (DFT) for predicting spectroscopic properties and Machine Learning (ML) for forecasting cytotoxicity—against experimental data. Detailed experimental protocols for acquiring Ruthenium-99 Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy data are provided to facilitate the generation of robust validation datasets. Furthermore, key signaling pathways implicated in the anticancer activity of ruthenium complexes are illustrated to provide a biological context for computational predictions.

Workflow for Computational Model Validation

The validation of a computational model is a cyclical process involving experimental data acquisition, model training or calculation, and comparative analysis. This workflow ensures that the computational model accurately reflects the real-world behavior of the molecules under investigation.

Computational Model Validation Workflow General Workflow for Validating Computational Models with Experimental Data cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling exp_data Ruthenium-99 Experimental Data (NMR, Mössbauer, etc.) comp_model Computational Model (DFT, Machine Learning, etc.) exp_data->comp_model Input for Model Training/Validation comparison Comparative Analysis exp_data->comparison Experimental Data prediction Prediction of Properties (Chemical Shift, Cytotoxicity, etc.) comp_model->prediction prediction->comparison Predicted Data validation Model Validation comparison->validation validation->comp_model Refine Model Ruthenium_Anticancer_Signaling Signaling Pathways Affected by Ruthenium-Based Anticancer Drugs cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Ruthenium_Complex Ruthenium Complex Ruthenium_Complex->PI3K Inhibits Ruthenium_Complex->AKT Inhibits Ruthenium_Complex->ERK Inhibits

assessing the accuracy and precision of Ruthenium-99 measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of ruthenium (Ru), particularly the 99Ru isotope, is critical for a range of applications, from catalysis to the development of novel therapeutic agents. This guide provides a comparative overview of the leading analytical techniques for ruthenium analysis, presenting their performance, experimental protocols, and underlying principles to aid in the selection of the most appropriate method for your research needs.

The landscape of ruthenium analysis is dominated by high-precision mass spectrometry techniques, namely Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS). These methods offer unparalleled precision for isotopic analysis. Alongside these, traditional quantitative methods such as spectrophotometry and gravimetric analysis provide viable alternatives for determining the total ruthenium content. This guide delves into the accuracy, precision, and experimental workflows of these key techniques.

High-Precision Isotopic Analysis: MC-ICPMS vs. N-TIMS

For applications demanding the highest precision in isotopic measurements, such as isotope ratio studies, MC-ICPMS and N-TIMS are the methods of choice.

ParameterMulti-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS)Negative Thermal Ionization Mass Spectrometry (N-TIMS)
Principle Samples are introduced as an aerosol into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a magnetic sector mass analyzer with multiple detectors for simultaneous measurement of different isotopes.A purified sample is loaded onto a metal filament, which is heated to high temperatures in a vacuum, causing thermal ionization. The resulting negative ions (as RuO3-) are accelerated and separated by their mass-to-charge ratio.
Precision High precision, with external reproducibility of 0.05‰ for δ102/99Ru demonstrated using a 98Ru–101Ru double spike.Very high precision, with reported precisions better than 0.009% for all Ru isotope ratios with a 100 ng sample size.
Accuracy Accuracy is demonstrated through the analysis of doped terrestrial rock standards, with results showing "zero within uncertainty" relative to the standard solution. The use of a double spike corrects for instrumental mass bias and isotope fractionation during sample processing.High accuracy is achievable, though direct comparisons with certified isotopic reference materials are limited in the literature. The method's accuracy relies on effective correction for oxygen isotopes in the measured RuO3- ions.
Sample Throughput Generally higher than N-TIMS due to simpler sample introduction.Lower than MC-ICP-MS as it involves manual loading of individual samples onto filaments.
Interferences Potential for isobaric interferences from other elements (e.g., Molybdenum, Zirconium, Palladium) and polyatomic ions, which require careful correction strategies.Less susceptible to isobaric interferences from other elements compared to MC-ICPMS, but oxide interferences must be meticulously corrected for.
Experimental Workflow: Ruthenium Isotope Analysis by MC-ICPMS

The following diagram illustrates a typical experimental workflow for the determination of ruthenium isotopic compositions using MC-ICPMS with a double spike technique.

G cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry Analysis Sample Sample Weighing Spike 98Ru-101Ru Double Spike Addition Sample->Spike Digestion Sample Digestion (e.g., Carius Tube with reverse aqua regia) Spike->Digestion CationExchange Cation Exchange Chromatography Digestion->CationExchange Distillation Distillation of RuO4 CationExchange->Distillation PurifiedRu Purified Ruthenium Fraction Distillation->PurifiedRu MCICPMS MC-ICPMS Measurement PurifiedRu->MCICPMS DataReduction Data Reduction and Correction MCICPMS->DataReduction IsotopeRatios Final Isotopic Ratios (e.g., δ102/99Ru) DataReduction->IsotopeRatios

A Guide to Inter-Laboratory Analysis of Ruthenium-99: Methods and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods for Ruthenium-99

The determination of Ruthenium-99 concentrations and isotopic ratios is predominantly carried out using sophisticated mass spectrometry and nuclear magnetic resonance techniques. Each method offers distinct advantages in terms of precision, sensitivity, and sample requirements.

Analytical MethodPrincipleSample TypeKey Performance Characteristics
MC-ICP-MS Multi-Collector Inductively Coupled Plasma Mass Spectrometry measures isotope ratios with high precision by ionizing the sample in plasma and separating ions based on their mass-to-charge ratio.Geological samples, environmental samples, nuclear fuel.[1]High precision and accuracy for isotope ratio measurements. External reproducibility (2 s.d.) for δ¹⁰²/⁹⁹Ru is reported to be 0.05‰.[1] Can be used for both quantitative and isotopic analysis.
TIMS Thermal Ionization Mass Spectrometry involves placing the sample on a metal filament which is then heated to ionization. The resulting ions are accelerated into a mass spectrometer.Spent nuclear fuel.[2]A well-established technique for high-precision isotope ratio measurements. Often used with isotope dilution for accurate quantification.[2]
NMR Spectroscopy Nuclear Magnetic Resonance Spectroscopy exploits the magnetic properties of atomic nuclei. ⁹⁹Ru NMR is used to probe the chemical environment of ruthenium in solid compounds.[3][4]Solid diamagnetic ruthenium compounds.Provides detailed information about the local structure and chemical bonding of ruthenium.[3]
ICP-OES Inductively Coupled Plasma - Optical Emission Spectrometry measures the light emitted by elements in a sample that has been introduced into an inductively coupled plasma.Catalyst materials.[5]Primarily used for determining the total elemental concentration of ruthenium, not for isotopic analysis.[5]

Featured Experimental Protocol: ⁹⁹Ru Analysis by MC-ICP-MS with Double Spike Correction

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a leading technique for the high-precision measurement of ruthenium isotope ratios. The use of a double spike (in this case, ⁹⁸Ru-¹⁰¹Ru) is crucial to correct for instrumental mass bias and any isotopic fractionation that may occur during sample preparation.[1]

Methodology
  • Sample Digestion and Spike Addition: The sample is first digested, and a ⁹⁸Ru-¹⁰¹Ru double spike is added before this step to ensure isotopic equilibration between the sample and the spike.[1]

  • Chemical Purification: Ruthenium is separated and purified from the sample matrix. This is typically achieved through cation exchange chromatography followed by the distillation of ruthenium as volatile oxides.[1]

  • Mass Spectrometric Measurement: The purified ruthenium fraction is introduced into the MC-ICP-MS. The instrument measures the ion beams of the different ruthenium isotopes.

  • Data Correction: The measured isotope ratios are corrected for instrumental mass fractionation using the known isotopic composition of the double spike. The results for ⁹⁹Ru are often expressed relative to another ruthenium isotope, such as ¹⁰²Ru, and reported as a delta value (δ¹⁰²/⁹⁹Ru) in parts per thousand (‰) deviation from a standard.[1]

Experimental Workflow for ⁹⁹Ru Analysis by MC-ICP-MS

The following diagram illustrates the key stages in the analysis of Ruthenium-99 using the double spike MC-ICP-MS method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_results Results Sample Sample Digestion Sample Digestion Sample->Digestion Spike ⁹⁸Ru-¹⁰¹Ru Double Spike Spike->Digestion CationExchange Cation Exchange Chromatography Digestion->CationExchange Distillation Distillation of RuO₄ CationExchange->Distillation MC_ICP_MS MC-ICP-MS Measurement Distillation->MC_ICP_MS DataCorrection Double Spike Data Correction MC_ICP_MS->DataCorrection IsotopeRatios Precise ⁹⁹Ru Isotope Ratios DataCorrection->IsotopeRatios

References

A Comparative Guide to Spectroscopic Probes: Unveiling the Limitations of Ruthenium-99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate spectroscopic probe is paramount in elucidating the intricate structural and electronic properties of chemical and biological systems. While a diverse array of techniques is available, each possesses inherent strengths and limitations. This guide provides a comprehensive comparison of Ruthenium-99 (⁹⁹Ru) as a spectroscopic probe with other widely used alternatives, supported by experimental data and detailed protocols. Our objective is to furnish researchers with the critical information necessary to make informed decisions when selecting the optimal analytical methodology for their specific research needs.

⁹⁹Ru Nuclear Magnetic Resonance (NMR) Spectroscopy: A Challenging Nucleus

⁹⁹Ru NMR spectroscopy offers a direct window into the chemical environment of ruthenium, a metal central to many catalytic and medicinal applications. However, its practical application is often hampered by several intrinsic limitations.

The primary drawback of ⁹⁹Ru NMR is its remarkably low sensitivity compared to more common nuclei like ¹H. This low sensitivity stems from a combination of its low natural abundance (12.76%) and a low magnetogyric ratio.[1][2] Consequently, acquiring ⁹⁹Ru NMR spectra requires significantly longer experiment times, higher sample concentrations, or the use of specialized and often costly isotopic enrichment.

Table 1: Comparison of NMR Active Nuclei Properties

NucleusNatural Abundance (%)Relative Sensitivity (¹H = 1)Receptivity vs. ¹H
¹H99.981.001.00
¹³C1.111.59 x 10⁻²1.76 x 10⁻⁴
³¹P1006.63 x 10⁻²6.63 x 10⁻²
⁹⁹Ru 12.76 1.95 x 10⁻⁴ 2.48 x 10⁻⁵

Data sourced from various references.[1][2][3]

As a quadrupolar nucleus (spin I = 5/2), ⁹⁹Ru is subject to quadrupolar relaxation, which can lead to significant line broadening in the NMR spectrum. This broadening can obscure fine structural details and complicate spectral interpretation, particularly for ruthenium complexes in asymmetric environments.[4]

The low resonance frequency of ⁹⁹Ru can result in technical challenges such as acoustic ringing, which may distort the baseline of the spectrum and complicate data analysis.[5]

Overcoming the limitations of ⁹⁹Ru NMR often necessitates the use of solid-state NMR techniques and high magnetic fields.

  • Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor (typically 1.3 to 7 mm in diameter).[6][7] Proper packing is crucial to ensure stable sample spinning at high speeds.[7]

  • Spectrometer Setup: The experiment is performed on a high-field solid-state NMR spectrometer. The probe must be carefully tuned to the ⁹⁹Ru resonance frequency.[7]

  • Magic Angle Spinning (MAS): The sample is spun at a high rate (several kilohertz) at the "magic angle" (54.7°) to average out anisotropic interactions and narrow the spectral lines.[6]

  • Pulse Sequence: Specialized pulse sequences, such as Cross-Polarization (CP) to enhance sensitivity from abundant nuclei like ¹H, and echo sequences like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) are employed to acquire the spectrum.[4]

  • Data Acquisition: Due to the low sensitivity, a large number of scans are typically required, leading to long acquisition times.[4]

⁹⁹Ru Mössbauer Spectroscopy: An Underutilized Isotope

Mössbauer spectroscopy is a powerful technique for probing the nuclear environment of specific isotopes. While ⁵⁷Fe Mössbauer spectroscopy is a cornerstone of inorganic chemistry, the application of ⁹⁹Ru Mössbauer spectroscopy is significantly less common, indicating inherent challenges.[6][8]

The vast majority of Mössbauer studies are conducted on ⁵⁷Fe, highlighting the practical difficulties associated with other isotopes, including ⁹⁹Ru.[8][9]

Table 2: Comparison of ⁹⁹Ru and ⁵⁷Fe for Mössbauer Spectroscopy

Parameter⁹⁹Ru⁵⁷Fe
Natural Abundance (%) 12.762.12
Gamma-Ray Energy (keV) 89.614.4
Linewidth (mm/s) ~0.14~0.19
Radioactive Source ⁹⁹Rh⁵⁷Co
Half-life of Source 16.1 days271.8 days
Usage Prevalence RareWidespread

Data compiled from multiple sources.

The significantly shorter half-life of the ⁹⁹Rh source required for ⁹⁹Ru Mössbauer spectroscopy presents a major logistical and cost-related limitation compared to the readily available and longer-lived ⁵⁷Co source for ⁵⁷Fe studies.

  • Source and Absorber: A radioactive ⁹⁹Rh source is used to emit gamma rays. The sample containing the ⁹⁹Ru isotope acts as the absorber and is typically cooled to cryogenic temperatures (e.g., 4.2 K) to increase the recoil-free fraction.[10]

  • Velocity Transducer: The source is mounted on a velocity transducer that moves it relative to the absorber, thereby Doppler modulating the energy of the gamma rays.[11][12]

  • Detector: A detector placed behind the absorber measures the transmission of gamma rays as a function of the source velocity.[13]

  • Data Analysis: The resulting Mössbauer spectrum, a plot of gamma-ray transmission versus velocity, provides information on the isomer shift, quadrupole splitting, and magnetic hyperfine splitting of the ⁹⁹Ru nucleus.[10]

Alternative Spectroscopic Probes for Ruthenium Complexes

Given the limitations of ⁹⁹Ru-based techniques, a multi-technique approach is often necessary for the comprehensive characterization of ruthenium complexes.

UV-Vis spectroscopy is a widely accessible technique that provides information about the electronic transitions within a molecule. For ruthenium complexes, it is particularly useful for characterizing metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions.[14][15][16]

  • Strengths: High sensitivity, relatively low cost, and suitability for solution-state studies.

  • Limitations: Provides limited structural information and can suffer from broad, overlapping peaks, making detailed spectral assignment challenging without computational support.

  • Experimental Protocol: A solution of the ruthenium complex in a suitable solvent (e.g., acetonitrile (B52724), dichloromethane) is prepared.[15][17] The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range.

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of elements within the top few nanometers of a material's surface.[14]

  • Strengths: Provides direct information on the oxidation state of ruthenium.

  • Limitations: It is a surface-sensitive technique and may not represent the bulk properties of the material. The Ru 3d peaks can overlap with the C 1s signal, which can complicate analysis.[18]

  • Experimental Protocol: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays.[17] The kinetic energies of the emitted photoelectrons are measured to determine their binding energies, which are characteristic of the element and its oxidation state.

EPR spectroscopy is a technique specifically for studying species with unpaired electrons. It is therefore highly valuable for characterizing paramagnetic ruthenium species, such as Ru(III) complexes.[19]

  • Strengths: Highly specific for paramagnetic species, providing detailed information about the electronic structure and environment of the unpaired electron.

  • Limitations: Only applicable to paramagnetic species.

  • Experimental Protocol: The sample, often in a frozen solution, is placed in a magnetic field and irradiated with microwaves. The absorption of microwaves is measured as the magnetic field is swept.[5]

Integrated Workflow for Ruthenium Complex Characterization

A comprehensive understanding of a ruthenium complex's properties often requires an integrated spectroscopic approach. The following workflow illustrates a logical sequence of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_advanced Advanced Probes (if necessary) cluster_data Data Integration & Analysis Synthesis Ruthenium Complex Synthesis Purity Purity Assessment (e.g., Elemental Analysis, MS) Synthesis->Purity UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purity->UV_Vis Initial electronic characterization NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) (Structural Information) Purity->NMR Structural backbone XPS XPS (Oxidation State) Purity->XPS Surface analysis EPR EPR (Paramagnetic Species) Purity->EPR If paramagnetic Integration Data Integration & Computational Modeling UV_Vis->Integration NMR->Integration XPS->Integration EPR->Integration Ru99_NMR ⁹⁹Ru NMR (Direct Ru Environment) Conclusion Structural & Electronic Characterization Ru99_NMR->Conclusion Ru99_Mossbauer ⁹⁹Ru Mössbauer (Nuclear Environment) Ru99_Mossbauer->Conclusion Integration->Ru99_NMR Integration->Ru99_Mossbauer For specific nuclear information Integration->Conclusion

Caption: Integrated workflow for the characterization of ruthenium complexes.

Signaling Pathway Application: Ruthenium Complexes as Photosensitizers in Photodynamic Therapy (PDT)

Ruthenium complexes are extensively investigated as photosensitizers in PDT. Upon light activation, they can generate reactive oxygen species (ROS) that induce cell death. The following diagram illustrates a simplified signaling pathway.

PDT_Signaling cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cellular Cellular Response Light Light (Specific Wavelength) Ru_Complex Ru(II) Complex (Ground State) Light->Ru_Complex Excitation Ru_Excited Ru(II) Complex* (Excited State) Ru_Complex->Ru_Excited Intersystem Crossing Ru_Excited->Ru_Complex Relaxation O2 ³O₂ (Triplet Oxygen) Ru_Excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) & other ROS O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Simplified signaling pathway of Ru-based PDT.

Conclusion

While ⁹⁹Ru NMR and Mössbauer spectroscopy can provide unique insights into the direct environment of the ruthenium nucleus, their practical application is significantly constrained by factors such as low sensitivity, the need for specialized equipment, and, in the case of Mössbauer spectroscopy, the handling of a short-lived radioactive source. For many research applications, a combination of more accessible and sensitive techniques, including UV-Vis, XPS, and EPR (for paramagnetic species), offers a more pragmatic and often sufficient approach for the characterization of ruthenium complexes. The choice of spectroscopic probe should ultimately be guided by the specific scientific question, available resources, and a thorough understanding of the inherent limitations of each technique.

References

Safety Operating Guide

Navigating the Disposal of Ruthenium-99: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of Ruthenium-99, a stable isotope of ruthenium. While often mistaken for a radioactive substance, Ruthenium-99 is not radioactive.[1] Therefore, its disposal procedures are governed by its chemical and physical properties, primarily its flammability as a metal powder.

Immediate Safety and Handling Precautions

Before addressing disposal, it is imperative to handle Ruthenium-99 powder with appropriate safety measures to mitigate risks within the laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: In case of insufficient ventilation, wear an approved mask or a full-face supplied air respirator if it is the sole means of protection.[6]

Engineering Controls:

  • Use in a well-ventilated area to prevent the concentration of dust.

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable dust.[2][3]

General Hygiene:

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands before breaks and after work.[7]

  • Remove and wash contaminated clothing and gloves before re-use.[7]

Quantitative Data for Ruthenium Metal Powder

The following table summarizes key quantitative data for Ruthenium metal powder, which includes the stable isotope Ruthenium-99.

PropertyValue
Melting Point2310 °C / 4190 °F[2]
Boiling Point3900 °C / 7052 °F @ 760 mmHg[2]
Physical StatePowder Solid[2]
AppearanceGrey[2]
OdorOdorless[2]

Step-by-Step Disposal Procedures for Ruthenium-99

The disposal of Ruthenium-99 follows the protocols for a flammable solid. The primary goal is to ensure that the waste is handled in a manner that is safe for personnel and the environment.

Step 1: Waste Identification and Segregation

  • Confirm that the waste is indeed non-radioactive Ruthenium-99.

  • Segregate the Ruthenium-99 waste from other laboratory waste streams, particularly from reactive or incompatible materials such as strong oxidizing agents.[2][3]

Step 2: Waste Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealed container.

  • The container should be clean, sturdy, and leak-tight.[8]

  • Label the container clearly with "Ruthenium Metal Powder Waste," the hazard symbol for flammable solids, and the date of accumulation.[8]

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][4]

Step 3: Disposal Options

There are two primary disposal routes for Ruthenium-99 waste:

Option A: Recovery and Recycling

  • If the material is unused or has not been contaminated, it may be possible to recycle it.[4] This is the preferred method as it reduces waste and conserves resources.

  • Contact the original supplier or a specialized chemical recycling company to inquire about their take-back or recycling programs.

Option B: Licensed Disposal

  • If recycling is not an option, the waste must be disposed of through a licensed hazardous waste disposal company.[6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for Ruthenium metal powder to ensure they can handle it appropriately.

  • Some disposal facilities may use chemical incineration with an afterburner and scrubber; however, this should only be performed by trained professionals due to the high flammability of the material.[6]

Step 4: Documentation

  • Maintain a detailed inventory of the waste, including the amount generated and the date of disposal.

  • Keep records of all communications and manifests from the licensed disposal company for regulatory compliance.

Experimental Protocols

While this document focuses on disposal, any laboratory procedure involving Ruthenium-99 powder should be conducted under a well-defined protocol that includes the safety and handling precautions outlined above. All experimental setups should be designed to minimize the generation of dust and to control potential ignition sources.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ruthenium-99 waste.

Ruthenium_Disposal_Workflow Ruthenium-99 Waste Disposal Workflow start Generate Ruthenium-99 Waste identify Identify and Segregate Waste (Non-Radioactive, Flammable Solid) start->identify collect Collect in Labeled, Sealed Container identify->collect store Store Safely (Cool, Dry, Ventilated, Away from Ignition Sources) collect->store decision Is Recycling an Option? store->decision recycle Contact Supplier or Recycler decision->recycle Yes dispose Contact Licensed Hazardous Waste Disposal Company decision->dispose No document_recycle Document Recycling Transaction recycle->document_recycle document_dispose Document Disposal Manifest dispose->document_dispose end_recycle Waste Recycled document_recycle->end_recycle end_dispose Waste Disposed document_dispose->end_dispose

Caption: Logical workflow for the proper disposal of Ruthenium-99 waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Ruthenium-99, fostering a secure and compliant research environment.

References

Essential Safety and Operational Guidance for Handling Ruthenium-99

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ruthenium-99 is a stable, non-radioactive isotope of Ruthenium.[1] The following guidance pertains to the handling of stable Ruthenium, typically in powder form. The primary hazards are associated with its flammability and potential health effects from inhalation or contact, not radiological risk.[2][3][4] Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ruthenium-99. The focus is on procedural guidance to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Ruthenium-99 powder.

Protection Type Recommended Equipment Purpose Standards
Eye/Face Protection Chemical safety goggles or glassesTo prevent eye contact with dust particles.NIOSH (US) or EN 166 (EU)[3][5][6]
Hand Protection Chemical-resistant glovesTo prevent skin contact.Regulation (EU) 2016/425
Examples of suitable materials:Butyl rubber, Neoprene, Nitrile/butadiene rubber, Polyethylene, Polyvinyl chloride[5]
Body Protection Protective clothing (e.g., lab coat)To prevent skin exposure.[3][7]N/A
Respiratory Protection Wear an approved mask or respiratorRecommended when there is a risk of dust inhalation, especially in poorly ventilated areas.[7][8]NIOSH (US) or EN 136 (EU)[6]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of Ruthenium-99 powder in a laboratory setting.

1. Preparation:

  • Ensure that a designated work area, preferably in a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Confirm that an appropriate fire extinguisher (e.g., Class D for combustible metals) is readily accessible.[8]

  • Have all necessary PPE donned correctly before handling the material.

  • Ensure that an eyewash station and safety shower are in close proximity and operational.[6]

2. Handling:

  • Avoid the formation and dispersion of dust.[5][8]

  • Use appropriate tools (e.g., spatulas) to handle the powder.

  • Keep the container with Ruthenium-99 closed when not in use.[7]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the work area.[2][5][7]

3. Minor Spills:

  • In case of a small spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][7]

  • Avoid raising dust during cleanup.[9]

  • Ventilate the area after the cleanup is complete.[9]

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][8][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]

  • Ingestion: Clean the mouth with water and seek medical attention.[3]

Disposal Plan

As Ruthenium-99 is a stable isotope, its disposal should follow standard procedures for chemical waste. It is not to be disposed of as radioactive waste.

  • Waste Collection: Collect all Ruthenium-99 waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.[9]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Visual Guides

Workflow for Handling Ruthenium-99

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Prepare designated work area don_ppe Don appropriate PPE prep_area->don_ppe locate_safety Locate safety equipment don_ppe->locate_safety handle_ru Handle Ruthenium-99 (avoid dust) locate_safety->handle_ru spill_response Minor spill response (if needed) handle_ru->spill_response If spill occurs decontaminate Decontaminate work area handle_ru->decontaminate spill_response->decontaminate dispose_waste Segregate and label waste decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: General workflow for safely handling Ruthenium-99 powder.

PPE Selection Logic

PPE_Selection cluster_ppe Required Personal Protective Equipment start Handling Ruthenium-99 Powder lab_coat Lab Coat / Protective Clothing start->lab_coat gloves Chemical-Resistant Gloves start->gloves goggles Safety Goggles start->goggles ventilation_check Is ventilation adequate? start->ventilation_check respirator Wear Approved Respirator ventilation_check->respirator No no_respirator Standard PPE is sufficient ventilation_check->no_respirator Yes

Caption: Decision-making for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.